1,4-Dibromocyclohexane
Description
The exact mass of the compound this compound is 241.91288 g/mol and the complexity rating of the compound is 54.9. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-92-7, 13618-83-2 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cis-1,4-dibromocyclohexane chair conformation
An In-Depth Technical Guide to the Conformational Analysis of cis-1,4-Dibromocyclohexane
Abstract
The stereochemical arrangement of substituents on a cyclohexane ring dictates its three-dimensional structure and, consequently, its reactivity and physical properties. For researchers in medicinal chemistry and materials science, a profound understanding of these conformational preferences is paramount. This guide provides a detailed examination of cis-1,4-dibromocyclohexane, a model system for understanding the interplay of steric forces in disubstituted cyclohexanes. We will explore the principles of chair conformations, the quantitative assessment of steric strain through A-values, and the definitive characterization of its conformational equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy.
Foundational Principles of Cyclohexane Conformation
To appreciate the nuances of cis-1,4-dibromocyclohexane, one must first grasp the fundamentals of the cyclohexane ring itself. To minimize angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the cyclohexane ring adopts a non-planar, puckered structure. The most stable of these is the chair conformation .
In this chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing alternately up and down.
-
Equatorial (e): Six positions that point outwards from the perimeter of the ring, roughly within the plane.
A critical dynamic feature of the cyclohexane ring is the chair-chair interconversion , or "ring flip." This rapid process, occurring at room temperature, converts one chair form into another. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.
For a monosubstituted cyclohexane, the two chair conformers are not equal in energy. Substituents larger than hydrogen are generally more stable in the equatorial position to avoid unfavorable steric interactions with the other two axial substituents on the same side of the ring. This destabilizing interaction is known as a 1,3-diaxial interaction .
Conformational Equilibrium of cis-1,4-Dibromocyclohexane
When we consider a 1,4-disubstituted cyclohexane, the cis and trans isomers behave very differently. For the trans isomer, a ring flip interconverts a diequatorial conformer and a diaxial conformer. The diequatorial form is strongly favored due to the absence of 1,3-diaxial interactions.
However, for cis-1,4-dibromocyclohexane , the situation is unique. In a cis-1,4 arrangement, one substituent must be axial and the other must be equatorial. When the ring flips, the axial bromine becomes equatorial, and the equatorial bromine becomes axial. Because the substituents are identical, the two resulting chair conformations are mirror images of each other (enantiomers) and are therefore identical in energy.
This means that at any given moment, a sample of cis-1,4-dibromocyclohexane exists as a 50:50 mixture of these two rapidly interconverting, isoenergetic conformers. The equilibrium constant (Keq) for this process is exactly 1.
Figure 1: Chair-chair interconversion of cis-1,4-dibromocyclohexane.
Quantitative Energetic Analysis: The Role of A-Values
To quantify the energetic penalty of placing a substituent in the axial position, chemists use a parameter known as the A-value . The A-value is defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to more severe 1,3-diaxial interactions.
| Substituent (X) | A-value (kcal/mol) |
| -H | 0 |
| -CN | 0.2 |
| -Br | ~0.4-0.6 |
| -OH | 0.9 |
| -CH₃ | 1.8 |
| -C(CH₃)₃ | >4.5 |
| Data sourced from various compilations. |
The A-value for a bromine substituent is relatively modest, approximately 0.4-0.6 kcal/mol. This is significantly less than that of a methyl group (1.8 kcal/mol) despite bromine's larger atomic mass. The primary reason for this is the longer carbon-bromine bond length (~1.94 Å) compared to a carbon-carbon bond (~1.54 Å). This increased bond length places the bulky bromine atom further away from the cyclohexane ring, thereby mitigating the steric clash with the axial hydrogens at the 3 and 5 positions.
For cis-1,4-dibromocyclohexane, we can use A-values to confirm our earlier qualitative assessment.
-
Conformer A: One axial Br (+0.5 kcal/mol) and one equatorial Br (0 kcal/mol). Total Strain ≈ 0.5 kcal/mol.
-
Conformer B: One equatorial Br (0 kcal/mol) and one axial Br (+0.5 kcal/mol). Total Strain ≈ 0.5 kcal/mol.
Since the calculated strain energies are identical, the model predicts no energetic preference for one conformer over the other, which is consistent with an equilibrium constant of 1.
Experimental Verification via NMR Spectroscopy
While A-values provide a robust theoretical framework, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful experimental method to directly observe and confirm conformational dynamics.
Time-Averaging at Ambient Temperature
At room temperature, the ring flip of cis-1,4-dibromocyclohexane is extremely rapid (on the order of 10⁵ times per second). Because this interconversion is much faster than the NMR timescale, the spectrometer detects only a time-averaged spectrum. Consequently, the signals for the axial and equatorial protons (and carbons) are merged into single, sharp, averaged peaks. For example, the proton on the same carbon as a bromine (the C1 proton) spends 50% of its time in an axial environment and 50% in an equatorial environment, resulting in a single observed signal with an averaged chemical shift and averaged coupling constants.
"Freezing Out" Conformations with Low-Temperature NMR
To resolve the individual conformers, the rate of interconversion must be slowed. This is achieved by performing a variable-temperature (VT) NMR experiment. As the sample is cooled, the rate of the ring flip decreases. Below a certain temperature, known as the coalescence temperature , the interconversion becomes slow enough on the NMR timescale that the signals for the axial and equatorial protons broaden and then resolve into two distinct sets of peaks. This allows for the direct analysis of the individual conformers in the equilibrium.
The Karplus Relationship and Conformational Assignment
Once the signals are resolved at low temperature, the key to assigning them to specific axial or equatorial protons lies in the analysis of vicinal (³J) coupling constants. The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .
Figure 2: The relationship between proton orientation, dihedral angle, and coupling constant.
In a chair conformation:
-
Axial-Axial (Hₐ-Hₐ) Coupling: The dihedral angle is ~180°, resulting in a large coupling constant, typically 10-14 Hz.
-
Axial-Equatorial (Hₐ-Hₑ) Coupling: The dihedral angle is ~60°, giving a small coupling constant of 2-5 Hz.
-
Equatorial-Equatorial (Hₑ-Hₑ) Coupling: The dihedral angle is also ~60°, resulting in a similarly small coupling constant of 2-5 Hz.
By measuring the coupling constants in the low-temperature ¹H NMR spectrum, one can definitively assign the protons. A proton exhibiting a large splitting pattern (a doublet of doublets with one large J-value) must be axial and coupled to another axial proton.
Experimental Protocol: VT-¹H NMR of cis-1,4-Dibromocyclohexane
This protocol outlines the methodology for confirming the conformational equilibrium of cis-1,4-dibromocyclohexane.
Objective: To acquire and analyze ¹H NMR spectra of cis-1,4-dibromocyclohexane at ambient and low temperatures to observe the effects of restricted chair-chair interconversion.
Materials:
-
cis-1,4-dibromocyclohexane
-
Deuterated solvent suitable for low-temperature work (e.g., Toluene-d₈, M.P. -95 °C)
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz) with variable temperature capabilities
Procedure:
-
Sample Preparation (Self-Validation Step 1):
-
Accurately weigh ~10-15 mg of cis-1,4-dibromocyclohexane.
-
Dissolve the sample in ~0.6 mL of Toluene-d₈ directly in the NMR tube.
-
Cap the tube securely and ensure the solution is homogeneous. Causality: Toluene-d₈ is chosen for its low freezing point, ensuring the solvent remains liquid at the target low temperature.
-
-
Room Temperature Spectrum Acquisition (Self-Validation Step 2):
-
Insert the sample into the NMR spectrometer magnet.
-
Allow the sample temperature to equilibrate to the standard probe temperature (e.g., 298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Expected Outcome: A set of sharp, time-averaged signals. This confirms sample identity and instrument function before proceeding.
-
-
Low-Temperature Spectrum Acquisition:
-
Begin cooling the probe using the spectrometer's temperature control unit. Set the initial target temperature to -80 °C (193 K). Use a low gas flow rate to prevent sample freezing.
-
Allow the sample to fully equilibrate at the target temperature for at least 5-10 minutes.
-
Re-optimize the lock and shim settings, as both are temperature-dependent. Trustworthiness: Failure to re-shim at the target temperature will result in poor line shape, making data interpretation impossible.
-
Acquire a ¹H NMR spectrum at -80 °C. Increase the number of scans if necessary to achieve a good signal-to-noise ratio, as signals will be broader than at room temperature.
-
-
Data Analysis:
-
Process both the room temperature and low-temperature spectra (Fourier transform, phase correction, baseline correction).
-
Compare the two spectra. Note the broadening and eventual splitting of signals in the low-temperature spectrum, which is direct evidence of slowed ring inversion.
-
Focus on the signals for the protons on the bromine-bearing carbons (methine protons, -CHBr).
-
Measure the coupling constants (J-values) for the resolved signals in the low-temperature spectrum. Identify the large (axial-axial) couplings, which will confirm the presence of protons in axial environments.
-
Integrate the corresponding signals for the two conformers. The integration should be 1:1, confirming the equal energy of the two chair forms.
-
Conclusion
The conformational analysis of cis-1,4-dibromocyclohexane serves as an exemplary case study in stereochemistry. Unlike its trans counterpart, which overwhelmingly prefers a diequatorial state, the cis isomer exists as a dynamic equilibrium of two isoenergetic chair conformers. In each conformer, one bromine substituent occupies an axial position while the other is equatorial. This 50:50 equilibrium is dictated by the identical steric strain, quantified by A-values, in both flipped forms. The principles of NMR spectroscopy, particularly low-temperature experiments combined with the application of the Karplus relationship, provide irrefutable experimental evidence for this conformational behavior. For professionals in drug design and materials science, this fundamental understanding is crucial, as the axial/equatorial orientation of functional groups can profoundly impact molecular recognition, binding affinity, and material properties.
References
-
Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]
-
Title: Table of A-Values Source: University of California, Irvine - Department of Chemistry URL: [Link]
-
Title: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes Source: YouTube URL: [Link]
-
Title: 4.8: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: Video: Disubstituted Cyclohexanes: cis-trans Isomerism Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: A value - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Stereochemistry of disubstituted cyclohexane Source: SlideShare URL: [Link]
-
Title: Stereoisomerism in Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL: [Link]
-
Title: A Values - Stereochemical and Conformational Isomerism Source: Organic Chemistry - Online URL: [Link]
-
Title: Solved 4. Using only chair conformations, make and draw Source: Chegg URL: [Link]
-
Title: Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane Source: PubMed URL: [Link]
-
Title: Problem 3: chair-chair interconversion.mp4 Source: YouTube URL: [Link]
trans-1,4-dibromocyclohexane stability and steric hindrance
An In-Depth Technical Guide to the Conformational Stability and Steric Landscape of trans-1,4-Dibromocyclohexane
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. The three-dimensional architecture of a molecule dictates its interaction with biological targets and its macroscopic physical properties. This guide provides a detailed examination of trans-1,4-dibromocyclohexane as a model system for understanding the interplay of steric hindrance, electrostatic forces, and bond mechanics in determining conformational preference. We will dissect the energetic factors that govern the equilibrium between its chair conformers, present quantitative data, and outline both experimental and computational protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of conformational analysis.
The Foundational Role of Cyclohexane Conformation
The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. In this arrangement, the twelve hydrogen atoms are classified into two distinct sets: six are axial, pointing perpendicular to the mean plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring. Through a process known as ring flipping or chair interconversion, all axial positions become equatorial and vice versa. For an unsubstituted cyclohexane ring, these two chair forms are degenerate and interconvert rapidly at room temperature. However, the introduction of substituents breaks this degeneracy, making one chair conformation more stable than the other.
Conformational Isomerism in trans-1,4-Dibromocyclohexane
In trans-1,4-dibromocyclohexane, the two bromine atoms are on opposite sides of the ring. This stereochemical arrangement allows for two distinct chair conformations: one where both bromine atoms occupy equatorial positions (diequatorial or e,e) and another where both occupy axial positions (diaxial or a,a). These two conformers are in a dynamic equilibrium through ring flipping.[1][2] The central focus of this guide is to determine which conformer is more stable and to quantify the energetic difference between them.
Deconstructing the Stability Profile: A Multi-Factor Analysis
The preference for one conformation over another is not arbitrary but is governed by a delicate balance of quantifiable energetic factors.
The Dominant Influence of Steric Hindrance: 1,3-Diaxial Interactions
The primary factor destabilizing the diaxial conformer is steric hindrance. An axial substituent experiences repulsive steric interactions with the two other axial substituents (typically hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent. These are known as 1,3-diaxial interactions .[1][3]
In the diaxial conformer of trans-1,4-dibromocyclohexane, each axial bromine atom has two such interactions with axial hydrogens. This introduces significant strain and raises the energy of this conformation. Conversely, the diequatorial conformer places the bulky bromine atoms in the less crowded equatorial positions, minimizing these repulsive interactions.[1][2]
The energetic cost of placing a substituent in an axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[4]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -Br | 0.43 [4] |
| -Cl | 0.52 |
| -OH | 0.87[4] |
| -CH₃ | 1.74[4] |
| -C(CH₃)₃ | ~5.0 |
The Mitigating Effect of Bond Elongation
One might intuitively assume that the large size of the bromine atom would lead to a very high A-value. However, at 0.43 kcal/mol, its A-value is surprisingly modest, even smaller than that of a hydroxyl group.[4] This is a critical insight: steric bulk is not the only factor. The length of the carbon-substituent bond plays a crucial mitigating role. The C-Br bond is significantly longer (~1.93 Å) than a C-C bond (~1.54 Å) or a C-O bond (~1.43 Å).[4] This increased distance pushes the bulky bromine atom further away from the axial hydrogens, reducing the severity of the 1,3-diaxial interactions and thus lowering its A-value.[4]
Electrostatic Considerations: Dipole Moment Analysis
Each carbon-bromine bond possesses a significant bond dipole due to the difference in electronegativity between carbon and bromine. In the diequatorial conformer of trans-1,4-dibromocyclohexane, the two C-Br bond dipoles are oriented in opposite directions and effectively cancel each other out, leading to a molecule with a zero or near-zero overall dipole moment.[5][6] Similarly, in the diaxial conformer, the two C-Br dipoles are anti-parallel and also cancel. Therefore, in a non-polar solvent, electrostatic interactions do not strongly differentiate between the two conformers for this specific molecule.
Quantifying the Equilibrium
Energetic Cost of the Diaxial Conformer
We can estimate the total steric strain in the diaxial conformer by using the A-value for bromine as the energetic penalty for one axial bromine group. Since there are two axial bromine atoms, the total destabilization relative to the strain-free diequatorial conformer is approximately additive.
Total Strain (ΔG°) ≈ 2 × (A-value of Br) Total Strain (ΔG°) ≈ 2 × 0.43 kcal/mol = 0.86 kcal/mol
This value represents the energy difference between the diaxial and diequatorial forms.
| Conformer | Substituent Positions | Key Steric Interactions | Relative Strain Energy (kcal/mol) |
| Diequatorial | Br(e), Br(e) | None | 0 (Reference) |
| Diaxial | Br(a), Br(a) | Four Br-H 1,3-diaxial | ~0.86 |
Population Dynamics: The Predominance of the Diequatorial State
The free energy difference (ΔG°) is directly related to the equilibrium constant (Keq) by the equation:
ΔG° = -RT ln(Keq)
where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K or 25 °C).
Given ΔG° = 860 cal/mol (0.86 kcal/mol):
Keq = e^(-ΔG°/RT) = e^(-860 / (1.987 * 298)) ≈ 4.7
This Keq value represents the ratio of the more stable conformer to the less stable one:
Keq = [Diequatorial] / [Diaxial] ≈ 4.7
From this ratio, we can calculate that at 25 °C, the equilibrium mixture consists of approximately 82.5% diequatorial conformer and 17.5% diaxial conformer, clearly demonstrating the strong preference for the diequatorial arrangement.
Empirical Validation: Experimental Methodologies
Theoretical calculations provide a strong framework, but they must be validated by empirical data. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing and quantifying conformational equilibria.[7][8]
Protocol: Low-Temperature NMR Spectroscopy for Conformer Population Analysis
At room temperature, the ring flip of trans-1,4-dibromocyclohexane is rapid on the NMR timescale, resulting in a spectrum with averaged signals for the axial and equatorial protons. By lowering the temperature sufficiently (e.g., to -80 °C or lower), this interconversion can be slowed down to the point where distinct signals for the diaxial and diequatorial conformers can be resolved.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of trans-1,4-dibromocyclohexane in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).
-
Spectrometer Setup: Place the sample in a variable temperature NMR probe.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.
-
Cooling: Gradually lower the probe temperature in increments (e.g., 10 °C steps), allowing the sample to equilibrate at each step.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature, observing the broadening and eventual splitting of signals as the coalescence temperature is passed.
-
Low-Temperature Analysis: At a temperature where the ring flip is effectively "frozen" (e.g., -80 °C), acquire a final high-resolution spectrum.
-
Integration and Quantification: Identify the distinct signals corresponding to the methine protons (CH-Br) of the diequatorial and diaxial conformers. Carefully integrate these signals. The ratio of the integrals directly corresponds to the population ratio of the two conformers.[8]
-
ΔG° Calculation: Use the measured population ratio (Keq) to calculate the experimental ΔG° at that specific temperature.
Synthesis and Conclusion: Implications for Research and Development
The conformational analysis of trans-1,4-dibromocyclohexane unequivocally demonstrates the energetic preference for the diequatorial (e,e) conformer. This preference, driven primarily by the avoidance of destabilizing 1,3-diaxial steric interactions, is a fundamental principle of stereochemistry. While the bromine atom is large, the elongating effect of the C-Br bond partially mitigates its steric bulk, resulting in a moderate A-value.
For professionals in drug development, this analysis serves as a crucial reminder that the bioactive conformation of a molecule is often its lowest energy state. An understanding of these steric and electronic principles allows for the rational design of molecules with specific three-dimensional shapes to optimize binding affinity and biological activity. In materials science, controlling the conformation of molecular units can influence crystal packing, solubility, and other bulk properties. The robust, multi-pronged approach of theoretical calculation, quantitative analysis, and empirical validation outlined here provides a reliable framework for investigating any substituted cyclohexane system.
References
-
Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more stable. brainly.com. [Link]
-
Canadian Science Publishing. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. cdnsciencepub.com. [Link]
-
Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a conformation with both bromine atoms in equatorial positions. brainly.com. [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". masterorganicchemistry.com. [Link]
-
ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. researchgate.net. [Link]
-
ResearchGate. (n.d.). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid | Request PDF. researchgate.net. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. chem.libretexts.org. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dibromocyclohexane. PubChem. [Link]
-
NIST. (n.d.). trans-1,4-dibromocyclohexane. NIST Chemistry WebBook. [Link]
-
PubMed. (n.d.). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. National Center for Biotechnology Information. [Link]
-
StudySmarter. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. studysmarter.us. [Link]
-
Allen. (n.d.). Which of the following molecules have zero dipole moment?. allen.ac.in. [Link]
-
Stenutz. (n.d.). 1,4-trans-dibromocyclohexane. stenutz.eu. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Which of the following molecules have zero dipole moment? (I) gauche conformation of 1, 2 - dibromoethane. (II) anti conformation of 1, 2 - dibromoethane. (III) trans - 1, 4 - dibromocyclohexane (IV) cis - 1, 4 - dibromocylohexane (V) tetrabromomethane. (VI) 1, 1- dibromocyclohexane [allen.in]
- 6. 1,4-trans-dibromocyclohexane [stenutz.eu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers and Nomenclature of 1,4-Dibromocyclohexane
This guide provides a comprehensive technical overview of the stereoisomerism, conformational analysis, and nomenclature of 1,4-dibromocyclohexane. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical principles in cyclic systems.
Introduction to Stereoisomerism in this compound
This compound serves as an exemplary model for understanding stereoisomerism in disubstituted cycloalkanes. The spatial arrangement of the two bromine atoms relative to the plane of the cyclohexane ring gives rise to two distinct stereoisomers: cis-1,4-dibromocyclohexane and trans-1,4-dibromocyclohexane.[1][2][3] These isomers are not interconvertible without breaking and reforming chemical bonds and exhibit different physical and chemical properties.[4]
The cyclohexane ring itself is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain.[5] This non-planar structure leads to two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring).[5][6][7] The interplay between the cis/trans isomerism and the chair conformations is fundamental to understanding the molecule's behavior.
Conformational Analysis of Stereoisomers
The stability of the different stereoisomers and their conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions.[8][9] These are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the cyclohexane ring, located three carbons away.[8]
cis-1,4-Dibromocyclohexane
In the cis isomer, both bromine atoms are on the same side of the cyclohexane ring.[3][4] To maintain the chair conformation, one bromine atom must occupy an axial position while the other occupies an equatorial position. Through a process called ring flipping, the axial bromine becomes equatorial, and the equatorial bromine becomes axial. These two chair conformers are enantiomeric (mirror images of each other) and have equal energy.[4] Therefore, cis-1,4-dibromocyclohexane exists as a rapidly equilibrating mixture of these two identical-energy conformers.
Diagram: Ring Flipping of cis-1,4-Dibromocyclohexane
Caption: Interconversion of the two chair conformers of cis-1,4-dibromocyclohexane.
trans-1,4-Dibromocyclohexane
For the trans isomer, the two bromine atoms are on opposite sides of the ring.[4][10] This geometric arrangement allows for two distinct chair conformations: one where both bromine atoms are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[10]
The diequatorial conformer is significantly more stable than the diaxial conformer.[10] This is because the diaxial conformer suffers from significant steric strain due to 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens.[8][10] In contrast, the diequatorial conformer places the bromine atoms in the less sterically hindered equatorial positions, minimizing these repulsive interactions.[10] Consequently, at equilibrium, trans-1,4-dibromocyclohexane exists predominantly in the diequatorial conformation.
Diagram: Conformational Equilibrium of trans-1,4-Dibromocyclohexane
Caption: The conformational equilibrium of trans-1,4-dibromocyclohexane strongly favors the diequatorial form.
Quantitative Conformational Analysis: A-Values
The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (conformational free energy difference, -ΔG°).[11][12] A higher A-value indicates a greater steric bulk and a stronger preference for the equatorial position.[11]
The A-value for a bromine substituent on a cyclohexane ring is reported to be in the range of 0.2 to 0.7 kcal/mol.[13] A commonly cited average value is approximately 0.43 kcal/mol.[11] The variation in reported values can be attributed to differences in experimental conditions (e.g., solvent, temperature) and methodologies. The relatively modest A-value of bromine compared to a methyl group (A-value ≈ 1.74 kcal/mol) is due to the longer carbon-bromine bond length, which places the bulky bromine atom further from the interfering axial hydrogens, thus reducing the steric strain.[11][14]
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2 - 0.7 |
| -I | 0.4 |
| -OH | 0.6 - 0.9 |
| -CH₃ | 1.8 |
| -C(CH₃)₃ | > 4.5 |
Table 1: A-Values for Common Substituents on a Cyclohexane Ring. [13]
For trans-1,4-dibromocyclohexane, the energy difference between the diaxial and diequatorial conformers can be estimated by summing the A-values of the two axial bromine atoms in the less stable conformer. This results in a significant energy penalty for the diaxial form, strongly favoring the diequatorial conformer at equilibrium.
IUPAC Nomenclature
The unambiguous naming of stereoisomers is critical for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for this purpose.[15][16][17]
For this compound, the stereochemistry is indicated by the prefixes cis- or trans-.[3][17]
-
cis-1,4-Dibromocyclohexane: This name denotes the isomer where both bromine atoms are on the same side of the ring.
-
trans-1,4-Dibromocyclohexane: This name indicates that the bromine atoms are on opposite sides of the ring.
When depicting specific chair conformations, the axial or equatorial position of the substituents can be described, but the cis or trans designation in the name refers to the overall stereochemistry of the molecule, not a specific conformation. For instance, a drawing of the diequatorial conformer of trans-1,4-dibromocyclohexane is correctly named trans-1,4-dibromocyclohexane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between stereoisomers and analyzing conformational equilibria.[18][19][20] Both ¹H and ¹³C NMR can provide valuable structural information.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift and coupling constants of the protons attached to the carbons bearing the bromine atoms (the methine protons) are particularly informative.
-
Axial vs. Equatorial Protons: Axial protons generally resonate at a higher field (lower ppm) than equatorial protons in cyclohexane systems.
-
Coupling Constants: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The coupling between an axial proton and its adjacent axial protons (Jax-ax) is typically large (8-13 Hz), while the coupling to adjacent equatorial protons (Jax-eq) is smaller (2-5 Hz). Equatorial protons exhibit small couplings to both adjacent axial and equatorial protons (Jeq-ax and Jeq-eq, respectively), typically in the range of 2-5 Hz.
For trans-1,4-dibromocyclohexane, the predominantly diequatorial conformer will show a complex multiplet for the methine protons with small coupling constants, indicative of their axial orientation. In contrast, the methine protons of the rapidly flipping cis-1,4-dibromocyclohexane will show an averaged signal, as the axial and equatorial environments are quickly interconverting on the NMR timescale at room temperature.[21]
¹³C NMR Spectroscopy
In ¹³C NMR, the chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry. The carbon atom bonded to an axial substituent is typically shielded (shifted to a lower ppm value) compared to a carbon bonded to an equatorial substituent.
For this compound, the cis and trans isomers will exhibit different ¹³C NMR spectra, reflecting their different symmetries and conformational preferences.[22][23][24]
Experimental Protocol: Synthesis of 1,2-Dibromocyclohexane via Bromination of Cyclohexene
While the focus of this guide is on this compound, a common related laboratory procedure that illustrates the principles of electrophilic addition and stereochemistry is the bromination of cyclohexene to yield trans-1,2-dibromocyclohexane. This protocol can be adapted for the synthesis of other brominated cyclohexanes.
Objective: To synthesize trans-1,2-dibromocyclohexane by the electrophilic addition of bromine to cyclohexene.
Materials:
-
Cyclohexene
-
Bromine solution (e.g., 5% in dichloromethane or generated in situ from HBr and H₂O₂)[25][26]
-
Dichloromethane (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve cyclohexene in dichloromethane in a round-bottom flask equipped with a stir bar. Cool the flask in an ice bath.
-
Bromine Addition: Slowly add the bromine solution dropwise to the stirring cyclohexene solution.[27] The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[28][29] Maintain the temperature below 10 °C during the addition.
-
Quenching: Once the addition is complete and the reaction mixture retains a faint bromine color, add saturated sodium bicarbonate solution to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure.
Diagram: Experimental Workflow for Bromination of Cyclohexene
Caption: Step-by-step workflow for the synthesis of trans-1,2-dibromocyclohexane.
Conclusion
The stereoisomers of this compound provide a rich platform for exploring the fundamental principles of conformational analysis and stereochemical nomenclature in cyclic systems. A thorough understanding of the interplay between cis/trans isomerism, chair conformations, and the energetic consequences of substituent orientation is essential for predicting the structure, stability, and reactivity of such molecules. Spectroscopic techniques, particularly NMR, offer powerful experimental tools for the elucidation of these stereochemical features. The principles outlined in this guide are broadly applicable to a wide range of substituted cyclohexanes and are of significant relevance in the field of drug design and development, where the three-dimensional structure of a molecule is intrinsically linked to its biological activity.
References
-
Addition Reaction of Bromine to Cyclohexene. (n.d.). University of Washington Department of Chemistry. Retrieved from [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved from [Link]
-
A-value. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Bromine addition to cyclohexene. (2023, January 27). Chemistry Online. Retrieved from [Link]
-
Calculating cyclohexane A-values. (n.d.). The DFT Course - Nathan. Retrieved from [Link]
-
Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene. (n.d.). University of Washington Department of Chemistry. Retrieved from [Link]
-
Table of A-Values. (n.d.). Retrieved from [Link]
-
Chem 267: Cyclohexene. (2020, June). Retrieved from [Link]
-
Cyclohexane 'A values' for Substituents. (2019, November 10). Reddit. Retrieved from [Link]
-
RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. (n.d.). IUPAC. Retrieved from [Link]
-
Need help to write out experiment with chyclohexene and cylcohexane and bromine water. (2006, October 28). Bored of Studies. Retrieved from [Link]
-
How Does IUPAC Naming Incorporate Stereodescriptors? (2025, December 21). YouTube. Retrieved from [Link]
-
Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. (1972). Journal of Chemical Education, 49(8), 561. [Link]
-
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2005). The Journal of Organic Chemistry, 70(26), 10871–10878. [Link]
-
Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. (1962). The Journal of Organic Chemistry, 27(11), 4038–4040. [Link]
-
Conformational analysis of trans-1,4-dihalocyclohexanes. (1967). Canadian Journal of Chemistry, 45(21), 2477-2481. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
-
Adding Stereochemical Information to IUPAC Names. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]
- Conformational Analysis of Nonchair Cyclohexane Derivatives by Means of NMR, Infrared and Equilibr
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. [Link]
-
1,4-disubstituted cyclohexanes. (n.d.). Fiveable. Retrieved from [Link]
-
Draw the structure of 1,4 di-bromo cyclohexane. (n.d.). Filo. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (n.d.). In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Draw the two chair conformations for trans-1,4-dibromocyclohexane. (2024, January 9). Brainly.com. Retrieved from [Link]
-
Conformational analysis of trans-1,4-dihalocyclohexanes. (1967). Canadian Journal of Chemistry, 45(21), 2477-2481. [Link]
-
The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. (1960). Acta Chemica Scandinavica, 14, 2139-2144. [Link]
-
Overview of the IUPAC Naming Strategy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Substituted Cyclohexanes. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved from [Link]
-
Substituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Why do we use cis/trans for 1,4-dichlorocyclohexane, but R/S nomenclature for its 1,3 isomers? (2024, March 31). Chemistry Stack Exchange. Retrieved from [Link]
-
Disubstituted Cyclohexanes: cis-trans Isomerism. (2023, April 30). JoVE. Retrieved from [Link]
-
1,2-dibromocyclohexane. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (n.d.). Fiveable. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2005). The Journal of Organic Chemistry, 70(26), 10871–10878. [Link]
-
Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved from [Link]
-
Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. (2018). The Journal of Physical Chemistry A, 122(35), 7075–7082. [Link]
-
Preparation of cyclohexene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
(a) Stereoisomerism of this compound. (i)). (2019, February 6). Chegg.com. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Draw the structure of 1,4 di-bromo cyclohexane | Filo [askfilo.com]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 5. fiveable.me [fiveable.me]
- 6. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A value - Wikipedia [en.wikipedia.org]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. reddit.com [reddit.com]
- 15. publications.iupac.org [publications.iupac.org]
- 16. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. auremn.org.br [auremn.org.br]
- 21. researchgate.net [researchgate.net]
- 22. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 26. chemistry-online.com [chemistry-online.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. people.chem.umass.edu [people.chem.umass.edu]
- 29. Need help to write out experiment with chyclohexene and cylcohexane and bromine water | Bored Of Studies [boredofstudies.org]
A Technical Guide to the Conformational Equilibrium of 1,4-Dibromocyclohexane: A Balance of Steric and Electronic Effects
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular reactivity and pharmacophore modeling. While steric hindrance, often quantified by empirical A-values, provides a reliable first approximation of conformational preference, molecules like trans-1,4-dibromocyclohexane present a more nuanced case. Here, the diequatorial (e,e) conformer is only marginally more stable than the diaxial (a,a) form, a deviation from predictions based solely on steric bulk. This guide provides an in-depth analysis of the subtle interplay between steric strain and intramolecular electronic interactions that governs this equilibrium. We will present the theoretical framework, detailed experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy for empirical determination, and insights from computational modeling, offering a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: Beyond Simple Sterics
The chair conformation of cyclohexane minimizes both angle and torsional strain, resulting in two distinct substituent positions: axial and equatorial. For monosubstituted cyclohexanes, the preference for the equatorial position is a well-established principle, driven by the avoidance of destabilizing 1,3-diaxial interactions.[1][2] This preference is quantified by the conformational free energy, or "A-value."
However, in polysubstituted systems, particularly those with polar substituents, this model can be insufficient. The case of trans-1,4-dibromocyclohexane is a classic example where dipole-dipole interactions significantly influence the conformational equilibrium, challenging predictions based on simple steric arguments. Understanding this balance is critical for predicting molecular shape, which in turn dictates biological activity and chemical reactivity.
Isomeric and Conformational Landscape
1,4-Dibromocyclohexane exists as two geometric isomers: cis and trans.
-
cis-1,4-Dibromocyclohexane : In the chair conformation, one bromine substituent must be axial and the other equatorial (a,e). The ring flip produces an equivalent (e,a) conformation. These two forms are degenerate and rapidly interconvert, presenting as a single averaged structure under most conditions.
-
trans-1,4-Dibromocyclohexane : This isomer can exist as two distinct, non-equivalent chair conformers: one with both bromine atoms in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a).[3][4] These two conformers are in a dynamic equilibrium, and the position of this equilibrium is the central focus of this guide.
Thermodynamic Analysis: A Delicate Equilibrium
The relative stability of the trans-diaxial and trans-diequatorial conformers is dictated by a subtle competition between steric and electronic effects.
Steric Strain and A-Values
The A-value for a substituent represents the free energy penalty (ΔG°) for it occupying an axial position. The A-value for a bromine atom is surprisingly small, approximately 0.43 kcal/mol .[5] This is lower than that for a methyl group (1.74 kcal/mol) despite bromine's larger atomic size. The reason is the significantly longer carbon-bromine bond length (~1.93 Å) compared to a carbon-carbon bond (~1.54 Å), which places the bulky bromine atom further from the opposing axial hydrogens, thus reducing the steric clash of the 1,3-diaxial interactions.[5]
Based on A-values alone, the diaxial conformer would possess two such interactions, leading to a predicted destabilization of 2 * 0.43 = 0.86 kcal/mol relative to the diequatorial conformer.
Electronic Effects: The Role of Dipole Moments
The C-Br bond is polar, with a significant bond dipole moment. The spatial arrangement of these dipoles in the two conformers leads to different net molecular dipoles and intramolecular electrostatic interactions.[6]
-
Diequatorial (e,e) Conformer : The two C-Br bond dipoles are roughly parallel, resulting in a net molecular dipole moment and repulsive interaction between the partial negative charges on the bromine atoms.
-
Diaxial (a,a) Conformer : The two C-Br bond dipoles are anti-parallel, largely canceling each other out. This arrangement minimizes electrostatic repulsion and results in a molecule with a near-zero dipole moment.
This electrostatic stabilization of the diaxial form counteracts the steric destabilization. Experimental measurements have shown that the diequatorial conformer is favored by only about 0.2 kcal/mol , a value significantly smaller than that predicted by sterics alone, confirming the importance of the electrostatic contribution.[7]
Solvent Effects
The solvent environment can further influence the equilibrium. The diequatorial conformer, having a larger net dipole moment, is stabilized to a greater extent by polar solvents compared to the nearly non-polar diaxial conformer.[8] Conversely, in non-polar solvents or the gas phase, the preference for the diequatorial form is diminished, and in some dihalocyclohexanes, the diaxial form can even become the major conformer.
Data Summary: Energetic Contributions
| Parameter | Diaxial (a,a) Conformer | Diequatorial (e,e) Conformer | Notes |
| Steric Strain (from A-values) | ~0.86 kcal/mol | 0 kcal/mol (baseline) | Destabilizing 1,3-diaxial interactions.[5] |
| Dipole-Dipole Interaction | Stabilizing (anti-parallel) | Destabilizing (parallel) | Electrostatic effect opposes the steric effect. |
| Net Molecular Dipole Moment | ~ 0 D | > 0 D | Influences solubility and solvent effects.[7] |
| Experimental ΔG° | + 0.2 kcal/mol | 0 kcal/mol (more stable) | Shows the diequatorial form is only slightly favored.[7] |
Experimental Workflow for Conformational Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying dynamic conformational equilibria.[9] We present two robust protocols.
Workflow Overview
Caption: Experimental workflow for determining conformational equilibrium.
Protocol 1: Low-Temperature ('Freeze-Out') NMR
This method provides the most direct measurement by slowing the rate of chair-chair interconversion until it is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.[10]
Methodology:
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of trans-1,4-dibromocyclohexane in a solvent with a low freezing point (e.g., carbon disulfide, deuterated toluene, or dichloromethane).
-
Instrument Setup: Use an NMR spectrometer equipped with a variable-temperature probe. Calibrate the probe temperature using a standard sample (e.g., methanol).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). The signal for the protons on the bromine-bearing carbons (H-C-Br) will appear as a single, broad resonance due to rapid conformational averaging.
-
Cooling and Acquisition: Gradually lower the sample temperature in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Coalescence and Resolution: As the temperature decreases, the broad H-C-Br signal will broaden further and then split into two distinct sets of signals. This splitting point is the coalescence temperature. Continue cooling until the signals are sharp and well-resolved (typically below -80 °C or 193 K).[10]
-
Data Analysis:
-
Identify the two signals corresponding to the H-C-Br proton in the diaxial and diequatorial environments.
-
Carefully integrate the area under each of these signals. The ratio of the integrals directly corresponds to the population ratio of the two conformers.
-
Calculate the equilibrium constant: K_eq = (Integral of major conformer) / (Integral of minor conformer).
-
Calculate the free energy difference: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.
-
Protocol 2: Room-Temperature NMR (Karplus Relationship)
This method uses the time-averaged vicinal coupling constants (³J_HH) to determine the equilibrium position without requiring low temperatures.
Methodology:
-
Sample Preparation: Prepare a standard solution (~10-20 mg/mL) in a common solvent like CDCl₃.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum, ensuring sufficient digital resolution to accurately measure coupling constants.
-
Signal Analysis: Focus on the multiplet corresponding to the H-C-Br proton. The width of this multiplet is a weighted average of the widths of the pure axial and pure equatorial signals.
-
Calculation:
-
The observed coupling constant (J_obs) is a weighted average: J_obs = (N_a * J_a) + (N_e * J_e), where N_a and N_e are the mole fractions of the diaxial and diequatorial conformers, respectively.
-
Standard values for the coupling constants of the "locked" conformers are required. For a proton on a cyclohexane ring, typical values are:
-
Axial Proton (J_a): Shows two large trans-diaxial couplings (J_aa ≈ 10-13 Hz) and two smaller axial-equatorial couplings (J_ae ≈ 2-5 Hz).
-
Equatorial Proton (J_e): Shows two small equatorial-axial couplings (J_ea ≈ 2-5 Hz) and two smaller equatorial-equatorial couplings (J_ee ≈ 2-5 Hz).
-
-
Since N_a + N_e = 1, the equation can be solved for one variable (e.g., N_e = (J_obs - J_a) / (J_e - J_a)).
-
Once N_a and N_e are known, calculate K_eq = N_e / N_a and subsequently ΔG°.
-
The Role of Computational Chemistry
Modern computational methods, such as Density Functional Theory (DFT), provide a powerful theoretical tool to complement experimental findings.[11] By calculating the potential energy of each conformer, these methods can predict the energy difference (ΔE), which is a good approximation of the enthalpy difference (ΔH°). These calculations can corroborate experimental results and help dissect the energetic contributions from sterics and electronics.
Caption: Energy relationship between trans conformers.
Conclusion and Implications
The conformational analysis of trans-1,4-dibromocyclohexane serves as an exemplary case study where a simple steric model is insufficient to predict molecular behavior. The stability of its conformers is governed by a fine balance between destabilizing 1,3-diaxial steric interactions and stabilizing anti-parallel dipole-dipole interactions in the diaxial form. The resulting small energy difference (ΔG° ≈ 0.2 kcal/mol) highlights the necessity of considering electronic effects in the conformational analysis of polar molecules.
For professionals in drug development, this understanding is paramount. The three-dimensional shape of a molecule, dictated by its preferred conformation, is a key determinant of its ability to bind to a biological target. A seemingly minor energy difference can significantly shift a conformational equilibrium, potentially rendering a molecule active or inactive. The experimental and computational techniques outlined in this guide provide a robust framework for elucidating these critical structural details.
References
-
Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a. Available at: [Link]
-
Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more. Available at: [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]
-
JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. JoVE Core Analytical Chemistry. Available at: [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. Available at: [Link]
-
ResearchGate. (1965). Conformational analysis of trans-1,4-dihalocyclohexanes. Available at: [Link]
-
Squillacote, M., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2011). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Available at: [Link]
-
Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes. Available at: [Link]
-
ResearchGate. (2020). Probing the influence of solvent effects on the conformational behavior of 1,4-diazacyclohexane systems. Available at: [Link]
-
Old School Chemistry. (2023). Why Are Dipole-Dipole Interactions Important For Polar Compounds? YouTube. Available at: [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. auremn.org.br [auremn.org.br]
- 10. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1,4-Dibromocyclohexane from Cyclohexene
Introduction
1,4-Dibromocyclohexane is a valuable bifunctional alkyl halide that serves as a symmetric, di-electrophilic linker in the synthesis of more complex molecular architectures. Its defined stereochemistry and the reactivity of its carbon-bromine bonds make it a crucial building block for constructing multi-charged chromophores, organic materials, and pharmacologically active compounds. For instance, it functions as a critical spacer in the synthesis of cyanine dyes with demonstrated antitumor activity. While numerous synthetic routes to halogenated alkanes exist, this guide focuses on a robust and mechanistically insightful pathway starting from the readily available and inexpensive feedstock, cyclohexene.
Direct, single-step conversion of cyclohexene to this compound is not feasible through standard addition reactions, which exclusively functionalize the C1 and C2 positions of the double bond. Therefore, a multi-step strategy is required. This whitepaper provides a comprehensive technical overview of a two-step, radical-mediated synthesis designed for research and development professionals. The narrative emphasizes the causality behind procedural choices, ensuring a deep understanding of the underlying chemical principles.
Chapter 1: Strategic Overview of the Synthesis
The conversion of cyclohexene to this compound is most logically achieved through a two-stage process. This strategy circumvents the inherent reactivity limitations of the starting alkene and leverages the distinct regioselectivity of radical reactions.
-
Step 1: Hydrobromination of Cyclohexene. The first stage involves the saturation of the cyclohexene double bond to form a bromocyclohexane intermediate. A free-radical addition of hydrogen bromide (HBr) is employed, which, while yielding the same product as ionic addition in this symmetric case, establishes a radical-based theme that is central to the subsequent transformation.
-
Step 2: Free-Radical Bromination of Bromocyclohexane. The second stage introduces the final bromine atom onto the saturated cyclohexane ring. This is accomplished via a selective free-radical substitution reaction, where control of reaction conditions is paramount to favor the formation of the desired 1,4-isomer over other constitutional isomers.
This strategic approach is visualized in the workflow diagram below.
Caption: Overall workflow for the two-step synthesis.
Chapter 2: Synthesis of the Bromocyclohexane Intermediate
Mechanistic Insight: Free-Radical Addition of HBr
The addition of HBr to alkenes can proceed through two distinct mechanisms: electrophilic (ionic) addition, which follows Markovnikov's rule, and free-radical addition, which occurs in the presence of peroxides (ROOR) and proceeds with anti-Markovnikov regioselectivity.[1] For a symmetrical alkene like cyclohexene, both pathways yield the same product, bromocyclohexane. However, we detail the free-radical pathway here as it provides a coherent mechanistic theme for the overall synthesis. This reaction is often referred to as the "Kharasch effect."[2]
The mechanism is a chain reaction involving three key stages: initiation, propagation, and termination.[3][4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a weak peroxide (e.g., benzoyl peroxide) O-O bond upon heating, generating two alkoxy radicals. This highly reactive radical then abstracts a hydrogen atom from HBr to produce a bromine radical (Br•).[5][6]
-
Propagation: The bromine radical adds to the cyclohexene double bond, forming the most stable possible carbon radical intermediate. In this case, a secondary radical is formed. This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the bromocyclohexane product and regenerating a bromine radical, which continues the chain.
-
Termination: The chain reaction is terminated when any two radical species combine.
Caption: Free-radical addition of HBr to cyclohexene.
Experimental Protocol: Synthesis of Bromocyclohexane
Safety Precaution: This procedure involves corrosive HBr and potentially explosive peroxides. All operations must be conducted in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with cyclohexene and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction Execution: Cool the flask in an ice-water bath. Slowly add hydrobromic acid (48% aqueous solution or a solution in acetic acid) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude bromocyclohexane.
-
Purification: The crude product can be purified by vacuum distillation to afford pure bromocyclohexane.[7]
| Parameter | Value | Source/Justification |
| Cyclohexene | 1.0 mol | Starting Material |
| Hydrobromic Acid (48%) | 1.2 mol | Reagent, slight excess ensures full conversion |
| Benzoyl Peroxide (ROOR) | 0.02 mol | Radical Initiator[6] |
| Solvent | None (or CCl₄) | Neat reaction or in an inert solvent |
| Temperature | 0-10 °C (addition), RT (reaction) | Controls exothermicity, prevents side reactions |
| Reaction Time | 3-4 hours | Typical for completion |
| Expected Yield | 75-85% | Literature precedent for similar reactions |
Chapter 3: Synthesis of this compound via Photobromination
Mechanistic Insight: Regioselectivity in Free-Radical Bromination
The bromination of the saturated bromocyclohexane ring proceeds via a free-radical substitution mechanism, analogous to the halogenation of alkanes.[8] The key challenge in this step is controlling the regioselectivity.
-
Mechanism: The reaction is initiated by the homolytic cleavage of Br-Br or the N-Br bond in N-Bromosuccinimide (NBS) by UV light (hν) or a chemical initiator (AIBN) to generate a bromine radical.[3] This radical abstracts a hydrogen atom from the bromocyclohexane ring to form the most stable carbon radical. The resulting cyclohexyl radical then reacts with a bromine source (Br₂ or NBS) to form the dibromocyclohexane product and regenerate a bromine radical.
-
Regioselectivity: Free-radical bromination is highly selective and favors the abstraction of a hydrogen atom that leads to the most stable radical intermediate (tertiary > secondary > primary).[9][10] In bromocyclohexane, all available hydrogens are on secondary carbons. However, the existing bromine substituent exerts a deactivating inductive effect, which slightly disfavors abstraction at the adjacent C2/C6 positions. Abstraction at the C4 (para) position is sterically and electronically favorable, but abstraction at C3/C5 will also occur. Consequently, a mixture of 1,2-, 1,3-, and this compound isomers is inevitably formed.[8] Careful control of reaction conditions and rigorous purification are therefore essential. The use of N-Bromosuccinimide (NBS) is preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing side reactions like polybromination.[11][12]
Caption: Free-radical bromination of bromocyclohexane.
Experimental Protocol: Synthesis of this compound
Safety Precaution: NBS is an irritant and a source of bromine. Carbon tetrachloride (CCl₄) is a carcinogen and should be handled with extreme care or replaced with a safer solvent like cyclohexane. The reaction should be performed in a well-ventilated fume hood, away from light sources other than the one used for initiation.
-
Apparatus Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine bromocyclohexane, N-Bromosuccinimide (NBS), and a catalytic amount of AIBN in anhydrous carbon tetrachloride or cyclohexane.
-
Reaction Initiation: Irradiate the flask with a UV lamp or a 100-150W incandescent bulb positioned close to the flask to initiate the reaction.
-
Reaction Execution: Heat the mixture to a gentle reflux. The reaction is often indicated by the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.
-
Reaction Completion: Continue refluxing for 2-4 hours or until all the NBS has been consumed (TLC monitoring is also effective).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining traces of bromine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude product is a mixture of isomers. Separation can be achieved by fractional distillation under reduced pressure or, for higher purity, by column chromatography on silica gel using a non-polar eluent (e.g., hexanes). The trans-1,4-dibromocyclohexane isomer is a solid at room temperature and may be further purified by recrystallization.
| Parameter | Value | Source/Justification |
| Bromocyclohexane | 1.0 mol | Substrate |
| N-Bromosuccinimide (NBS) | 1.0 mol | Brominating Agent, 1:1 stoichiometry to favor mono-substitution[3] |
| AIBN | 0.01 mol | Radical Initiator[12] |
| Solvent | Anhydrous CCl₄ or Cyclohexane | Inert solvent for radical reactions |
| Initiation | UV lamp or 150W bulb | Photolytic initiation of radical formation[2] |
| Reaction Time | 2-4 hours | Typical for completion |
| Expected Yield (1,4-isomer) | 30-40% (post-purification) | Reflects formation of multiple isomers |
Chapter 4: Analytical Characterization
Confirmation of the desired this compound isomer and determination of its purity are critical. The product will exist as cis and trans stereoisomers, which can be distinguished and quantified using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the different dibromocyclohexane isomers based on their boiling points and provides the molecular weight (m/z = 242 g/mol for C₆H₁₀Br₂) and fragmentation pattern for each, confirming their identity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons are highly dependent on the stereochemistry. In trans-1,4-dibromocyclohexane, the two methine protons (CH-Br) are equivalent due to symmetry, resulting in a simplified spectrum compared to the cis isomer or other constitutional isomers.
-
¹³C NMR: The number of unique carbon signals can distinguish between the isomers. The highly symmetric trans-1,4-isomer will show only three signals, whereas the cis-1,4-isomer and other constitutional isomers will show more.
-
Chapter 5: Safety and Hazard Management
The reagents used in this synthesis present significant hazards that require strict safety protocols.
-
Hydrogen Bromide (HBr): A highly corrosive and toxic gas or aqueous solution. Causes severe burns upon contact and respiratory damage upon inhalation. Must be handled in a fume hood with acid-resistant gloves and full facial protection.
-
Organic Peroxides (e.g., Benzoyl Peroxide): Thermally unstable and can decompose explosively upon shock, friction, or heat. They are also strong oxidizing agents. Store in original containers at recommended temperatures, away from heat sources and incompatible materials. Do not use metal spatulas for handling.
-
N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. It is also a source of bromine. Handle with gloves and safety glasses in a well-ventilated area. Protect from moisture to prevent decomposition.
-
Bromine (generated in situ): Highly toxic, corrosive, and volatile. Causes severe chemical burns. All procedures that may generate bromine must be performed within a fume hood. Have a sodium thiosulfate or sodium bisulfite solution readily available to neutralize spills.
Conclusion
The synthesis of this compound from cyclohexene is a compelling exercise in synthetic strategy, requiring a two-step approach that leverages the principles of free-radical chemistry. While the initial hydrobromination to form the bromocyclohexane intermediate is straightforward, the subsequent free-radical bromination of the saturated ring presents a significant regioselectivity challenge. This guide outlines a reliable protocol using N-bromosuccinimide to control the bromination process, acknowledging that the formation of a mixture of isomers is unavoidable. The successful isolation of the target 1,4-isomer hinges on meticulous execution of the reaction and rigorous purification techniques. By understanding the mechanistic underpinnings and adhering to stringent safety protocols, researchers can effectively utilize this pathway to access a valuable synthetic building block.
References
-
Chemistry Stack Exchange. (2017). Bromination of cyclohexene in presence of UV light or heat. [Link]
- Tanner, D. D., et al. (1983). On the Mechanism of N-Bromosuccinimide Brominations. Bromination of Cyclohexane and Cyclopentane with N-Bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747.
-
Reddit r/OrganicChemistry. (2021). why is free radical bromination regioselective?. [Link]
-
N-BromoSuccinimide (NBS) in Organic Chemistry. (2019). YouTube. [Link]
-
ResearchGate. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]
-
Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... [Link]
-
Quora. (2016). What is the reaction between bromine and cyclohexane?. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Pearson+. (2024). For each synthesis, start with bromocyclohexane and predict the p.... [Link]
-
Organic Syntheses. (1932). 1,2-dibromocyclohexane. [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. [Link]
-
YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. [Link]
-
Reddit r/chemhelp. (2023). Regioselectivity of radical bromination. [Link]
-
University of Wisconsin-Madison. (n.d.). Photochemical Bromination of an Alkane. [Link]
- Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
-
YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]
-
Wikipedia. (n.d.). Bromocyclohexane. [Link]
-
Stanford University. (2023). Bromocyclohexane: Properties, Uses, and Production. [Link]
-
YouTube. (2020). 10.4 Addition of HBr and Peroxide | Organic Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2003). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Photochemical Bromination of an Alkane [chemed.chem.purdue.edu]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromocyclohexane - Wikipedia [en.wikipedia.org]
- 5. Starting with cyclohexane, how could the following compounds be p... | Study Prep in Pearson+ [pearson.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Reactivity Studies of 1,4-Dibromocyclohexane
This guide provides an in-depth analysis of the chemical reactivity of 1,4-dibromocyclohexane, focusing on the foundational principles that govern its reaction pathways. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between stereochemistry and reaction outcomes, offering both mechanistic insights and practical experimental frameworks.
Section 1: Structural and Conformational Analysis of this compound
The reactivity of a substituted cyclohexane is inextricably linked to its three-dimensional structure. This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the two bromine atoms dictates the molecule's conformational preferences, which in turn governs its accessibility to various reaction pathways.
Like cyclohexane, these isomers adopt chair conformations to minimize angle and torsional strain.[1] In these conformations, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. A crucial phenomenon is the "ring flip," an interconversion between two chair forms that switches all axial positions to equatorial and vice versa.[1]
-
trans-1,4-Dibromocyclohexane : This isomer can exist in two chair conformations: one with both bromine atoms in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[2] Due to significant 1,3-diaxial interactions (steric strain) between the bulky bromine atoms and axial hydrogens, the diaxial conformation is highly unstable.[2] Consequently, the equilibrium heavily favors the diequatorial conformer, which is more stable.[2][3]
-
cis-1,4-Dibromocyclohexane : In the cis isomer, one bromine atom must be axial and the other equatorial (axial-equatorial).[4] Ring flipping converts it to another equivalent axial-equatorial conformation.[4] These two conformers have identical energy and exist in equal abundance at equilibrium.
The profound difference in the stable conformations of the cis and trans isomers is the primary determinant of their distinct chemical reactivities.
Caption: E2 elimination requires a trans-diaxial (anti-periplanar) arrangement.
SN2 Substitution: The Backside Attack
The bimolecular nucleophilic substitution (SN2) reaction involves a nucleophile attacking the carbon atom bearing the leaving group from the opposite side (backside attack). [5][6]This leads to an inversion of stereochemistry at the reaction center. In cyclohexane systems, this backside attack is sterically demanding.
-
An axial leaving group is sterically shielded by the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions), hindering the approach of a nucleophile. [6]* An equatorial leaving group is more exposed, making it a better substrate for SN2 reactions, although the approach can still be hindered by adjacent equatorial hydrogens. [6] Therefore, the trans isomer, with its equatorial bromines, is generally more susceptible to SN2 reactions than the cis isomer's axial bromine. However, strong, bulky bases like potassium tert-butoxide strongly favor elimination over substitution. [7][8]Weaker bases that are also good nucleophiles (e.g., iodide, azide) would favor substitution.
Section 3: Experimental Design and Protocols
This section outlines a validated experimental protocol to investigate the differential reactivity of cis- and trans-1,4-dibromocyclohexane under E2 elimination conditions.
Objective
To compare the rate and product distribution of the reaction between cis- and trans-1,4-dibromocyclohexane with a strong, sterically hindered base, potassium tert-butoxide, to selectively promote E2 elimination.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| trans-1,4-Dibromocyclohexane | ≥98% | Standard Chemical Supplier |
| cis-1,4-Dibromocyclohexane | ≥98% | Standard Chemical Supplier |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Standard Chemical Supplier |
| tert-Butanol (t-BuOH) | Anhydrous | Standard Chemical Supplier |
| Diethyl ether | Anhydrous | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate | ACS | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate | ACS | Standard Chemical Supplier |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Chemical Supplier |
Experimental Workflow
Caption: Workflow for the E2 elimination of this compound isomers.
Step-by-Step Protocol
Note: This reaction should be performed in a fume hood, as the product (1,3-cyclohexadiene) is volatile and flammable.
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.00 g of trans-1,4-dibromocyclohexane in 20 mL of anhydrous tert-butanol.
-
Base Addition : In a separate flask, dissolve 1.1 g (2.2 equivalents) of potassium tert-butoxide in 10 mL of anhydrous tert-butanol. Add this solution to the reaction flask.
-
Reaction : Heat the mixture to reflux (approx. 83 °C) with stirring. Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing by Thin Layer Chromatography (TLC).
-
Workup : After 2 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extraction : Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature (<30 °C) to avoid loss of the volatile product.
-
Repeat : Repeat steps 1-7 using cis-1,4-dibromocyclohexane as the starting material.
Product Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze the crude product to identify and quantify the components. [9][10][11]1,3-cyclohexadiene is the expected major product from the trans isomer. [12][13]Minor products and unreacted starting material can also be quantified.
-
¹H NMR Spectroscopy : Confirm the structure of the major product. The ¹H NMR spectrum of 1,3-cyclohexadiene is characteristic, showing signals for vinylic protons (~5.8-6.0 ppm) and allylic protons (~2.2 ppm). [14][15]
Section 4: Expected Results and Data Interpretation
The stereoelectronic requirements of the E2 reaction lead to a predictable difference in the outcomes for the two isomers.
| Isomer | Most Stable Conformer | E2 Requirement | Expected Major Product | Expected Rate |
| trans-1,4-dibromo | Diequatorial | Ring flip to unstable Diaxial | 1,3-Cyclohexadiene | Fast (once diaxial is formed) |
| cis-1,4-dibromo | Axial-Equatorial | Axial Br is ready | 4-Bromocyclohexene | Slow (for diene formation) |
Interpretation:
-
The GC-MS analysis of the reaction with the trans-isomer is expected to show a major peak corresponding to 1,3-cyclohexadiene. [12]* The reaction with the cis-isomer is expected to be much slower and may yield primarily 4-bromocyclohexene or unreacted starting material under the same conditions.
-
The significant difference in product distribution serves as a powerful validation of the anti-periplanar requirement in E2 reactions. [16][17]The reaction's outcome is controlled by the substrate's conformation. [16]
Section 5: Conclusion
The reactivity of this compound is a classic illustration of stereoelectronic control in organic reactions. The rigid geometric constraints of the cyclohexane ring, particularly the anti-periplanar requirement for E2 elimination, lead to dramatically different reaction pathways for the cis and trans isomers. The trans isomer, despite having to adopt an unstable diaxial conformation, is primed for a facile double-elimination to form the conjugated 1,3-cyclohexadiene. The cis isomer lacks the necessary geometry for this efficient pathway. Understanding these foundational principles is paramount for predicting reaction outcomes and designing rational synthetic strategies in medicinal and materials chemistry.
References
- Vertex AI Search. (n.d.). The E2 Reaction and Cyclohexane Conformation. Organic Chemistry Class Notes.
- Chemistry Steps. (n.d.). Antiperiplanar.
- YouTube. (2025). E2 Elimination in Cyclohexane Systems.
- Chemistry LibreTexts. (2024). 11.10: The E2 Reaction and Cyclohexane Conformation.
- Chemistry LibreTexts. (2024). 11.9: The E2 Reaction and Cyclohexane Conformation.
- Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings.
- ChemicalBook. (n.d.). 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR spectrum.
- Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation.
- Slideshare. (n.d.). Substitution elimination reaction in cyclohexyl system.
- Wolfram Demonstrations Project. (n.d.). Stereochemistry of E2 Elimination Reactions.
- Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes.
- Organic Syntheses. (n.d.). 1,3-cyclohexadiene.
- Chegg. (2020). Solved 1H NMR of 1,3-cyclohexadiene.
- Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane.
- PubMed. (2000). Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography. Journal of Organic Chemistry.
- Brainly. (2018). Identify the reagents necessary to convert cyclohexane into 1,3-cyclohexadiene.
- YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane.
- Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer.
- Chegg. (2020). the major product of the reaction of bromocyclohexane and potassium tert-butoxide in water is an ether. true or false?.
- Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane.
- ResearchGate. (n.d.). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes.
- YouTube. (2024). SN2 reaction in cyclohexane derivative.
- Vernier Science Education. (n.d.). Detection of Chemical Isomers with Gas Chromatography.
- Chegg. (2020). Solved Below is a reaction between 1-bromohexane and.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved the major product of the reaction of bromocyclohexane | Chegg.com [chegg.com]
- 8. Solved Below is a reaction between 1-bromohexane and | Chegg.com [chegg.com]
- 9. Quantitative analyses of the seven isomeric 3,4- and 3, 6-dimethylcyclohexenes by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. turbo.vernier.com [turbo.vernier.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. brainly.com [brainly.com]
- 14. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR spectrum [chemicalbook.com]
- 15. chegg.com [chegg.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Geometry and Conformational Dynamics of 1,4-Dibromocyclohexane
This guide provides a comprehensive analysis of the stereochemistry, conformational preferences, and precise molecular geometry of cis- and trans-1,4-dibromocyclohexane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with experimental and computational data to offer a detailed understanding of this archetypal disubstituted cyclohexane system.
Foundational Principles: The Cyclohexane Chair Conformation
The six-membered cyclohexane ring is not a planar hexagon. To achieve the preferred tetrahedral geometry (sp³ hybridization) with bond angles of approximately 109.5° and minimize both angle and torsional strain, the ring puckers into several conformations.[1][2] The most stable and predominant of these is the chair conformation .[1] At room temperature, over 99.9% of cyclohexane molecules exist in this form.[1]
A critical feature of the chair conformation is the presence of two distinct types of substituent positions:
-
Axial (a): Six positions that are parallel to the principal axis of the ring, pointing alternately straight up or straight down.[3][4][5]
-
Equatorial (e): Six positions that point outwards from the "equator" of the ring, lying roughly in its plane.[3][4][5]
Cyclohexane rings are conformationally mobile and undergo a rapid "ring-flip" at room temperature, which interconverts the two chair forms.[4][5] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[3][5]
Stereoisomerism and Conformational Analysis of 1,4-Dibromocyclohexane
The 1,4-disubstituted pattern gives rise to two distinct stereoisomers: cis and trans. Their conformational behavior differs significantly.
trans-1,4-Dibromocyclohexane: A Tale of Two Conformations
The trans isomer, where the two bromine atoms are on opposite faces of the ring, can exist as an equilibrium between two distinct chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.[6][7]
-
Diequatorial (e,e) Conformation: Both bromine substituents occupy the less sterically hindered equatorial positions.[6] This is the most stable conformation.
-
Diaxial (a,a) Conformation: Both bromine substituents occupy the more sterically crowded axial positions. This conformation is significantly less stable due to unfavorable 1,3-diaxial interactions , where the axial bromine atoms experience steric repulsion with the axial hydrogen atoms on carbons 3 and 5 (relative to C-1) and with each other across the ring.[3][6]
The energy difference between these conformers is governed by the steric strain of the axial substituents. This strain is quantified by the A-value , which is the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.[8] For bromine, the A-value is relatively modest compared to bulkier groups.[9]
| Parameter | Value | Source |
| Bromine A-value | ~0.43 - 0.55 kcal/mol | [9][10] |
| Experimental ΔG° (a,a ⇌ e,e) | ~0.2 kcal/mol (200 cal/mol) | [11][12] |
The diequatorial conformer is the overwhelmingly favored structure at equilibrium.[6]
cis-1,4-Dibromocyclohexane: An Isoenergetic Flip
In the cis isomer, the two bromine atoms are on the same face of the ring. To achieve this in a chair conformation, one bromine atom must be in an axial position while the other is in an equatorial position (a,e).[1]
When the cis isomer undergoes a ring-flip, the axial bromine becomes equatorial, and the equatorial bromine becomes axial. Since the substituents are identical, the resulting (e,a) conformation is a mirror image of the starting conformation and is isoenergetic (equal in energy). Therefore, cis-1,4-dibromocyclohexane exists as a rapidly interconverting 50:50 mixture of these two identical-energy chair forms at room temperature.[1]
Molecular Geometry: Bond Angles and Lengths
While often approximated as 109.5°, the internal bond angles of the cyclohexane ring are slightly distorted to minimize torsional strain. The introduction of electronegative and sterically demanding bromine atoms further influences the local geometry.
| Bond Angle | Typical Value (in Cyclohexane) | Notes on this compound | Source |
| C-C-C | ~111.5° | This angle is largely retained. | [13][14] |
| C-C-H (axial) | ~109.1° | Minor deviations are expected. | [14] |
| C-C-H (equatorial) | ~110.3° | Minor deviations are expected. | [14] |
| H-C-H | ~106.4° | This angle is on the methylene (-CH₂-) carbons. | [14] |
| C-C-Br | ~110.0° | Assumed based on related haloalkanes. Axial C-Br bonds may bend slightly outwards to relieve steric strain. | [13] |
Methodologies for Structural Elucidation
The determination of molecular geometry and conformational energetics relies on a combination of spectroscopic, diffraction, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the conformational dynamics of cyclohexane derivatives in solution.
-
Causality Behind the Method: At room temperature, the rapid ring-flipping averages the signals for axial and equatorial protons, resulting in a simplified spectrum. By lowering the temperature, this interconversion can be slowed or "frozen out" on the NMR timescale. This allows for the distinct observation of signals corresponding to the individual conformers (e.g., the diaxial and diequatorial forms of the trans isomer). The relative areas (integrations) of these distinct signals can be used to determine the equilibrium constant and, subsequently, the free energy difference (ΔG°) between the conformers.[11][12]
Protocol: Low-Temperature ¹H-NMR for Conformational Analysis
-
Sample Preparation: Dissolve a precise concentration of this compound in a solvent with a low freezing point (e.g., deuterated toluene, Toluene-d₈, or dichlorofluoromethane, CDCl₂F). Add a tetramethylsilane (TMS) internal standard.
-
Initial Spectrum: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Temperature Reduction: Cool the NMR probe in a stepwise manner (e.g., in 10-20 K increments).
-
Spectral Acquisition: Acquire a full spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.
-
Identify Coalescence: Observe the broadening and eventual splitting of proton signals as the temperature decreases and the ring-flip rate slows. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.
-
Low-Temperature Analysis: At a sufficiently low temperature (e.g., below 180 K), where the exchange is fully frozen, identify and assign the separate signals for each conformer.
-
Quantification: Carefully integrate the signals corresponding to the axial and equatorial conformers. Use these integrals to calculate the equilibrium constant (K_eq = [equatorial]/[axial]) and the free energy difference (ΔG° = -RT ln(K_eq)).
Single-Crystal X-ray Crystallography
This technique provides the most unambiguous and precise measurement of molecular geometry, including all bond lengths and angles, for a molecule in its solid, crystalline state.[15][16]
-
Causality Behind the Method: X-ray crystallography relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating crystal lattice.[15] The resulting diffraction pattern can be mathematically deconvoluted to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. This provides a static snapshot of the molecule in its lowest energy conformation within the crystal. For trans-1,4-dibromocyclohexane, this would be the diequatorial (e,e) conformer.[17]
Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: Grow high-quality single crystals of the target compound. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. A detector records the positions and intensities of the diffracted X-ray spots.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and molecular model.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods, minimizing the difference between observed and calculated diffraction intensities to yield highly accurate atomic coordinates, bond lengths, and bond angles.
Computational Chemistry
Theoretical calculations provide invaluable insights into molecular structures, energies, and properties, complementing experimental findings.
-
Causality Behind the Method: Quantum mechanical methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to calculate the electron distribution and energy of a molecule.[18] By performing a geometry optimization, the algorithm systematically alters the molecular structure to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. This allows for the prediction of bond angles, dihedral angles, and the relative energetic stabilities of different isomers and conformers.[18]
Conclusion
The molecular geometry of this compound is a classic illustration of the principles of conformational analysis. The interplay between steric strain and stereochemistry dictates a strong preference for the diequatorial conformation in the trans isomer, while the cis isomer exists as a dynamic, isoenergetic equilibrium of two axial-equatorial forms. A thorough understanding of its structure, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, provides a critical foundation for predicting the behavior of more complex substituted cyclohexane rings prevalent in medicinal chemistry and materials science.
References
-
Filo. (2025, November 18). Draw the structure of 1,4 di-bromo cyclohexane. Filo. [Link]
-
Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. [Link]
-
Brainly. (2024, January 9). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more. Brainly.com. [Link]
-
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
-
Brainly. (2023, August 10). 12. a. Please draw 1,4-trans-dibromocyclohexane in the chair conformation. b. Mark the equatorial and. Brainly.com. [Link]
-
Fiveable. Axial and Equatorial Bonds in Cyclohexane. Fiveable. [Link]
-
Hageman, H. J., & Havinga, E. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Canadian Journal of Chemistry, 45(17), 1967-1970. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2025, August 6). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]
-
Wikipedia. (n.d.). A value. Wikipedia. [Link]
-
Chegg. (2019, June 15). For the following chair conformations of this compound, determine the orientations of the two substituents, and determine if the conformation is cis or trans. Chegg.com. [Link]
-
Wikipedia. (n.d.). Cyclohexane conformation. Wikipedia. [Link]
-
Stenutz, R. (n.d.). cis-1,4-dibromocyclohexane. Stenutz. [Link]
-
Stenutz, R. (n.d.). trans-1,4-dibromocyclohexane. Stenutz. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dibromo- (CAS 35076-92-7). Cheméo. [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dibromo-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2025, August 6). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. [Link]
-
OpenStax. (n.d.). 4.6 Axial and Equatorial Bonds in Cyclohexane. In Organic Chemistry. [Link]
-
NIST. (n.d.). trans-1,4-dibromocyclohexane. NIST Chemistry WebBook. [Link]
-
Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. [Link]
-
NIST. (n.d.). trans-1,4-dibromocyclohexane. NIST Chemistry WebBook. [Link]
-
Gevorg, S. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]
-
Chemistry Stack Exchange. (2015, January 8). What are the bond angles in cyclohexane?. Chemistry Stack Exchange. [Link]
-
Pearson+. (n.d.). The A value of a substituent on a cyclohexane ring is essentially.... Pearson+. [Link]
-
Organic Chemistry Data. (n.d.). A Values. In Stereochemical and Conformational Isomerism. [Link]
-
Chemistry LibreTexts. (2024, September 23). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. [Link]
-
Neuman, R. C. (n.d.). Alkanes and Cycloalkanes. In Organic Chemistry. [Link]
-
Chegg. (2019, February 6). (a) Stereoisomerism of this compound. (i)). Chegg.com. [Link]
-
ResearchGate. (2025, August 6). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid. ResearchGate. [Link]
-
Organic Chemistry GSA's and Experiments. (2020, August 26). H-NMR Example of n-Octane and Bromocyclohexane. YouTube. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Stenutz, R. (n.d.). 1,4-trans-dibromocyclohexane. Stenutz. [Link]
-
Nature Publishing Group. (2004). Macromolecular Structure Determination by X-ray Crystallography. Nature Encyclopedia of Life Sciences. [Link]
-
RCSBProteinDataBank. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). YouTube. [Link]
Sources
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. fiveable.me [fiveable.me]
- 4. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. people.bu.edu [people.bu.edu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Understanding 1,3-Diaxial Interactions in Dibromocyclohexane
This guide provides a comprehensive exploration of 1,3-diaxial interactions, with a specific focus on cis- and trans-1,3-dibromocyclohexane. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of these fundamental stereochemical principles.
Introduction: The Primacy of Conformation in Molecular Behavior
The three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its physical properties, reactivity, and biological activity. For cyclic systems, and particularly for cyclohexane derivatives, the chair conformation represents the most stable energetic state. Within this conformation, substituents can occupy two distinct positions: axial, which are parallel to the principal axis of the ring, and equatorial, which are perpendicular to it. The interplay of these positions and the steric and electronic nature of the substituents give rise to complex energetic landscapes. A key feature of this landscape is the 1,3-diaxial interaction, a form of steric strain that significantly influences conformational equilibrium.[1][2] This guide will dissect these interactions using the isomeric system of 1,3-dibromocyclohexane as a case study.
Foundational Principles: Cyclohexane Conformation and A-Values
The cyclohexane ring is not planar; it adopts a puckered chair conformation to minimize both angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent bonds). This chair conformation can undergo a "ring flip," interconverting axial and equatorial positions.[3]
For a monosubstituted cyclohexane, the two chair conformations are no longer energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position.[1][2] This preference is primarily due to 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the two axial hydrogens (or other substituents) on the same face of the ring, located at the third carbon atoms relative to the substituent.[1][4][2] These interactions are essentially gauche-butane interactions.[5][6][7]
The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[8] A larger A-value signifies a greater preference for the equatorial position.[8]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -Br | 0.43 |
| -OH | 0.87 |
| -CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | 4.9 |
| Table 1: A selection of A-values for common substituents. Note the relatively small A-value for bromine, which is attributed to the longer carbon-bromine bond length, reducing steric clash with axial hydrogens.[8] |
Conformational Analysis of 1,3-Dibromocyclohexane
The principles of conformational analysis become more nuanced in disubstituted cyclohexanes, where the relative positions of the two substituents must be considered. In 1,3-dibromocyclohexane, we have two geometric isomers: cis and trans.
cis-1,3-Dibromocyclohexane
In the cis isomer, both bromine atoms are on the same side of the ring.[9] This arrangement allows for two possible chair conformations through a ring flip: one where both bromine atoms are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[10][11][12]
The diequatorial conformer is significantly more stable.[10] In the diaxial conformation, each axial bromine atom experiences two 1,3-diaxial interactions with axial hydrogens. More importantly, there is a severe steric and electronic repulsion between the two axial bromine atoms themselves.[13] This syn-axial interaction is highly destabilizing. Consequently, the conformational equilibrium for cis-1,3-dibromocyclohexane lies almost exclusively towards the diequatorial conformer.[14]
Caption: Conformational equilibrium of trans-1,3-dibromocyclohexane.
Beyond Sterics: The Role of Electronic Effects
While steric hindrance is the dominant factor in 1,3-diaxial interactions, electronic effects, such as dipole-dipole interactions, can also play a role, particularly with electronegative substituents like bromine. [15][16][17][18][19]Each C-Br bond has a significant dipole moment. In the diaxial conformation of cis-1,3-dibromocyclohexane, these bond dipoles are oriented in a way that leads to repulsion, further destabilizing this conformer. In the diequatorial conformer, the dipoles are further apart and oriented more favorably, minimizing this electrostatic repulsion.
Experimental Validation: Spectroscopic Techniques
The conformational preferences of dibromocyclohexane isomers can be determined experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Variable-Temperature ¹H NMR Spectroscopy
Objective: To determine the equilibrium constant and thermodynamic parameters for the conformational equilibrium of cis- and trans-1,3-dibromocyclohexane.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the purified dibromocyclohexane isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. At lower temperatures, the rate of ring flipping slows down.
-
Coalescence and Freezing Out: As the temperature decreases, the sharp, averaged signals of the room-temperature spectrum will broaden, coalesce, and eventually "freeze out" into separate signals for each distinct conformer.
-
Integration and Equilibrium Constant Calculation: Once the signals for the individual conformers are resolved, their relative populations can be determined by integrating the respective proton signals. The equilibrium constant (K) is the ratio of the concentrations of the two conformers.
-
Thermodynamic Analysis: By measuring K at several different temperatures, the Gibbs free energy difference (ΔG° = -RTlnK), enthalpy change (ΔH°), and entropy change (ΔS°) for the equilibrium can be calculated using the van't Hoff equation.
Expected Results:
-
For cis-1,3-dibromocyclohexane, even at very low temperatures, only the signals for the diequatorial conformer are typically observed, indicating a highly skewed equilibrium. [14]* For trans-1,3-dibromocyclohexane, the spectrum will show changes upon cooling as the rate of interconversion slows, but the integrated ratio of the two conformers will remain 1:1. [14]
Conclusion: A Synthesis of Steric and Electronic Principles
The study of 1,3-diaxial interactions in dibromocyclohexane provides a clear and compelling illustration of fundamental stereochemical principles. The significant destabilization of the diaxial conformer in the cis isomer, driven by both steric repulsion and unfavorable dipole-dipole interactions, overwhelmingly favors the diequatorial form. In contrast, the inherent symmetry of the axial-equatorial arrangement in the trans isomer leads to two energetically equivalent conformers. A thorough understanding of these interactions, validated by powerful analytical techniques like NMR spectroscopy, is essential for predicting and controlling the structure, stability, and reactivity of cyclic molecules in various scientific and industrial applications, including the rational design of pharmaceuticals where conformational control is paramount.
References
-
Fiveable. (n.d.). 1,3-dibromocyclohexane Definition. Fiveable. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. In MCC Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]
-
Filo. (2025, October 12). So it ( trans-1,3-dibromocyclohexane) has an optical activity ?. Retrieved from [Link]
-
Chem Survival. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw cis-1,3-dibromocyclohexane using a Newman projection. Retrieved from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
Stack Exchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in cyclohexane?. Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
- de Oliveira, P. R., & Rittner, R. (2005). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 30–37.
-
ResearchGate. (2025, August 6). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Dipole-Dipole Interactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dipole-dipole, London Dispersion and Hydrogen Bonding Interactions. Retrieved from [Link]
-
Jack Westin. (n.d.). Dipole Dipole Interactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Dipole-dipole forces. Retrieved from [Link]
-
Purdue University. (n.d.). Dipole-Dipole Forces. Retrieved from [Link]
Sources
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. So it ( trans-1,3-dibromocyclohexane) has an optical activity ? what is t.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Dipole-dipole, London Dispersion and Hydrogen Bonding Interactions - Chemistry Steps [chemistrysteps.com]
- 17. jackwestin.com [jackwestin.com]
- 18. Khan Academy [khanacademy.org]
- 19. Dipole-Dipole Forces [chem.purdue.edu]
An In-depth Technical Guide to Calculating the Ring Flip Energy of 1,4-Dibromocyclohexane
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for determining the ring flip energy of trans-1,4-dibromocyclohexane. We will delve into the conformational analysis of this molecule and detail both experimental and computational approaches to quantify the energetic barrier of its chair-to-chair interconversion.
Introduction: The Dynamic Nature of Cyclohexane Rings
Cyclohexane and its derivatives are not static, planar molecules. They predominantly adopt a puckered "chair" conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement.[1] A key characteristic of the chair conformation is the presence of two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[1]
At room temperature, cyclohexane rings are in a constant state of flux, undergoing a rapid conformational change known as a "ring flip" or "chair flip."[1][2] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1] This interconversion is not a simple, single-step event but proceeds through higher-energy intermediates, including the "twist-boat" and "boat" conformations, with the "half-chair" being the highest energy transition state.[3][4] The energy required to overcome this barrier is known as the ring flip energy or activation energy.
For substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not of equal energy. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents with the rest of the ring.[5] Understanding these energy differences is crucial in various fields, including drug design, where the conformation of a molecule can significantly impact its biological activity.
Conformational Analysis of trans-1,4-Dibromocyclohexane
In the case of trans-1,4-dibromocyclohexane, the two bromine atoms are on opposite faces of the cyclohexane ring.[6] This stereoisomer can exist in two primary chair conformations:
-
Diequatorial (e,e) conformation: Both bromine atoms occupy equatorial positions. This is generally the more stable conformation.[7]
-
Diaxial (a,a) conformation: Both bromine atoms occupy axial positions. This conformation is less stable due to significant steric strain.[7]
The primary source of instability in the diaxial conformer arises from 1,3-diaxial interactions . These are repulsive steric interactions between the axial bromine atoms and the axial hydrogen atoms at the C2, C3, C5, and C6 positions.[7] The diequatorial conformer avoids these unfavorable interactions, leading to its lower energy state.[7]
The energy difference between the diaxial and diequatorial conformers can be estimated using "A-values," which represent the free energy difference for a single substituent between the axial and equatorial positions.[8][9] The A-value for a bromine substituent is approximately 0.43-0.55 kcal/mol.[8][10] For trans-1,4-dibromocyclohexane, a simple additive model would predict the diaxial conformer to be roughly twice the A-value of a single bromine atom higher in energy than the diequatorial conformer. However, it's important to note that the simple additivity of A-values can sometimes be an oversimplification, especially in polysubstituted systems where other interactions may come into play.[11][12]
Methodologies for Determining Ring Flip Energy
The energy barrier for the ring flip of trans-1,4-dibromocyclohexane can be determined through both experimental and computational methods.
Experimental Approach: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale.[13][14] At room temperature, the ring flip of cyclohexane derivatives is typically very fast, resulting in a time-averaged NMR spectrum where axial and equatorial protons (or carbons) appear as a single, averaged signal.[1][15]
As the temperature is lowered, the rate of the ring flip decreases. When the rate of interconversion becomes slow enough on the NMR timescale, the signals for the axial and equatorial environments begin to broaden, then separate into distinct signals for each conformer.[15] The temperature at which these signals merge into a single peak is known as the coalescence temperature (Tc) .
Experimental Protocol: Variable Temperature ¹H NMR of trans-1,4-Dibromocyclohexane
-
Sample Preparation: Prepare a dilute solution of trans-1,4-dibromocyclohexane in a suitable low-freezing solvent (e.g., deuterated chloroform, deuterated methylene chloride, or carbon disulfide).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10°C). Acquire a spectrum at each temperature, allowing the sample to equilibrate before each measurement.
-
Identify Coalescence: Observe the signals of the protons on the carbons bearing the bromine atoms. Note the temperature at which the separate signals for the axial and equatorial protons coalesce into a single broad peak.
-
Below Coalescence: Continue to lower the temperature to obtain well-resolved signals for the individual conformers.
-
Data Analysis: The rate constant (k) for the ring flip at the coalescence temperature can be calculated using the following equation for a simple two-site exchange:
k = (π * Δν) / √2
where Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence.
-
Calculating Activation Energy (ΔG‡): The Gibbs free energy of activation (ΔG‡) for the ring flip can then be determined using the Eyring equation:
ΔG‡ = -RTc * ln(k * h / (kB * Tc))
where:
-
R is the gas constant
-
Tc is the coalescence temperature in Kelvin
-
h is Planck's constant
-
kB is the Boltzmann constant
-
A study of trans-1,4-dihalocyclohexanes using low-temperature NMR integration found the free energy difference between the diequatorial and diaxial forms of trans-1,4-dibromocyclohexane to be approximately 200 cal/mol.[16][17] Another study on a related compound, trans-1,4-dibromo-1,4-dicyanocyclohexane, determined an enthalpy of activation of 62 kJ mol⁻¹ for the interconversion.[18]
Computational Approach: Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful in-silico tool for calculating the energies of different conformers and the transition states that connect them. This allows for a detailed mapping of the potential energy surface of the ring flip process.
Computational Workflow: DFT Calculation of the Ring Flip Energy Barrier
-
Conformational Search: The first step is to identify the lowest energy conformations of the diaxial and diequatorial forms of trans-1,4-dibromocyclohexane. This can be done using a conformational search algorithm with a faster method like a force field (FF), followed by re-optimization at the DFT level.[19]
-
Geometry Optimization: Perform full geometry optimizations of the diequatorial (ground state) and the half-chair (transition state) conformations. A suitable level of theory, such as B3LYP with a 6-31G(d) basis set, is often a good starting point.[19][20] More accurate results can be obtained with larger basis sets and methods that account for dispersion forces.[21][22]
-
Frequency Calculations: Perform frequency calculations on the optimized structures.
-
For the ground state (diequatorial chair), all calculated vibrational frequencies should be positive, confirming it as a true energy minimum.
-
For the transition state (half-chair), there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate of the ring flip.[4]
-
-
Energy Calculation: The electronic energies of the optimized ground state and transition state are obtained from the DFT calculations. The energy difference between these two structures represents the activation energy (Ea) for the ring flip.
-
Thermodynamic Corrections: The frequency calculations also provide thermodynamic data (e.g., zero-point vibrational energy, thermal corrections to enthalpy and entropy) that can be used to calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature.
High-level quantum chemical methods have been shown to provide satisfactory agreement with experimental values for the ring flip energies of halogenated cyclohexanes.[11][12]
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Experimental (DNMR) | Computational (DFT) |
| ΔG° (e,e vs a,a) | ~0.2 kcal/mol[16][17] | Method-dependent |
| ΔG‡ (Ring Flip) | Method-dependent | Method-dependent |
Note: The specific values obtained from both experimental and computational methods are highly dependent on the chosen parameters (solvent, temperature, level of theory, basis set, etc.).
Visualizing the Ring Flip Pathway
The interconversion between the two chair conformations of trans-1,4-dibromocyclohexane can be visualized as a potential energy diagram.
Caption: Potential energy diagram of the ring flip process.
Experimental and Computational Workflow Diagrams
Caption: Experimental workflow for DNMR spectroscopy.
Caption: Computational workflow for DFT calculations.
Conclusion
The determination of the ring flip energy for trans-1,4-dibromocyclohexane provides valuable insights into the dynamic conformational behavior of substituted cyclohexanes. Both Dynamic NMR spectroscopy and Density Functional Theory offer robust and complementary approaches to quantifying this energetic barrier. A thorough understanding of these methodologies is essential for researchers in medicinal chemistry and materials science, where molecular conformation plays a pivotal role in determining function and reactivity. The interplay of steric and electronic effects governs the stability of the conformers, and a precise measurement of the ring flip energy provides a quantitative measure of these fundamental interactions.
References
-
Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]
-
Wikipedia. Ring flip. [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. [Link]
-
Rzepa, H. (2012, October 12). Ring-flipping in cyclohexane in a different light. Henry Rzepa's Blog. [Link]
-
Zhu, F., et al. (2021). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 61(11), 5437–5446. [Link]
-
Brainly. (2024, January 9). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more. [Link]
-
Filo. (2025, November 18). Draw the structure of 1,4 di-bromo cyclohexane. [Link]
-
Gill, G., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
-
Hageman, H. J., & Havinga, E. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Canadian Journal of Chemistry, 45(21), 2534–2536. [Link]
-
ResearchGate. (2025, August 6). Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]
-
Limpanuparb, T., et al. (2022). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. Molecular Physics, 121(9-10), e2118331. [Link]
-
National Center for Biotechnology Information. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. [Link]
-
Kim, H., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(10), 1665–1673. [Link]
-
Royal Society of Chemistry. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]
-
Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(3), 224-229. [Link]
-
American Chemical Society. (2021, October 25). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Link]
-
National Center for Biotechnology Information. (2023). Free-Energy Landscape and Rate Estimation of the Aromatic Ring Flips in Basic Pancreatic Trypsin Inhibitors Using Metadynamics. [Link]
-
Wikipedia. A value. [Link]
-
Taylor & Francis Online. (2022, September 13). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. [Link]
-
ResearchGate. (2025, August 6). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. [Link]
-
American Chemical Society. (2023, September 12). Free-Energy Landscape and Rate Estimation of the Aromatic Ring Flips in Basic Pancreatic Trypsin Inhibitors Using Metadynamics. [Link]
-
arXiv. (2013). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). [Link]
-
PubMed. (2014, July 22). Ring flips revisited: (13)C relaxation dispersion measurements of aromatic side chain dynamics and activation barriers in basic pancreatic trypsin inhibitor. [Link]
-
Master Organic Chemistry. (2014, May 30). The Cyclohexane Chair Flip. [Link]
-
YouTube. (2017, November 28). 06.04 The Cyclohexane Ring Flip Process. [Link]
-
Fiveable. Axial and Equatorial Bonds in Cyclohexane. [Link]
-
YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. [Link]
-
Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
-
Pearson+. The A value of a substituent on a cyclohexane ring is essentially.... [Link]
-
Chemistry Steps. Ring-Flip: Comparing the Stability of Chair Conformations with Practice Problems. [Link]
-
ResearchGate. (2025, August 6). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. [Link]
-
Chemistry LibreTexts. (2021, September 12). 3.13: Solutions to Chapter 3 exercises. [Link]
-
ChemRxiv. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
-
Organic Chemistry. A Values - Stereochemical and Conformational Isomerism. [Link]
-
ResearchGate. (2019, August 27). (PDF) Ring inversion in cyclohexane: a textbook example. [Link]
-
Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]
-
Wikipedia. Steric effects. [Link]
-
Cambridge Open Engage. (2021, March 15). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]
-
PubMed. (2011, August 25). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Reddit. (2024, February 4). Where's all that energy coming from for ring flip?. [Link]
-
YouTube. (2016, June 17). Cyclohexane: Calculating Flip Energy. [Link]
-
YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects. [Link]
-
Pearson+. Which has a higher percentage of the diequatorial-substituted conformer at equilibrium at 25°C: trans-1,4-dimethylcyclohexane or cis-1-tert-butyl-3-methylcyclohexane?. [Link]
Sources
- 1. Ring flip - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring-flipping in cyclohexane in a different light - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Draw the structure of 1,4 di-bromo cyclohexane | Filo [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A value - Wikipedia [en.wikipedia.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 22. arxiv.org [arxiv.org]
Unveiling the Vectorial Truth: A Technical Guide to Dipole Moment Differences in Cis and Trans Isomers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The geometric isomerism of molecules, specifically the distinction between cis and trans configurations, imparts profound differences in their physicochemical properties. Among the most fundamental of these is the molecular dipole moment, a measure of the net molecular polarity. This guide provides a comprehensive technical exploration of why cis and trans isomers exhibit disparate dipole moments. We will delve into the theoretical underpinnings grounded in vector mechanics, present quantitative data for key molecular pairs, outline a robust experimental protocol for dipole moment determination, and explore the critical implications of these differences in molecular science and rational drug design.
The Foundational Principle: Dipole Moments as a Vector Sum
A molecular dipole moment arises from the unequal sharing of electrons between atoms with different electronegativities, creating a bond dipole. Crucially, the overall molecular dipole moment is not a simple algebraic sum but the vector sum of all individual bond dipoles within the molecule.[1][2] This distinction is the absolute core of understanding the differences between geometric isomers. The molecule's three-dimensional geometry dictates how these individual bond vectors add up or, in some cases, cancel each other out.
The Case of Cis Isomers: Constructive Vector Addition
In a cis isomer, substituent groups are located on the same side of the restricted bond (e.g., a carbon-carbon double bond).[3] When these substituents are electronegative (or electropositive) relative to the carbon atoms, their bond dipoles point in a similar general direction. This geometric arrangement results in a constructive addition of the vectors, leading to a significant, non-zero net molecular dipole moment.[1][4] The molecule is therefore classified as polar.
The Case of Trans Isomers: Symmetry and Vector Cancellation
Conversely, a trans isomer features substituent groups on opposite sides of the restricted bond.[3] In symmetrically substituted molecules (where the groups are identical), the individual bond dipoles are equal in magnitude but point in opposing directions.[5][6] This opposition leads to a perfect cancellation of the bond vectors, resulting in a zero net dipole moment .[1] Such molecules possess a center of inversion symmetry, a key indicator that they will be nonpolar despite containing polar bonds.[5][7][8]
It is important to note that for unsymmetrically substituted trans isomers, where the opposing groups are different, the bond dipoles will not be equal in magnitude and will not perfectly cancel, resulting in a small, but non-zero, dipole moment.[4]
Quantitative Analysis: A Comparative Look at Isomer Pairs
The theoretical principles are best illustrated through empirical data. The following table summarizes the experimentally determined dipole moments for several common pairs of cis and trans isomers.
| Compound | Cis Isomer Dipole Moment (D) | Trans Isomer Dipole Moment (D) | Key Observation |
| 1,2-Dichloroethene | 1.90[9][10] | 0[9] | The strong, polar C-Cl bonds lead to a highly polar cis isomer, while perfect symmetry in the trans isomer causes complete cancellation. |
| But-2-ene | 0.33[11] | 0[11][12] | The C-CH₃ bond dipoles are weaker, resulting in a small but measurable dipole moment for the cis isomer and none for the trans. |
| 1,2-Difluoroethene | 2.42 | 0 | Similar to dichloroethene, the highly electronegative fluorine atoms create a large dipole moment in the cis configuration.[13] |
Note: Dipole moments are measured in Debye (D) units.
Visualization of Bond Vector Interactions
The concept of vector addition can be powerfully visualized using diagrams. The following Graphviz models illustrate why the net dipole moment differs so starkly between the isomers of 1,2-dichloroethene.
Caption: Vector addition in cis-1,2-dichloroethene.
Caption: Vector cancellation in trans-1,2-dichloroethene.
Experimental Protocol: Determination of Dipole Moment via Dielectric Constant Measurement
The molecular dipole moment is not observed directly but is calculated from the measurement of a bulk property: the dielectric constant.[14] The underlying principle is that when a substance is placed in an electric field (e.g., between the plates of a capacitor), its polar molecules will align with the field, increasing the capacitance.[15][16] The Guggenheim method is a common and reliable approach.[17]
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately prepare a series of dilute solutions of the isomer (solute) in a non-polar solvent (e.g., benzene or cyclohexane) across a range of mole fractions.[18]
-
Ensure all glassware is scrupulously dry to avoid interference from polar impurities like water.
-
For each solution, precisely determine the weight of the solute and solvent to calculate the exact concentration and density.
-
-
Dielectric Constant Measurement:
-
Utilize a high-precision dipole meter, which functions as a capacitance bridge.
-
Calibrate the instrument with air and the pure non-polar solvent to establish baseline readings.
-
Measure the capacitance of each prepared solution, ensuring a constant temperature (e.g., 25°C) is maintained using a thermostatic bath.[18] The dielectric constant (ε) of each solution is determined from the ratio of its capacitance to the capacitance of the vacuum.
-
-
Refractive Index Measurement:
-
Use an Abbe refractometer to measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.
-
This measurement is necessary to account for the polarizability of the molecule (the distortion of its electron cloud in the electric field), which also contributes to the dielectric constant.[17]
-
-
Data Analysis and Calculation:
-
According to the Guggenheim approximation of the Debye theory, the molecular dipole moment (μ) can be determined from the following relationship: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(Δε/w₂) - (Δn²/w₂)] Where k is the Boltzmann constant, T is the absolute temperature, Nₐ is Avogadro's number, ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, and (Δε/w₂) and (Δn²/w₂) are the slopes obtained by plotting the change in dielectric constant and the change in the square of the refractive index against the weight fraction of the solute, respectively.
-
Experimental Workflow Diagram
Caption: Workflow for determining dipole moment.
Implications for Drug Development and Molecular Science
The difference in polarity between cis and trans isomers is not merely a chemical curiosity; it has profound consequences for molecular behavior and interaction, which are central to drug design.
Influence on Physicochemical Properties
-
Boiling Point: Cis isomers generally exhibit higher boiling points than their trans counterparts.[3][19] This is a direct result of the permanent dipole moment in cis isomers, which leads to stronger intermolecular dipole-dipole attractions that require more energy to overcome.[20]
-
Melting Point: The trend for melting points is often reversed. The higher symmetry of trans isomers allows them to pack more efficiently and form a more stable crystal lattice, typically resulting in a higher melting point.[20][21]
-
Solubility: The principle of "like dissolves like" is paramount. The polar cis isomers show greater solubility in polar solvents (like water or ethanol), whereas the nonpolar trans isomers are more soluble in nonpolar solvents (like hexane or toluene).[21]
Critical Role in Drug-Receptor Interactions
A drug's efficacy is intimately linked to its ability to bind to a specific biological receptor. This binding is governed by a suite of intermolecular forces, with electrostatic and dipole-based interactions playing a leading role.[22]
-
Molecular Recognition and Binding Affinity: The dipole moment of a drug molecule generates a local electrostatic field that is critical for its recognition by and orientation within the receptor's binding site.[23] A strong dipole can engage in favorable dipole-dipole or ion-dipole interactions with polar residues in the receptor, significantly enhancing binding affinity and stability of the drug-receptor complex.[22][24]
-
Quantitative Structure-Activity Relationships (QSAR): The dipole moment is a key descriptor used in QSAR studies to correlate a molecule's structure with its biological activity.[25][26] By analyzing the dipole moments of a series of compounds, medicinal chemists can build predictive models to design new drug candidates with optimized polarity for target engagement and improved pharmacokinetic properties.[27][28] A molecule's overall polarity, dictated by its dipole moment, also influences its ability to cross nonpolar lipid membranes, a critical factor for bioavailability.
Conclusion
The divergence in dipole moments between cis and trans isomers is a fundamental consequence of molecular symmetry and the vectorial nature of bond polarity. For symmetrically substituted molecules, the cis geometry leads to a net molecular dipole, while the trans geometry results in vector cancellation and a nonpolar molecule. This seemingly simple structural difference gives rise to distinct physical properties and, critically, governs how a molecule interacts with its environment. For professionals in drug discovery and molecular science, a thorough understanding and ability to predict molecular dipole moments is an indispensable tool for designing molecules with tailored properties for specific biological functions.
References
- Quora. (2023, April 2).
- Filo. (2025, October 28). Explain the dipole moment of Cis & Trans isomers, specifically addressing... Filo.
- Quora. (2014, August 23). How tight is the correlation between the dielectric constant and the dipole moment of a molecule? Quora.
- Stack Exchange. (n.d.). Which has greater dipole moment: cis-1,2-dichloroethylene or 1,1-dichloroethylene? Chemistry Stack Exchange.
- Brainly. (2023, September 22). [FREE] Which has a higher dipole moment: cis-2-butene or trans-2-butene? Brainly.com.
- Quora. (2017, November 14). A cis compound has a resultant dipole moment while a trans compound has 0. Why? Quora.
- Aurora Chemistry for Everyone. (2021, March 16). Among cis-But-2-ene & trans-But-2-ene, Which one is polar? Why?? YouTube.
- Chem Zipper. (2020, October 4). Why Cis-But-2-ene posseses dipole moment while Trans-But-2-ene have zero dipole moment. Chem Zipper.
- Quora. (2020, September 16). Why cis-1,2-dichloroethylene has dipole moment but trans-1,2-dichloroethylene does not? Quora.
- Chemistry LibreTexts. (2023, June 15). Dipole Moments. Chemistry LibreTexts.
- Carnegie Mellon University. (n.d.). DipoleMoment. Andrew.cmu.edu.
- University of Zurich. (2016). Dipole Moment. Physikalisch-chemisches Praktikum I.
- organicmystery.com. (n.d.). Physical Properties of Alkenes | Organic Chemistry Tutorial. organicmystery.com.
- Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia.
- Sarthaks eConnect. (2019, June 2). The dipole moment of trans 1,2-dichloroethane is less than the cis – isomer. Explain. Sarthaks eConnect.
- Pearson. (n.d.). Two isomers of 1,2-dichloroethene are known. One has a dipole moment of 2.4 D. Pearson.
- ResearchGate. (2016, April 11). What is the relationship between dipole moment and dielectric constant?
- Semantic Scholar. (1982, June 1).
- Dynamic Science. (n.d.). chemistry -isomers-stereo-isomers-properties of cis and trans. Dynamic Science.
- Pearson. (2024, March 29). Why does cis-2-butene have a higher boiling point than trans-2-butene? Pearson.
- Sarthaks eConnect. (2019, June 2). Dipole moment of cis – but – 2 – ene is 0.33 D whereas dipole moment of the trans form is almost zero. Why? Sarthaks eConnect.
- Pharmacy 180. (n.d.). Forces Involved in Drug Receptors Interaction - Medicinal Chemistry. Pharmacy 180.
- Wikipedia. (n.d.). Electric dipole moment. Wikipedia.
- AIP Publishing. (n.d.). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. AIP Publishing.
- sqadia.com. (2025, May 10). Drug-Receptor Interaction Pharmacodynamics | Binding Forces. YouTube.
- Concordia University. (n.d.). Dipole Moment Expt. Concordia University.
- Pharmaguideline. (n.d.). Dielectric Constant and Dipole Moment. Pharmaguideline.
- ResearchGate. (2021, February). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds.
- BYJU'S. (n.d.). Cis-Trans Isomerism. BYJU'S.
- IOPscience. (2002, January 24). Vibrational excitation of cis- and trans-1, 2-difluoroethenes by electron impact: effect of dipole moment on the threshold peaks.
- ACS Publications. (2010, June 14). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters.
- ResearchGate. (1992, September 7). Role of Dipole Moment During Ligand - Receptor Interaction: A Hypothetic Static Model.
- Chemistry Stack Exchange. (2020, May 8). Which has greater dipole moment: cis-1,2-dichloroethylene or 1,1-dichloroethylene? Chemistry Stack Exchange.
- PubMed. (1982, June). Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies.
- CK-12 Foundation. (n.d.). Flexi answers - What are some applications of dipole moment?
- ResearchGate. (n.d.). Dipole moment in medicinal research: green and sustainable approach.
- ResearchGate. (n.d.). 1,1-Difluoroethylene (a), cis-1,2-difluoroethylene (b), and trans-1,2-difluoroethylene (c).
- Taylor & Francis Online. (n.d.). Dipole moment – Knowledge and References. Taylor & Francis.
- AIP Publishing. (2024, September 10). Preserving the symmetry of cis-1,2-difluoroethylene in the gas-phase heterodimer with hydrogen chloride: A microwave rotational study revealing a novel structure. The Journal of Chemical Physics.
- Chemistry with Dr. G. (2020, September 4). VSEPR Vector Addition and Dipole Moment (105 Module 8 Video 4). YouTube.
- Chemistry For Everyone. (2025, November 5). How Do Cis/trans Isomers Change Alkene Properties? YouTube.
- BYJU'S. (n.d.). Properties of Cis Trans Alkene. BYJU'S.
- ACS Publications. (n.d.). Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra. The Journal of Physical Chemistry.
Sources
- 1. Explain the dipole moment of Cis & Trans isomers, specifically addressing.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. organicmystery.com [organicmystery.com]
- 5. quora.com [quora.com]
- 6. sarthaks.com [sarthaks.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. sarthaks.com [sarthaks.com]
- 12. brainly.com [brainly.com]
- 13. homeweb.unifr.ch [homeweb.unifr.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DipoleMoment [andrew.cmu.edu]
- 16. Electric dipole moment - Wikipedia [en.wikipedia.org]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. sfu.ca [sfu.ca]
- 19. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 20. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. pharmacy180.com [pharmacy180.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies. | Semantic Scholar [semanticscholar.org]
- 26. Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 1,4-Dibromocyclohexane as a Versatile Precursor in Modern Organic Synthesis
Abstract: This guide provides an in-depth exploration of 1,4-dibromocyclohexane, a bifunctional organohalide, and its applications as a versatile precursor in organic synthesis. We delve into its stereochemical considerations and its utility in both nucleophilic substitution and elimination reactions. Detailed protocols, mechanistic insights, and experimental considerations are provided for researchers, chemists, and professionals in drug development, aiming to leverage this reagent for the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
This compound is a saturated cyclic compound featuring two bromine atoms on opposing carbons of a cyclohexane ring. Its true utility in synthesis is unlocked by understanding its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation, and the two bromine substituents can be arranged in either a cis or trans relationship. This stereoisomerism is critical as it dictates the molecule's reactivity, particularly in elimination reactions which are highly stereospecific.
The molecule's key feature is its bifunctionality; it possesses two electrophilic carbon centers (C-Br bonds). This allows it to act as a robust linker or spacer, connecting two nucleophilic fragments, or to undergo sequential reactions at each bromine-substituted carbon. Furthermore, the presence of two leaving groups makes it an excellent precursor for forming unsaturated cyclic systems through double elimination reactions.
Physicochemical Properties
A foundational understanding of the reagent's properties is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂ | [1][] |
| Molecular Weight | 241.95 g/mol | [1][] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~111 °C (trans-isomer) | [] |
| Boiling Point | ~225 °C (Predicted) | [] |
| SMILES | C1CC(CCC1Br)Br | [][3] |
| InChI Key | OALGWDQLKYPDRK-UHFFFAOYSA-N | [1][] |
Core Application I: Nucleophilic Substitution - A Rigid Spacer for Molecular Scaffolding
The most direct application of this compound is as a symmetric, di-electrophilic linker. Its rigid cyclohexane core provides a defined three-dimensional separation between two molecular entities, a feature highly valuable in the synthesis of chromophores, molecular probes, and pharmacologically active compounds.[1] The reactions typically proceed via a standard S_N2 mechanism.
Case Study: Synthesis of Antitumor Cyanine Dyes
A notable application is in the synthesis of bis-pyridinium salts, which serve as central building blocks for cyanine dyes with potential antitumor activity.[1] In this context, this compound bridges two heterocyclic termini. The resulting bis-quaternary pyridinium intermediates can then undergo further condensation and coupling to yield the final dye molecules.[1] Biological evaluations of these compounds have shown significant activity against various cancer cell lines.[1]
Experimental Protocol 1: Synthesis of a Bis-Pyridinium Salt
This protocol outlines the synthesis of a key bis-pyridinium dibromide salt, a precursor for cyanine dyes, using this compound as the linker.[1]
Materials:
-
This compound (1.0 eq)
-
Benzylpyridine (2.2 eq)
-
Anhydrous Xylene
-
Ethyl Acetate (for chromatography)
-
Methanol (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and anhydrous xylene.
-
Reagent Addition: Add benzylpyridine (2.2 equivalents) to the flask. The slight excess of the nucleophile ensures the complete consumption of the dibromo-linker.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the xylene under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and methanol (e.g., 95:5 v/v).[1]
-
Characterization: The final bis-pyridinium dibromide salt can be characterized by NMR spectroscopy and mass spectrometry. A typical yield for this bis-alkylation is high, often around 85%.[1]
Workflow for Bis-Pyridinium Salt Synthesis
Caption: Workflow for the synthesis of a bis-pyridinium salt.
Core Application II: Elimination Reactions - Gateway to Unsaturated Rings
This compound is an excellent substrate for forming unsaturated cyclic systems like cyclohexadienes via E2 elimination. The success and regioselectivity of these reactions are critically dependent on the stereochemical arrangement of the leaving groups (bromine) and the adjacent protons.
The E2 Mechanism and Stereochemical Demands
The E2 (bimolecular elimination) reaction proceeds through a single concerted step where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond. For this to occur efficiently in a cyclohexane system, the abstracted proton and the bromine leaving group must be in an anti-periplanar (or diaxial) conformation.[4][5]
-
For trans-1,4-dibromocyclohexane , the most stable chair conformation places both bulky bromine atoms in equatorial positions. To achieve the required diaxial arrangement for elimination, the ring must flip to a higher-energy conformation where both bromines are axial.
-
For cis-1,4-dibromocyclohexane , one bromine is axial and one is equatorial in the most stable conformation. This means one C-Br bond is already poised for elimination if there is an adjacent axial proton.
A double elimination from this compound can produce the conjugated 1,3-cyclohexadiene. This requires two sequential E2 reactions. The use of a strong, non-nucleophilic base is crucial to favor elimination over competing substitution reactions.[6] Sterically hindered bases like potassium tert-butoxide (t-BuOK) are ideal for this purpose.[6]
Mechanism of Double Dehydrobromination
Caption: Stepwise elimination pathway to 1,3-cyclohexadiene.
Experimental Protocol 2: Synthesis of 1,3-Cyclohexadiene via Double Dehydrobromination
This protocol describes the synthesis of 1,3-cyclohexadiene from this compound using a strong, sterically hindered base.
Materials:
-
This compound (1.0 eq, mixture of isomers or a specific isomer)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (2.5 equivalents) in anhydrous THF. Cool the solution in an ice bath to 0 °C. Causality Note: Using a strong, hindered base like t-BuOK maximizes the E2 pathway while minimizing the competing S_N2 substitution pathway.[6]
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred base solution at 0 °C. Causality Note: Slow addition at low temperature helps control the exothermic reaction and prevents side reactions.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the second elimination step.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature. Caution: 1,3-Cyclohexadiene is a volatile liquid (b.p. ~80 °C).
-
Purification: The crude product can be purified by fractional distillation to yield pure 1,3-cyclohexadiene.
Summary and Outlook
This compound stands out as a cost-effective and functionally rich precursor in organic synthesis. Its utility is primarily dictated by the choice of reaction conditions, which can be tailored to favor either nucleophilic substitution or elimination pathways. As a linker, it provides conformational rigidity and precise spatial orientation. As an elimination substrate, it offers a straightforward entry into valuable unsaturated six-membered rings. A thorough understanding of its underlying stereochemical principles is paramount for any researcher aiming to exploit its full synthetic potential.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
- University of Calgary. (n.d.). Chapter 7: Elimination Reactions. Retrieved from a course material PDF, specific URL not available but principles are widely documented in organic chemistry textbooks.
-
Chemistry Stack Exchange. (2018, April 14). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. Retrieved from [Link]
-
Professor Heath's Chemistry Channel. (2014, August 7). Total Synthesis 010 - Synthesize Cyclohexene from Cyclohexane. YouTube. Retrieved from [Link]
Sources
Application Note: Synthesis of the Di-Grignard Reagent from 1,4-Dibromocyclohexane
Abstract: This document provides a comprehensive guide for the synthesis of the di-Grignard reagent from 1,4-dibromocyclohexane, yielding 1,4-bis(bromomagnesio)cyclohexane. The formation of Grignard reagents from dihaloalkanes presents unique challenges, including the potential for intramolecular cyclization and intermolecular polymerization. This protocol details the critical parameters, mechanistic considerations, and a step-by-step procedure to favor the formation of the desired di-Grignard species, a valuable bifunctional intermediate for advanced organic synthesis.
Introduction and Strategic Considerations
The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1][2][3] The synthesis of a Grignard reagent involves an oxidative insertion of magnesium metal into a carbon-halogen bond, which reverses the polarity of the carbon atom from electrophilic to strongly nucleophilic—a transformation known as "umpolung".[4][5][6]
While the preparation from monohalides is routine, the use of a dihalide such as this compound introduces significant complexity. The primary goal is the formation of a di-Grignard reagent, BrMg-(C₆H₁₀)-MgBr, which can serve as a C₆-dianion synthon. However, this pathway competes with several undesirable side reactions:
-
Wurtz-type Coupling: The initially formed mono-Grignard reagent can react with another molecule of this compound, leading to oligomeric or polymeric byproducts.[2][7][8] This is a major pathway for yield loss.
-
Intramolecular Reactions: While less likely for a 1,4-dihalide which would require the formation of a strained bicyclic system, intramolecular reactions are a significant concern for shorter-chain dihalides (e.g., 1,3- or 1,5-dihalides).
-
Incomplete Reaction: Formation may stop at the mono-Grignard stage, resulting in a mixture of species.
This protocol is designed to mitigate these challenges by carefully controlling reaction conditions to favor the desired di-Grignard product.
Mechanistic Pathway and Competing Reactions
The formation of a Grignard reagent is understood to proceed via a radical mechanism on the surface of the magnesium metal.[9][10] An electron is transferred from the magnesium to the antibonding orbital of the C-Br bond, leading to a radical anion that fragments into an alkyl radical and a bromide anion. This alkyl radical then recombines with a magnesium radical cation on the surface.
For this compound, this process can occur at one or both bromine-substituted carbons.
Caption: Desired reaction pathway for di-Grignard formation.
The primary side reactions that must be controlled are intermolecular coupling and quenching by protic contaminants.
Caption: Primary side reactions in Grignard synthesis.
Critical Experimental Parameters
Success in forming the di-Grignard reagent hinges on rigorous control over the experimental setup and reagents.
Magnesium Activation
Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[11][12] This layer must be disrupted to expose the reactive metal surface.
-
Causality: The MgO layer is inert to the organic halide. Chemical or mechanical activation creates fissures in this layer, allowing the reaction to initiate at these active sites. Once initiated, the exothermic nature of the reaction often helps sustain it.
-
Methods:
-
Chemical Activation: The use of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[11][12][13] Iodine is thought to etch the surface, while 1,2-dibromoethane reacts readily to form ethylene gas (observed as bubbling) and MgBr₂, cleaning the surface.[11][14]
-
Mechanical Activation: Grinding the magnesium turnings in a dry flask with a glass rod or using a magnetic stir bar to crush them in situ can expose fresh surfaces.[11][13]
-
Highly Active Magnesium: For difficult reactions, Rieke magnesium, a highly reactive powder formed by the reduction of MgCl₂, can be used.[11]
-
Solvent and Atmosphere
Grignard reagents are potent bases and will be rapidly destroyed by even trace amounts of protic solvents like water or alcohols.[11][15][16]
-
Causality: The C-Mg bond is highly polarized, rendering the carbon atom extremely basic (pKa of a typical alkane is ~50).[5][17] It will readily deprotonate water (pKa 15.7) or alcohols (pKa ~16-18), quenching the reagent.
-
Requirements:
-
Anhydrous Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential. THF is often preferred for its higher boiling point and better solvating power for the Grignard reagent complex.[5] Solvents should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry bottle.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen, which can also oxidize the reagent.
-
Temperature and Concentration
Controlling the reaction exotherm and reactant concentration is vital to minimize Wurtz coupling.
-
Causality: The Wurtz coupling side reaction has a higher activation energy than Grignard formation. Elevated local concentrations of the alkyl halide and higher temperatures favor this bimolecular side reaction.[2]
-
Control Strategy:
-
Slow Addition: The this compound solution must be added slowly and dropwise to a suspension of activated magnesium. This maintains a low, steady concentration of the halide in the flask, favoring its reaction with the vast magnesium surface over reaction with an already-formed Grignard molecule.
-
Temperature Management: The reaction should be initiated, often with gentle warming, and then maintained at a controlled temperature (e.g., gentle reflux for THF) using a water bath for cooling if the reaction becomes too vigorous.
-
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and pyrophoric reagents. It must be performed in a certified fume hood, away from ignition sources, and under the supervision of trained personnel. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
Materials and Reagents
| Reagent/Material | Specification | Typical Amount (for ~0.1 mol scale) |
| Magnesium Turnings | >99.5% purity | 5.8 g (0.24 mol, 2.4 eq) |
| This compound | >97% (mixture of isomers) | 27.0 g (0.10 mol, 1.0 eq) |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 250 mL |
| Iodine | Crystal, >99.8% | 1 small crystal (~50 mg) |
| Equipment | ||
| 3-Neck Round-Bottom Flask (500 mL) | Flame or oven-dried | 1 |
| Reflux Condenser | Flame or oven-dried | 1 |
| Pressure-Equalizing Dropping Funnel | Flame or oven-dried | 1 |
| Glass Stopper/Septum | Flame or oven-dried | 1 |
| Magnetic Stirrer and Stir Bar | 1 | |
| Inert Gas Line (N₂ or Ar) | With bubbler | 1 |
| Heating Mantle / Water Bath | 1 |
Step-by-Step Procedure
-
System Preparation:
-
Assemble the flame-dried 3-neck flask with the stir bar, reflux condenser, and dropping funnel. The third neck can be fitted with a septum for inert gas entry.
-
Flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure throughout the experiment (indicated by slow bubbling in the outlet bubbler).
-
-
Magnesium Activation:
-
Quickly weigh the magnesium turnings and add them to the reaction flask against a positive flow of inert gas.
-
Add one small crystal of iodine. The flask may be gently warmed with a heat gun until faint purple iodine vapors are visible.
-
-
Reaction Initiation:
-
Prepare a solution of this compound in 150 mL of anhydrous THF in the dropping funnel.
-
Add approximately 10-15 mL of this solution to the magnesium suspension in the flask.
-
Observe the reaction mixture. Initiation is marked by one or more of the following signs: disappearance of the iodine color, spontaneous bubbling from the magnesium surface, and a gentle exotherm (the flask feels warm).[12]
-
If the reaction does not start within 10 minutes, gently warm the flask with a heating mantle. If it still fails, add another small crystal of iodine or 1-2 drops of 1,2-dibromoethane.
-
-
Formation of the Di-Grignard Reagent:
-
Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel.
-
Control the addition rate to maintain a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. The addition typically takes 1-2 hours.
-
As the reaction proceeds, the solution will turn from clear to a cloudy grey or brownish color, and the magnesium turnings will be gradually consumed.
-
-
Completion and Use:
-
After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure maximum conversion of the dihalide and any remaining magnesium.
-
Turn off the heating and allow the solution to cool to room temperature. The resulting dark grey suspension contains the 1,4-bis(bromomagnesio)cyclohexane.
-
This reagent is best used in situ immediately for subsequent reactions. The concentration can be estimated based on the initial amount of dihalide, but for precise work, it should be determined by titration.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium. | 1. Ensure all components are rigorously dried. 2. Add another activator (iodine, 1,2-dibromoethane). Crush Mg with a dry glass rod. |
| Reaction starts, then stops. | 1. Insufficient activation. 2. All active sites have been consumed. | 1. Re-initiate with gentle warming and/or more activator. 2. Consider using more finely divided or higher quality magnesium. |
| Vigorous, uncontrollable exotherm. | Addition rate of the dihalide is too fast. | Immediately stop the addition and cool the flask with an ice-water bath. Resume addition at a much slower rate once the reaction is under control. |
| Low yield / formation of solids. | 1. Wurtz coupling. 2. Contamination with water or air. | 1. Ensure slow, controlled addition and avoid overheating. 2. Verify the integrity of the inert atmosphere and the dryness of the solvent. |
References
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Accounts of Chemical Research. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Khan Academy. (2024). Grignard Reagents | Haloalkanes and Haloarenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
CK-12 Foundation. (2026). Reaction with Metals - Haloalkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2021). Reaction of 1,4 - dibromobutane with Mg turnings in ether gives the bis-Grignard's reagent, BrMg.... Retrieved from [Link]
-
Brainly.com. (2023). Reaction of 1,4-dibromobutane with Mg turnings in ether gives the bis-Grignard reagent,. Retrieved from [Link]
-
PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of 1,4-Dibromocyclohexane in Pharmaceutical Synthesis
Introduction: 1,4-Dibromocyclohexane as a Versatile Synthetic Scaffold
In the landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the successful synthesis of complex and effective active pharmaceutical ingredients (APIs). Alicyclic compounds, in particular, offer a three-dimensional architecture that can be crucial for optimizing a drug's interaction with its biological target.[1] Among these, this compound stands out as a valuable and versatile bifunctional reagent.
Possessing a C6 cycloalkane core, this compound (C₆H₁₀Br₂) is a brominated cycloalkane primarily used in organometallic synthesis and cross-coupling reactions.[][3] Its true utility in pharmaceutical synthesis, however, lies in its role as a symmetric, di-electrophilic linker. The two bromine atoms, positioned at opposite ends of the cyclohexane ring, serve as reactive handles for introducing the cyclohexane scaffold between two molecular entities. This allows for the precise control of distance and spatial orientation, imparting a defined three-dimensional separation between functional parts of a larger molecule.[4]
This guide provides an in-depth exploration of a key application of this compound, focusing on its role in the synthesis of novel antitumor agents, complete with a detailed experimental protocol.
Core Application: A Rigid Spacer for Bioactive Molecules
The cyclohexane ring of this compound exists predominantly in a stable chair conformation. This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity. The trans-isomer, in particular, locks substituents into a diaxial or diequatorial orientation, providing a predictable and rigid linker.
A compelling application of this principle is in the synthesis of bis-quaternary pyridinium salts, which are key intermediates for a family of cyanine dyes exhibiting significant antitumor activity.[4] In this context, this compound functions as the critical spacer that connects two heterocyclic termini. This strategic separation of chromophoric units has been shown to be essential for the observed biological activity against various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancers.[4]
The fundamental reaction is a bis-alkylation, where the electrophilic carbon atoms bonded to the bromine atoms react with nucleophilic species, such as the nitrogen atom of a pyridine derivative.
General Reaction Scheme
The diagram below illustrates the fundamental reactivity of this compound as a di-electrophilic linker in a double nucleophilic substitution reaction.
Caption: General bis-alkylation reaction of this compound.
Experimental Protocol: Synthesis of a Bis-Pyridinium Salt Intermediate for Antitumor Agents
This protocol details the synthesis of a key bis-pyridinium dibromide salt, a central synthon for developing novel cyanine dyes with therapeutic potential. The procedure is adapted from the successful synthesis reported in the development of these antitumor compounds.[4]
Objective
To synthesize a bis-pyridinium dibromide salt by reacting this compound with two equivalents of a substituted pyridine, creating a symmetrically linked intermediate for further chemical elaboration.
Causality Behind Experimental Choices
-
Solvent (Xylene): Xylene is chosen for its high boiling point, which allows the reaction to be conducted at a sufficiently high temperature (reflux) to overcome the activation energy for the nucleophilic substitution, ensuring a reasonable reaction rate.
-
Stoichiometry: A slight excess of the pyridine nucleophile can be used to ensure the complete consumption of the this compound, driving the reaction towards the desired di-substituted product.
-
Purification (Column Chromatography): This is a critical step to separate the desired bis-pyridinium salt from any unreacted starting materials, mono-alkylated intermediates, and other potential side products. The specified eluent system (ethyl acetate:methanol) is chosen to provide optimal separation based on the polarity difference between the components.
Materials & Apparatus
-
Reagents: this compound (96% purity), Benzylpyridine, Xylene (anhydrous), Ethyl Acetate (reagent grade), Methanol (reagent grade), Silica Gel (for column chromatography).
-
Apparatus: 250 mL three-neck round-bottom flask, Reflux condenser, Magnetic stirrer with heating mantle, Argon/Nitrogen inlet, Glass funnel, Rotary evaporator, Column chromatography setup (glass column, fritted disc, stopcock), Thin Layer Chromatography (TLC) plates and chamber.
Step-by-Step Methodology
-
Reactor Setup: Assemble the three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. The setup should be under an inert atmosphere (Argon or Nitrogen) to prevent side reactions with atmospheric moisture, especially if reagents are sensitive.
-
Charging Reactants: To the flask, add this compound (1.0 eq). Add anhydrous xylene to dissolve the starting material.
-
Addition of Nucleophile: Add benzylpyridine (2.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux using the heating mantle. Maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup: After the reaction is complete (typically several hours, confirmed by TLC), cool the mixture to room temperature. The product may precipitate out of the xylene upon cooling.
-
Isolation: Isolate the crude product by filtration. Wash the solid with a non-polar solvent like hexane to remove residual xylene.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in the eluent.
-
Pack the column carefully to avoid air bubbles.
-
Load the crude product onto the column.
-
Elute the column with a mixture of ethyl acetate:methanol (95:5). The polarity can be adjusted as needed based on TLC analysis.[4]
-
Collect fractions and combine those containing the pure product.
-
-
Final Product Isolation: Remove the solvent from the purified fractions using a rotary evaporator to yield the bis-pyridinium dibromide salt as a solid.
-
Characterization: The final product should be characterized to confirm its identity and purity (e.g., via NMR, Mass Spectrometry). A high yield of approximately 85% is expected for this synthesis.[4]
Data Summary: Reaction Parameters
| Parameter | Specification | Purpose |
| Electrophile | This compound | Provides the rigid cyclohexane spacer. |
| Nucleophile | Benzylpyridine | Forms the quaternary pyridinium salt termini. |
| Stoichiometry | ~1 : 2 (Electrophile:Nucleophile) | Drives the reaction to di-substitution. |
| Solvent | Xylene | High-boiling medium for reflux conditions. |
| Temperature | Reflux (~140 °C) | Provides thermal energy to drive the reaction. |
| Reported Yield | ~85% | Indicates high efficiency of the transformation.[4] |
| Purification | Column Chromatography (SiO₂) | Isolates the pure bis-pyridinium salt. |
| Eluent | Ethyl Acetate : Methanol (95:5) | Mobile phase for effective chromatographic separation.[4] |
Workflow Visualization
The following diagram outlines the key steps of the experimental protocol, from initial setup to the final, purified product.
Caption: Workflow for the synthesis of a bis-pyridinium salt.
Conclusion and Future Outlook
While the documented pharmaceutical applications of this compound are currently centered on its use as a linker, its potential is far broader. As a classic building block, it can participate in a wide array of organic transformations relevant to drug discovery, including the formation of ethers, esters, and carbon-carbon bonds via Grignard or other organometallic reagents. Its ability to introduce a conformationally restricted cyclohexane core into a molecule is a powerful tool for medicinal chemists seeking to enhance potency and selectivity while improving metabolic stability. The continued exploration of such building blocks is essential for accelerating drug discovery research and developing the next generation of therapeutic agents.[1][5]
References
- El-Mekawy, Rasha E., et al. "Application of this compound as a Critical Spacer in Antitumor Cyanine Dye Synthesis." Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 10, 2018, pp. 1747-1752.
- BOC Sciences. "this compound." BOC Sciences Website.
- PubChem. "this compound." National Center for Biotechnology Information.
- Waseda University. "A Novel Way To Create the 'Building Blocks' of Pharmaceutical Drugs." Technology Networks. 18 Aug. 2020.
- University of Michigan. "Designing a safer building block for drug discovery by harnessing visible light." University of Michigan News. 21 Nov. 2018.
Sources
Application Note: Stereocontrolled Synthesis of 1,3-Cyclohexadiene via Double E2 Elimination of 1,4-Dibromocyclohexane
Abstract
This document provides a comprehensive guide to the synthesis of 1,3-cyclohexadiene through a double E2 elimination of 1,4-dibromocyclohexane. We delve into the critical mechanistic principles, emphasizing the stereochemical requirements of the E2 reaction within a cyclohexane framework. A detailed, field-proven experimental protocol is presented, covering reaction setup, execution, workup, and product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical foundation to successfully perform and understand this classic transformation.
Theoretical Framework: The Primacy of Stereochemistry in Cyclohexane Eliminations
The bimolecular elimination (E2) reaction is a cornerstone of synthetic chemistry for the formation of alkenes. It proceeds via a single, concerted transition state where a base abstracts a proton (H) from a carbon adjacent to the leaving group (X), while simultaneously forming a π-bond and ejecting the leaving group. The defining characteristic of the E2 mechanism is its strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[1][2][3]
In cyclohexane systems, this geometric constraint is manifested as a requirement for a trans-diaxial arrangement.[4][5][6] Both the hydrogen to be removed and the leaving group must occupy axial positions on adjacent carbons for the reaction to occur efficiently.[6][7] An equatorial leaving group cannot undergo E2 elimination because no adjacent C-H bond can achieve the necessary 180° alignment.[6][7]
The double elimination of this compound to form a cyclohexadiene proceeds through two successive E2 reactions. The initial substrate can exist as cis or trans isomers, which influences the reaction kinetics.
-
trans-1,4-dibromocyclohexane: The most stable chair conformation places both bulky bromine atoms in equatorial positions. To undergo E2 elimination, the ring must flip to a higher-energy conformation where both bromines are axial.[8] This energetic barrier can result in a slower reaction rate compared to the cis-isomer.[9]
-
cis-1,4-dibromocyclohexane: The most stable conformation has one axial and one equatorial bromine. The axial bromine is already perfectly positioned for the first E2 elimination without requiring a ring flip, often leading to a faster initial reaction.
The intermediate, a 4-bromocyclohexene, must then undergo a second E2 elimination. The final product distribution between the thermodynamically more stable conjugated diene (1,3-cyclohexadiene) and the kinetic product (1,4-cyclohexadiene) is influenced by reaction conditions such as temperature and the choice of base.
Reaction Mechanism Visualization
The following diagram illustrates the critical trans-diaxial arrangement required for the first E2 elimination step from a this compound conformer.
Caption: E2 mechanism showing base abstracting an axial proton anti-periplanar to the axial bromine.
Experimental Design: Selecting Optimal Conditions
The success of the double elimination hinges on carefully chosen parameters that overwhelmingly favor the E2 pathway over competing SN2 substitution reactions.
-
Base Selection: A strong, sterically hindered base is preferred to minimize nucleophilic attack at the carbon center.[10] Potassium tert-butoxide (t-BuOK) is an excellent choice. However, strong, less-hindered bases like potassium hydroxide (KOH) in a high-boiling solvent are also effective, as high temperatures favor elimination.[11][12][13]
-
Solvent System: The choice of solvent influences the basicity and nucleophilicity of the base. Polar protic solvents, like ethanol or propanol, can dissolve ionic bases like KOH. However, they can also solvate the base, slightly decreasing its reactivity through hydrogen bonding.[14][15] Using a high-boiling point alcohol allows the reaction to be run at elevated temperatures, which provides the activation energy needed for both eliminations and thermodynamically favors the elimination pathway.
-
Temperature Control: Higher temperatures significantly favor elimination over substitution. The entropy change (ΔS) for elimination is more positive than for substitution (two molecules become three), so the -TΔS term in the Gibbs free energy equation becomes more favorable at higher T. Refluxing the reaction mixture provides a constant, elevated temperature to drive the reaction to completion.
Detailed Experimental Protocol
This protocol details the synthesis of 1,3-cyclohexadiene from this compound using potassium hydroxide in ethanol.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (equiv.) |
| This compound (cis/trans mixture) | C₆H₁₀Br₂ | 241.95 | 12.1 g | 0.05 (1.0) |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 16.8 g | 0.30 (6.0) |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether (or Pentane) | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Simple or fractional distillation apparatus
-
Ice bath
-
Standard laboratory glassware
Reaction Procedure
-
Setup: Assemble a reflux apparatus using the 250 mL round-bottom flask, reflux condenser, and heating mantle. Ensure the setup is secure in a fume hood.
-
Reagent Addition: Place the potassium hydroxide pellets (16.8 g) and a magnetic stir bar into the round-bottom flask. Add 100 mL of ethanol and begin stirring. Swirl the flask until most of the KOH has dissolved. This process is exothermic.
-
Substrate Addition: Once the KOH solution has been prepared, add the this compound (12.1 g) to the flask.
-
Reflux: Heat the mixture to a gentle reflux using the heating mantle. Continue to reflux with stirring for at least 2 hours. The reaction mixture will likely turn dark brown.
Workup and Purification
-
Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Then, cool the flask further in an ice bath.
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether (or pentane). Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with two 25 mL portions of water, followed by one 50 mL portion of saturated brine to aid in breaking up any emulsions and removing dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Isolation: Carefully decant or filter the dried solution into a clean, dry round-bottom flask suitable for distillation.
-
Distillation: The product, 1,3-cyclohexadiene, is a volatile liquid (b.p. ~80 °C). Purify the product by simple or fractional distillation. Crucially, the receiving flask should be cooled in an ice bath to minimize loss of the volatile product. Collect the fraction boiling between 78-82 °C.
Product Characterization
The purified product should be a clear, colorless liquid. Confirm its identity and purity using the following methods:
-
¹H NMR (CDCl₃): Expect signals around δ 5.8-6.0 ppm for the olefinic protons and ~2.2 ppm for the allylic methylene protons.
-
¹³C NMR (CDCl₃): Expect signals for the olefinic carbons in the range of δ 125-130 ppm and a signal for the sp³ carbons around δ 22-25 ppm.
-
UV-Vis Spectroscopy: As a conjugated diene, 1,3-cyclohexadiene exhibits a characteristic UV absorption maximum (λₘₐₓ) around 256 nm in ethanol or hexane.[16][17] This can be used to distinguish it from the non-conjugated 1,4-isomer.
-
GC-MS: Gas chromatography can separate 1,3-cyclohexadiene from 1,4-cyclohexadiene and any remaining starting material or solvent, while mass spectrometry will confirm the molecular weight (80.13 g/mol ).
Experimental Workflow and Safety
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis of 1,3-cyclohexadiene.
Safety Precautions
-
Corrosive Base: Potassium hydroxide is highly corrosive and can cause severe burns. Handle with gloves and safety glasses at all times.
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Perform the reaction and distillation in a certified fume hood, away from sparks or open flames.
-
Halogenated Waste: this compound and any reaction byproducts are halogenated organic compounds. Dispose of all waste in the appropriate labeled containers.
-
Pressure: Never heat a closed system. Ensure the reflux and distillation apparatus are properly vented.
References
-
Antiperiplanar - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The E2 Reaction and Cyclohexane Conformation | Organic Chemistry Class Notes. (n.d.). StudySmarter US. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 11.10: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Retrieved from [Link]
-
Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025, December 1). Master Organic Chemistry. Retrieved from [Link]
-
Doering, W. E. (1969). Electronic spectroscopy of 1,3-cyclopentadiene, 1,3-cyclohexadiene and 1,3-cycloheptadiene by electron impact. The Journal of Chemical Physics, 51(7), 2866-2877. Retrieved from [Link]
-
1,3-cyclohexadiene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Schroeder, C. M., et al. (2016). Cyclohexadiene Revisited: A Time-Resolved Photoelectron Spectroscopy and ab Initio Study. The Journal of Physical Chemistry A, 120(15), 2347-2355. Retrieved from [Link]
-
E2 Reaction: Formation of cyclohexene from bromocyclohexane. (n.d.). Linfield College. Retrieved from [Link]
-
E2 Elimination in Cyclohexane Systems. (2025, October 28). YouTube. Retrieved from [Link]
-
Merchán, M., et al. (1996). Electronic Spectra of 1,4-Cyclohexadiene and 1,3-Cyclohexadiene: A Combined Experimental and Theoretical Investigation. The Journal of Physical Chemistry, 100(43), 17181-17191. Retrieved from [Link]
-
Schroeder, C. M., et al. (2016). Cyclohexadiene Revisited: A Time-Resolved Photoelectron Spectroscopy and ab Initio Study. The Journal of Physical Chemistry A, 120(15), 2347-2355. Retrieved from [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Elimination Reactions. (n.d.). University of Calgary. Retrieved from [Link]
-
Identify the reagents necessary to convert cyclohexane into 1,3-cyclohexadiene. (2018, March 30). Brainly.com. Retrieved from [Link]
-
E2 elimination: Substituted cyclohexanes. (n.d.). Khan Academy. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Retrieved from [Link]
-
Baughman, T. W., & Wagener, K. B. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Rapid Communications, 32(17), 1339-1343. Retrieved from [Link]
-
O'Connor, K., et al. (2020). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 85(1), 2-13. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved from [Link]
-
Propose the synthesis for 1,3-cyclohexadiene from cyclohexene. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Cruz-Gregorio, S., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735. Retrieved from [Link]
-
The E2 Reaction - Cyclohexanes (1). (2012, July 5). YouTube. Retrieved from [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. One moment, please... [chemistrysteps.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. brainly.com [brainly.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 1,4-Cyclohexadiene from 1,4-Dibromocyclohexane
Introduction
1,4-Cyclohexadiene (C₆H₈) is a valuable, non-conjugated cyclic diene that serves as a key intermediate in the synthesis of various organic compounds and as a hydrogen donor in transfer hydrogenation reactions. Its synthesis from readily available starting materials is of significant interest to researchers in organic chemistry and drug development. This application note provides a detailed protocol for the synthesis of 1,4-cyclohexadiene via the dehydrohalogenation of 1,4-dibromocyclohexane. This method relies on a double elimination reaction, a fundamental transformation in organic synthesis.
The core of this synthesis is the E2 (bimolecular elimination) reaction, where a strong base facilitates the removal of two molecules of hydrogen bromide from the this compound substrate to form two new pi bonds, resulting in the desired diene. Understanding the principles of elimination reactions is crucial for optimizing reaction conditions and maximizing the yield of the target compound.
Reaction Mechanism and Rationale
The synthesis of 1,4-cyclohexadiene from this compound proceeds through a tandem E2 elimination mechanism. The E2 reaction is a concerted, one-step process where a strong base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (the bromine atom, in this case), while simultaneously, the leaving group departs.
For the reaction to proceed efficiently, a strong, sterically hindered base is often preferred to favor elimination over substitution (SN2) pathways. The use of a bulky base like potassium tert-butoxide minimizes the likelihood of the base acting as a nucleophile and attacking the carbon atom directly. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the desired chemical transformation.
The overall transformation can be depicted as follows:
Caption: Reaction pathway for the synthesis of 1,4-cyclohexadiene.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | 98% purity |
| Potassium tert-butoxide (t-BuOK) | ≥98.0% |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free |
| Diethyl ether | Anhydrous, ≥99.7% |
| Saturated aqueous sodium bicarbonate | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | 250 mL, three-necked |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Dropping funnel | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Distillation apparatus |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add potassium tert-butoxide (2.5 equivalents) and 100 mL of anhydrous THF. Begin stirring the suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction Execution: Add the solution of this compound dropwise to the stirred suspension of potassium tert-butoxide over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure 1,4-cyclohexadiene. The boiling point of 1,4-cyclohexadiene is approximately 88-89 °C.
-
Caption: Experimental workflow for the synthesis of 1,4-cyclohexadiene.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.
Handling of Reagents:
-
This compound: May cause skin and eye irritation. Handle in a well-ventilated fume hood. Avoid inhalation of vapors.
-
Potassium tert-butoxide: A strong base and is corrosive. It reacts vigorously with water. Handle in a dry, inert atmosphere.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Keep away from ignition sources. Work in a well-ventilated area.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Results and Discussion
The successful synthesis of 1,4-cyclohexadiene can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The expected yield of the purified product is typically in the range of 60-70%, depending on the purity of the starting materials and the careful execution of the experimental procedure.
Potential side products could include the isomeric 1,3-cyclohexadiene, which is the thermodynamically more stable conjugated diene. The formation of the 1,3-isomer can be minimized by careful control of reaction temperature and the choice of a sterically hindered base.
References
-
JoVE. (2023, April 30). Elimination Reactions. [Link]
-
Wikipedia. (n.d.). Cyclohexa-1,4-diene. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. [Link]
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. [Link]
-
Chem Help ASAP. (2019, July 18). E2 reaction of alkyl halides [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
-
Clark, J. (n.d.). Elimination Reactions. [Link]
-
Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases?[Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. [Link]
-
World of Chemistry - class 11 and 12. (2018, October 14). 46- Conversion of Benzene to 1,4 Cyclohexadiene | organic chemistry| [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene Synthesis by Reduction of Arenes. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-1,2-Dibromocyclohexane, 99%. [Link]
-
ResearchGate. (2025, August 6). Cyclohexa-1,2,4-triene from 1-Bromocyclohexa-1,4-diene. [Link]
-
National Institutes of Health. (n.d.). Probing the Mechanism of 1,4-Conjugate Elimination Reactions Catalyzed by Terpene Synthases. [Link]
-
University of Calgary. (n.d.). TOPIC 7. ELIMINATION REACTIONS. [Link]
-
Chembynlsir. (2021, March 26). E1 elimination mechanism of 1 bromo 2 2-dimethylcyclohexane [Video]. YouTube. [Link]
- Vedantu. (2024, June 12).
The Strategic Role of 1,4-Dibromocyclohexane in Palladium-Catalyzed Cross-Coupling: A Guide for Researchers
Introduction: Unlocking the Third Dimension in Drug Discovery with 1,4-Disubstituted Cyclohexanes
In the landscape of modern medicinal chemistry and materials science, the deliberate construction of three-dimensional molecular architectures is paramount. Saturated carbocycles, such as the cyclohexane ring, have emerged as critical design elements, offering a rigid and predictable scaffold to orient functional groups in precise spatial arrangements. The 1,4-disubstituted cyclohexane motif, in particular, is a privileged structure found in numerous biologically active compounds and advanced materials. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and the use of 1,4-dibromocyclohexane as a dielectrophilic building block opens a direct route to these valuable structures.
This technical guide provides an in-depth exploration of the role of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, stereochemical considerations, and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Considerations and the Challenge of sp³-Hybridized Electrophiles
Palladium-catalyzed cross-coupling reactions traditionally excel with sp²-hybridized electrophiles like aryl and vinyl halides. The application of sp³-hybridized alkyl halides, such as this compound, presents unique challenges. The primary hurdles are the slower rate of oxidative addition to the Pd(0) catalyst and the potential for competing β-hydride elimination from the resulting alkyl-palladium intermediate.
However, significant advancements in ligand design and catalyst systems have enabled the efficient coupling of secondary alkyl halides. The choice of phosphine ligands or N-heterocyclic carbenes (NHCs) is critical in promoting the desired reactivity and suppressing side reactions.
Stereochemistry: A Tale of Two Isomers
This compound exists as two diastereomers: cis and trans. The stereochemical outcome of cross-coupling reactions with these isomers is a crucial consideration.
-
trans-1,4-Dibromocyclohexane: In its most stable chair conformation, both bromine atoms are in equatorial positions. Oxidative addition of a C-Br bond to palladium is generally expected to proceed with inversion of stereochemistry at the carbon center. Subsequent reductive elimination typically occurs with retention of stereochemistry. The overall stereochemical outcome can be complex and is influenced by the specific reaction conditions and ligand choice.
-
cis-1,4-Dibromocyclohexane: This isomer exists in a conformational equilibrium where one bromine atom is axial and the other is equatorial. The axial C-Br bond is generally more reactive towards oxidative addition. The stereochemical course of the reaction is again dependent on the mechanistic pathway, but the conformational flexibility of the starting material adds another layer of complexity.
It is crucial to start with stereochemically pure isomers of this compound if a specific stereoisomer of the final product is desired.
Application Notes and Protocols
The following sections provide detailed protocols for the application of this compound in key palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The coupling of this compound with aryl or vinyl boronic acids or their esters provides a direct route to 1,4-diaryl- or 1,4-divinylcyclohexanes.
Protocol: Synthesis of trans-1,4-Diphenylcyclohexane
This protocol details the double Suzuki-Miyaura coupling of trans-1,4-dibromocyclohexane with phenylboronic acid.
Materials:
-
trans-1,4-Dibromocyclohexane
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1,4-dibromocyclohexane (1.0 equiv), phenylboronic acid (2.5 equiv), and potassium phosphate tribasic (4.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add this catalyst mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired trans-1,4-diphenylcyclohexane.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Common and effective precatalyst. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition of alkyl halides. |
| Base | K₃PO₄ | A strong base suitable for activating the boronic acid and facilitating transmetalation. |
| Solvent | Toluene/Water | A biphasic solvent system often used in Suzuki couplings. |
| Temperature | 100 °C | Elevated temperature is typically required for the coupling of alkyl halides. |
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Accessing 1,4-Dialkynylcyclohexanes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst. [1]The coupling of sp³-hybridized halides like this compound is less common but can be achieved under specific conditions, providing access to valuable 1,4-dialkynylcyclohexane structures.
Protocol: Synthesis of trans-1,4-Bis(phenylethynyl)cyclohexane
This protocol outlines the double Sonogashira coupling of trans-1,4-dibromocyclohexane with phenylacetylene.
Materials:
-
trans-1,4-Dibromocyclohexane
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA, anhydrous and degassed)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed toluene, anhydrous and degassed diisopropylamine, trans-1,4-dibromocyclohexane (1.0 equiv), and phenylacetylene (2.5 equiv).
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A common Pd(0) catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Diisopropylamine | Acts as both the base and a solvent. |
| Solvent | Toluene | Co-solvent to ensure solubility of all components. |
| Temperature | 80 °C | A moderately elevated temperature to promote the reaction. |
Visualization of the Sonogashira Catalytic Cycles
Caption: Interlinked catalytic cycles in the Sonogashira coupling.
Conclusion and Future Outlook
This compound serves as a valuable and versatile building block for the synthesis of 1,4-disubstituted cyclohexanes via palladium-catalyzed cross-coupling reactions. While the coupling of sp³-hybridized halides presents challenges, modern catalyst systems have made these transformations increasingly feasible. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this substrate.
Future advancements in this field will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with a broader substrate scope. Furthermore, a deeper understanding of the stereochemical course of these reactions will enable the predictable and controlled synthesis of complex, stereochemically defined molecules for applications in drug discovery and materials science.
References
-
Heck, R. F. The Heck Reaction. Wikipedia, Wikimedia Foundation, 2023, en.wikipedia.org/wiki/Heck_reaction. Accessed 7 Jan. 2026. [2][3]2. Yi, J., et al. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition, vol. 52, no. 47, 2013, pp. 12409-13, doi:10.1002/anie.201307069. [4]3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, Royal Society of Chemistry, 2011, pubs.rsc.org/en/content/articlelanding/2011/gc/c0gc00772k. Accessed 7 Jan. 2026. [5]4. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, Royal Society of Chemistry, 2012, pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35967a. Accessed 7 Jan. 2026. [6]5. Heck Reaction. Organic Chemistry Portal, . Accessed 7 Jan. 2026. [7]6. Shaw, J. T., et al. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, vol. 4, no. 11, 2020, pp. 604-618, doi:10.1038/s41570-020-0217-0. [8]7. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, uploaded by The Organic Chemistry Channel, 29 Mar. 2025, . [1]8. Sonogashira, K. Sonogashira coupling. Wikipedia, Wikimedia Foundation, 2023, en.wikipedia.org/wiki/Sonogashira_coupling. Accessed 7 Jan. 2026. [1]9. Eckhardt, M., & Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, vol. 125, no. 45, 2003, pp. 13642-13643, doi:10.1021/ja038148h. [9]10. Carroll, W. A., et al. Heck Coupling. Synthetic Methods in Drug Discovery, vol. 1, Royal Society of Chemistry, 2016, pp. 109-140, doi:10.1039/9781782624155-00109. [10]11. Chen, F., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, vol. 5, no. 1, 2024, p. 102871, doi:10.1016/j.xpro.2024.102871. [11]12. Vechorkin, O., et al. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, vol. 136, no. 20, 2014, pp. 7236-7239, doi:10.1021/ja5033488. [12]13. Diao, T., et al. 1,4‐Palladium migration/Sonogashira coupling reactions. Angewandte Chemie International Edition, vol. 58, no. 1, 2019, pp. 248-252, doi:10.1002/anie.201811568. [13]14. Poier, D., et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, vol. 11, no. 47, 2023, pp. 16935-16945, doi:10.1021/acssuschemeng.3c04642. 15. Heck Reaction. YouTube, uploaded by Total Organic Chemistry, 20 Mar. 2021, . [14]16. Zhang, X., et al. Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. Comprehensive Organic Synthesis II, vol. 3, 2014, pp. 561-597, doi:10.1016/B978-0-08-097742-3.00323-9. [15]17. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, vol. 26, no. 11, 2021, p. 3274, doi:10.3390/molecules26113274. [16]18. Wang, Z., et al. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Journal of the American Chemical Society, vol. 144, no. 31, 2022, pp. 14033-14040, doi:10.1021/jacs.2c05615. [17]19. Newman, S. G., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, vol. 144, no. 21, 2022, pp. 9460-9469, doi:10.1021/jacs.2c02451. 20. Heck Reaction. Chemistry LibreTexts, 30 June 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Reactions/Organic_Reactions/Heck_Reaction. Accessed 7 Jan. 2026. [18]21. Kalinin, V. N., et al. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, vol. 50, no. 36, 2011, pp. 8279-8281, doi:10.1002/anie.201103444. [19]22. Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 652-659, doi:10.3762/bjoc.9.73. [20]23. Scott, J. P., & Biscoe, M. R. Stereospecific palladium/copper cocatalyzed cross-coupling of .alpha.-alkoxy- and .alpha.-aminostannanes with acyl chlorides. Journal of the American Chemical Society, vol. 132, no. 8, 2010, pp. 2548-2549, doi:10.1021/ja910123c. [21]24. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, vol. 3, no. 2, 2022, p. 101344, doi:10.1016/j.xpro.2022.101344. [22]25. Palladium(0)-Catalyzed Cis−Trans Alkene Isomerizations. Organometallics, vol. 27, no. 23, 2008, pp. 6052-6059, doi:10.1021/om800688c.
Sources
- 1. youtube.com [youtube.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 1,4-Dibromocyclohexane via Bromination of 1,4-Cyclohexanediol
Introduction
1,4-Dibromocyclohexane is a valuable bifunctional building block in organic synthesis, serving as a key intermediate for constructing more complex molecular architectures, including pharmaceuticals and organic materials.[1] Its cyclohexane core provides a rigid scaffold, and the two bromine atoms offer reactive sites for various coupling and substitution reactions. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from its corresponding diol, 1,4-cyclohexanediol. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and stereochemical nuances to ensure a successful and reproducible outcome for researchers in drug development and chemical synthesis.
Section 1: Theoretical Background and Reaction Mechanism
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic chemistry. While hydrobromic acid (HBr) can be used, it often requires harsh acidic conditions that can lead to side reactions, particularly carbocation rearrangements with secondary alcohols.[2] For secondary alcohols like 1,4-cyclohexanediol, phosphorus tribromide (PBr₃) is an excellent alternative, promoting the substitution under milder conditions.
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This converts the hydroxyl group into an excellent leaving group (a phosphite ester). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom from the backside and displacing the leaving group to form the alkyl bromide product. This process occurs for both hydroxyl groups on the cyclohexane ring.
Stereochemical Considerations
1,4-Cyclohexanediol exists as two primary stereoisomers: cis and trans.[3][4] The Sₙ2 mechanism proceeds with an inversion of stereochemistry at the reacting center. Therefore:
-
Starting with cis-1,4-cyclohexanediol (where both hydroxyl groups are on the same face, one axial and one equatorial in the chair conformation), a double inversion should theoretically yield trans-1,4-dibromocyclohexane .
-
Starting with trans-1,4-cyclohexanediol (where hydroxyl groups are on opposite faces), a double inversion should lead to cis-1,4-dibromocyclohexane .
However, in practice, the reaction can sometimes yield a mixture of cis and trans products due to competing reaction pathways or isomerization under the reaction conditions.[5] Careful control of the reaction temperature is crucial to favor the Sₙ2 pathway and maximize stereochemical fidelity.
Reaction Mechanism Workflow
Caption: Sₙ2 mechanism for the bromination of 1,4-cyclohexanediol using PBr₃.
Section 2: Comprehensive Safety Protocol
Trustworthiness in experimental science begins with safety. Phosphorus tribromide (PBr₃) is a highly corrosive and toxic substance that reacts violently with water.[6][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile or rubber gloves, and a flame-resistant lab coat.[8][9][10]
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood with sufficient airflow.[6][8]
-
Handling: PBr₃ is a colorless to pale yellow liquid.[8] It should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8] Use syringes or cannulas for transfers. Never work alone.
-
Spills: In case of a spill, do not use water.[9] Neutralize small spills with an inert absorbent material like dry sand or sodium carbonate. For larger spills, evacuate the area and contact emergency personnel.
-
Emergency: An eyewash station and safety shower must be immediately accessible.[9] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][9] Seek immediate medical attention for any exposure.
-
Waste Disposal: Unreacted PBr₃ must be quenched carefully by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.
Section 3: Detailed Experimental Protocol
This protocol details the synthesis of this compound from 1,4-cyclohexanediol (assuming a starting amount of 10.0 g). Adjust quantities as needed.
Materials and Reagents
| Parameter | Specification |
| Reactants | |
| 1,4-Cyclohexanediol (cis/trans mixture) | 10.0 g |
| Phosphorus Tribromide (PBr₃) | See calculations |
| Solvent | |
| Anhydrous Diethyl Ether (Et₂O) | ~150 mL |
| Workup Reagents | |
| Deionized Water (ice-cold) | ~100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ~50 mL |
| Saturated Sodium Chloride (Brine) soln. | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g |
| Equipment | |
| Round-bottom flask (250 mL), three-neck | Flame-dried |
| Addition Funnel (50 mL) | Flame-dried |
| Reflux Condenser with drying tube | Flame-dried |
| Magnetic stirrer and stir bar | |
| Ice-water bath | |
| Separatory Funnel (500 mL) | |
| Rotary Evaporator | |
| Distillation apparatus (for purification) |
Stoichiometric Calculations
-
Moles of 1,4-Cyclohexanediol:
-
Molar Mass (C₆H₁₂O₂): 116.16 g/mol
-
Moles = 10.0 g / 116.16 g/mol = 0.0861 mol
-
-
Moles of Phosphorus Tribromide (PBr₃):
-
Stoichiometry: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃. Two hydroxyl groups react, so 2/3 mole of PBr₃ is needed per mole of diol.
-
Moles PBr₃ = 0.0861 mol diol × (2/3) = 0.0574 mol
-
A slight excess is often used (e.g., 10%). Moles PBr₃ (with 10% excess) = 0.0574 * 1.10 = 0.0631 mol
-
-
Volume of PBr₃:
-
Molar Mass (PBr₃): 270.69 g/mol
-
Density (PBr₃): 2.852 g/mL
-
Mass PBr₃ = 0.0631 mol × 270.69 g/mol = 17.08 g
-
Volume PBr₃ = 17.08 g / 2.852 g/mL = ~6.0 mL
-
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum.
-
Place the entire apparatus under an inert atmosphere (nitrogen or argon).
-
-
Addition of Reactant:
-
To the flask, add 1,4-cyclohexanediol (10.0 g, 0.0861 mol).
-
Add 100 mL of anhydrous diethyl ether via syringe. Stir the mixture until the diol is fully dissolved or well-suspended.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Brominating Agent:
-
In the fume hood, carefully measure phosphorus tribromide (6.0 mL, 0.0631 mol) into a dry syringe.
-
Add the PBr₃ dropwise to the stirred, cooled solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. Caution: The reaction is exothermic. A white precipitate of phosphorous acid may form.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol spot.
-
-
Workup and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding ~50 mL of ice-cold deionized water dropwise. Unreacted PBr₃ will react violently with water, producing HBr gas. Ensure the fume hood is functioning correctly.
-
Transfer the mixture to a 500 mL separatory funnel. Add an additional 50 mL of diethyl ether.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize acidic byproducts; check aqueous layer with pH paper to ensure it is basic).
-
50 mL of brine (to aid in phase separation).
-
-
Drain the aqueous layer after each wash.
-
-
Isolation and Purification:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent like hexanes) to yield pure this compound.
-
Section 4: Product Analysis and Characterization
The final product should be characterized to confirm its identity and assess its purity.
-
Appearance: A colorless to pale yellow oil or a white crystalline solid, depending on the isomeric ratio and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aliphatic region (typically 1.5-2.5 ppm) and a distinct signal for the protons attached to the bromine-bearing carbons (CH-Br) further downfield (typically 4.0-4.5 ppm). The integration and splitting patterns can help distinguish between cis and trans isomers.
-
¹³C NMR: Expect signals for the CH-Br carbons around 50-60 ppm and other cyclohexane carbons at higher field (25-35 ppm).
-
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water.[11][12]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, resulting in M, M+2, and M+4 peaks in a 1:2:1 ratio.
References
- Vertex AI Search. Phosphorous (III)
- NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY.
- Chemos GmbH&Co.KG.
- Merck Millipore. SAFETY DATA SHEET - Phosphorus tribromide for synthesis.
- Radhakrishnamurti, P.S. & Visvanathan, T.P. A kinetic study of the reaction of diols with hydrogen halides.
- CDH Fine Chemical.
- Journal of the Chemical Society, Perkin Transactions 1. Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide.
- SIELC Technologies. This compound.
- The 1,4-cyclohexanedione-bromate-acid oscill
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- Organic Syntheses. 1,2-dibromocyclohexane - Organic Syntheses Procedure.
- National Institutes of Health. This compound | C6H10Br2 | CID 37040 - PubChem.
- Alfa Chemistry. CAS 35076-92-7 this compound.
- Chemistry for everyone. Addition of HBr to alkene.
- Homework.Study.com. How many stereoisomers exist for 1,4-cyclohexanediol?
- Homework.Study.com. NBS bromination of cyclohexane-1,4-diene yields 2 products. Draw them. You do not have to consider stereochemistry.
- ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes.
- NIST. 1,4-Cyclohexanediol, cis- - the NIST WebBook.
- Benchchem. Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis.
- Master Organic Chemistry.
- PubMed. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol.
- Furman Chemistry 120. stereochemistry of Br2 addition to cyclic compounds.
- NIST. trans-1,4-dibromocyclohexane - the NIST WebBook.
- National Institutes of Health. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem.
- YouTube.
- ResearchGate. trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid | Request PDF.
- Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids.
- Bromin
- ChemicalBook. trans-1,4-Diaminocyclohexane synthesis.
- YouTube. 12.5a Reaction with HCl, HBr, and HI.
- Google Patents. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. 1,4-Cyclohexanediol, cis- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemos.de [chemos.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. prochemonline.com [prochemonline.com]
- 9. nj.gov [nj.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Scalable and Stereoselective Laboratory Synthesis of High-Purity trans-1,4-Dibromocyclohexane
Abstract
trans-1,4-Dibromocyclohexane is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its rigid C₂-symmetric scaffold. Its synthesis requires careful control of both regioselectivity and stereoselectivity. This document provides a comprehensive, field-tested guide for the large-scale laboratory synthesis of pure trans-1,4-dibromocyclohexane. We detail a robust protocol starting from the commercially available and stereochemically defined trans-1,4-cyclohexanediol. The narrative emphasizes the mechanistic rationale behind the chosen synthetic route, extensive safety protocols for handling corrosive reagents, and a detailed methodology for purification and characterization to ensure a final product of high purity and validated identity.
Synthetic Strategy and Mechanistic Rationale
The synthesis of a specific stereoisomer like trans-1,4-dibromocyclohexane necessitates a strategy that avoids the formation of isomeric mixtures, which are often challenging to separate on a large scale.
1.1. Choice of Starting Material: A Stereochemical Foundation
Direct bromination of cyclohexane via free-radical substitution is unsuitable for this purpose as it lacks regiochemical control, leading to a complex mixture of 1,1-, 1,2-, 1,3-, and 1,4-dibrominated isomers, along with under- and over-brominated products.[1][2]
Therefore, our strategy commences with a precursor where the 1,4-substitution pattern is already established: trans-1,4-cyclohexanediol . This choice provides two key advantages:
-
Regiochemical Certainty: The hydroxyl groups are fixed at the C1 and C4 positions.
-
Stereochemical Control: Starting with the trans isomer allows for a controlled conversion to the target trans product.
1.2. The Transformation: Nucleophilic Substitution with Hydrobromic Acid
The conversion of the diol to the dibromide is achieved via nucleophilic substitution using concentrated hydrobromic acid (HBr). The reaction proceeds through the protonation of the hydroxyl groups by HBr, converting them into excellent leaving groups (water). The bromide ion (Br⁻) then acts as the nucleophile to displace the water molecule.
For secondary alcohols like 1,4-cyclohexanediol, the mechanism can have both Sₙ1 and Sₙ2 characteristics.
-
Sₙ1 Pathway: Protonation is followed by the loss of water to form a secondary carbocation. This planar intermediate can be attacked by a bromide ion from either face.
-
Sₙ2 Pathway: The bromide ion attacks the carbon atom as the protonated hydroxyl group departs, leading to an inversion of stereochemistry.
While a double Sₙ2 inversion on trans-1,4-cyclohexanediol would theoretically yield the cis-dibromide, the reaction conditions (strong acid, heat) favor an Sₙ1-like pathway and thermodynamic equilibration. The trans-1,4-dibromocyclohexane product, with both bulky bromine atoms in the equatorial position in the chair conformation, is the most thermodynamically stable isomer. The reaction equilibrium, therefore, strongly favors the formation of the desired trans product, driving the synthesis to high stereoselectivity.
Critical Safety and Reagent Handling Protocols
This synthesis involves hazardous materials that demand strict adherence to safety protocols.
-
Hydrobromic Acid (HBr, 48% aq.): Highly corrosive and toxic. Causes severe skin burns and eye damage.[3][4] Inhalation can lead to respiratory tract irritation.[4]
-
Bromine (Br₂): (Note: While not used directly in this protocol, it is the parent compound and its hazards are relevant to brominated compounds). Bromine is very toxic, corrosive, and dangerous for the environment.[5][6][7]
-
Organic Solvents (e.g., Diethyl Ether, Ethanol): Flammable.
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[5]
-
Ventilation: All operations involving concentrated HBr and organic solvents must be performed inside a certified chemical fume hood.[5]
-
Spill Management: Keep a spill kit readily available. For acid spills, neutralize with sodium bicarbonate. An emergency eyewash and safety shower must be accessible.[3]
-
Waste Disposal: All chemical waste must be segregated into appropriate containers (halogenated organic waste, aqueous acidic waste) and disposed of according to institutional and local regulations.
Large-Scale Synthesis Workflow
The overall process involves the reaction, workup, isolation of crude product, and final purification via recrystallization.
Caption: High-level workflow for the synthesis of trans-1,4-dibromocyclohexane.
Detailed Experimental Protocol
This protocol is designed for a target scale of approximately 50-60 grams of pure product.
4.1. Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| trans-1,4-Cyclohexanediol | 50.0 g (0.43 mol) | Starting Material |
| Hydrobromic Acid (HBr) | 250 mL (48% aqueous solution) | Brominating Agent & Acid Catalyst |
| Diethyl Ether | ~200 mL | Extraction Solvent (optional workup) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing Agent |
| Ethanol (95% or absolute) | ~300-400 mL | Recrystallization Solvent |
| Round-bottom flask | 1000 mL, with ground glass joint | Reaction Vessel |
| Reflux Condenser | Compatible with flask | Prevent solvent loss during heating |
| Heating Mantle & Stir Plate | Sized for 1000 mL flask | Heating and Agitation |
| Buchner Funnel & Filter Flask | Large (e.g., 1 L capacity) | Vacuum Filtration |
| Beakers, Graduated Cylinders | Assorted sizes | Reagent handling and transfer |
4.2. Synthesis Procedure
-
Reactor Setup: In a chemical fume hood, equip a 1000 mL round-bottom flask with a large magnetic stir bar and a reflux condenser.
-
Charging Reagents: To the flask, add trans-1,4-cyclohexanediol (50.0 g) followed by the slow and careful addition of 48% aqueous hydrobromic acid (250 mL).
-
Causality Note: Adding the solid to the liquid prevents splashing of the corrosive acid. The large excess of HBr serves as both the reagent and the solvent, driving the reaction to completion.
-
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The temperature of the liquid should be approximately 120-125 °C. Maintain this reflux with vigorous stirring for 4-6 hours. The solution will likely turn yellow to dark brown.
-
Reaction Monitoring: (Optional but recommended) After 4 hours, cool a small aliquot, dilute with water, extract with diethyl ether, and analyze the organic layer by TLC or GC-MS to confirm the consumption of the starting diol.
4.3. Workup and Isolation of Crude Product
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. It is advisable to let it cool overnight.
-
Precipitation: Prepare a large beaker (e.g., 2 L) containing approximately 800 g of crushed ice and 200 mL of cold water. Slowly and with stirring, pour the cooled reaction mixture into the ice-water slurry. A dense, off-white to tan solid will precipitate.
-
Causality Note: The organic product is insoluble in water, causing it to crash out of the aqueous HBr solution upon dilution. The ice dissipates the heat of dilution.
-
-
Filtration: Isolate the crude solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the filtrate runs neutral (check with pH paper). Follow this with a wash using a cold, saturated sodium bicarbonate solution (~100 mL) to neutralize any remaining acid, and finally, wash again with cold deionized water (~100 mL).
-
Initial Drying: Press the solid as dry as possible on the filter funnel. The crude product can be left to air-dry or dried in a vacuum oven at low heat (~40-50 °C) before purification. A typical crude yield is 85-95%.
Purification and Characterization
High purity is achieved through recrystallization, which effectively removes residual starting material and any potential side products.
Caption: Logical workflow for the purification and analysis of the final product.
5.1. Recrystallization Protocol
-
Transfer the crude solid to a large Erlenmeyer flask (e.g., 1 L).
-
Add ethanol (95%) in portions while heating the mixture gently on a hot plate with stirring. Add just enough hot ethanol to fully dissolve the solid.
-
Causality Note: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified product upon cooling.
-
-
Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals.
-
After the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the pure white, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.
-
Dry the final product under high vacuum to a constant weight. The expected recovery from recrystallization is typically 80-90%.
5.2. Product Characterization and Data
The identity and purity of the final product must be confirmed by analytical methods.
| Property | Expected Value / Observation |
| Appearance | White crystalline solid |
| Molecular Formula | C₆H₁₀Br₂[8][9][10][11] |
| Molecular Weight | 241.95 g/mol [8][9][12] |
| Melting Point | 112-114 °C (Lit. ~113 °C)[9] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~4.20 (m, 2H, -CHBr), δ ~2.30 (m, 4H, axial protons adjacent to -CHBr), δ ~1.90 (m, 4H, equatorial protons adjacent to -CHBr). Due to the symmetry, the spectrum is relatively simple. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~55 (CH-Br), δ ~35 (CH₂). The molecule's C₂ symmetry results in only two signals in the proton-decoupled spectrum. |
| FTIR (ATR, cm⁻¹) | ~2930, 2850 (C-H stretch), ~1450 (CH₂ bend), ~680 (C-Br stretch). |
| Purity (by GC or qNMR) | >99% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Crude Yield | Incomplete reaction (insufficient time or temperature). Loss during workup. | Extend reflux time to 6-8 hours. Ensure reaction reaches ~120 °C. Be careful not to lose product during transfer from the reaction flask to the ice bath. |
| Product is an Oil or Dark Brown | Incomplete reaction or formation of elimination/oxidation byproducts due to overheating. | Ensure temperature does not significantly exceed reflux. Purify carefully by recrystallization; a charcoal treatment during this step may be necessary. |
| Low Recovery from Recrystallization | Too much solvent was used. Product is more soluble than expected. | Use the absolute minimum amount of hot ethanol for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Melting Point is Low and Broad | Impure product. Presence of solvent or cis-isomer. | Re-recrystallize the product. Ensure the final product is completely dry by placing it under high vacuum for an extended period (24h). |
References
-
Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
YouTube. (2019, January 7). Mechanism of Addition of Br2 to Cyclohexene. Retrieved from [Link]
-
Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining electrophilic addition involving bromine and symmetrical alkenes. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved from [Link]
-
Quora. (2018, September 11). What is the mechanism for the reaction of cyclohexane with bromine in the presence of sunlight?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]
-
Pearson+. (n.d.). Starting with cyclohexane, how could the following compounds be prepared?. Retrieved from [Link]
-
CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. Retrieved from [Link]
-
YouTube. (2022, January 27). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
ChemBK. (n.d.). trans-1,4-Dibromocyclohexane. Retrieved from [Link]
-
Stenutz. (n.d.). 1,4-trans-dibromocyclohexane. Retrieved from [Link]
-
Stenutz. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid | Request PDF. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Show all steps and reagents needed to convert cyclohexane into the two enantiomers of trans-1,2-dibromocyclohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]
-
Journal of the American Chemical Society. (1943). SYNTHESIS OF 1,4-EPOXYCYCLOHEXANE. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1,4-Dibromocyclohexane | C6H10Br2 | CID 37040. Retrieved from [Link]
-
PubChem - NIH. (n.d.). trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506. Retrieved from [Link]
- Google Patents. (n.d.). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
-
ACS Publications. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 3. hillbrothers.com [hillbrothers.com]
- 4. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. dollycorporation.com [dollycorporation.com]
- 8. 1,4-trans-dibromocyclohexane [stenutz.eu]
- 9. trans-1,4-dibromocyclohexane [webbook.nist.gov]
- 10. trans-1,4-dibromocyclohexane [webbook.nist.gov]
- 11. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Dibromocyclohexane as a Versatile Linker in Polymer Chemistry
Introduction: The Strategic Incorporation of Cycloaliphatic Linkers in Polymer Architectures
In the pursuit of novel polymeric materials with tailored thermal, mechanical, and chemical properties, the judicious selection of monomeric and linking units is paramount. 1,4-Dibromocyclohexane, a bifunctional cycloaliphatic molecule, presents a compelling opportunity for polymer chemists to introduce a rigid, three-dimensional cyclohexane ring into the polymer backbone. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a linker in polymer synthesis. We will delve into its application in both polycondensation and controlled radical polymerization, offering detailed protocols and expert insights into the causality behind experimental choices.
The cyclohexane moiety, when incorporated into a polymer chain, can significantly influence the material's properties. The non-planar, puckered conformation of the cyclohexane ring disrupts close chain packing, which can enhance solubility and lower the melting point compared to analogous polymers with planar aromatic linkers.[1] Furthermore, the stereochemistry of the 1,4-disubstituted cyclohexane, existing as cis and trans isomers, offers a unique handle to fine-tune polymer microstructure and, consequently, its macroscopic properties.[2][3] The trans isomer, with its diequatorial substitution, generally leads to a more linear and rigid chain, promoting crystallinity, while the cis isomer introduces a kink, favoring amorphous morphologies.[1]
This guide will explore two primary polymerization strategies where this compound can be effectively employed: as a bifunctional monomer in polycondensation reactions and as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP).
PART 1: Application in Polycondensation Reactions
This compound can serve as an electrophilic building block in polycondensation reactions with difunctional nucleophiles such as diamines and diols to synthesize polyamides and polyesters, respectively. The carbon-bromine bond, while not as reactive as an acyl chloride, can undergo nucleophilic substitution under appropriate conditions to form the desired linkages.
Causality of Experimental Design in Polycondensation
The success of polycondensation reactions involving this compound hinges on several critical factors:
-
Nucleophile Reactivity: Primary amines are generally more nucleophilic than alcohols, making the synthesis of polyamides more facile than that of polyesters under similar conditions. For polyester synthesis, the diol is often converted to a more reactive alkoxide in situ using a strong base.
-
Solvent Choice: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO), is essential to dissolve the polar monomers and facilitate the bimolecular nucleophilic substitution (SN2) reaction.
-
Temperature and Reaction Time: Elevated temperatures are typically required to drive the reaction towards completion. However, excessively high temperatures can lead to side reactions, such as elimination, or isomerization of the cyclohexane ring.[4] Reaction times are often long, and the progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Stoichiometric Balance: As with all polycondensation reactions, a precise 1:1 stoichiometric ratio of the bifunctional monomers is crucial for achieving high molecular weight polymers.
Visualizing the Polycondensation Workflow
Caption: Workflow for the synthesis of polymers via polycondensation using this compound.
Representative Protocol: Synthesis of a Polyamide
This protocol describes a representative procedure for the synthesis of a polyamide from this compound and a generic aliphatic diamine (e.g., 1,6-hexanediamine). Note: This is a model protocol and may require optimization for specific diamines and desired polymer properties.
Materials:
-
This compound (mixture of isomers or a specific isomer)
-
1,6-Hexanediamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer/thermocouple
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, condenser, and a gas inlet/outlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Monomer and Reagent Charging: To the flask, add 1,6-hexanediamine (1 equivalent) and anhydrous DMF. Stir the mixture until the diamine is fully dissolved. Add anhydrous potassium carbonate (2.2 equivalents) to the solution.
-
Initiation of Polymerization: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred diamine solution at room temperature over 30 minutes.
-
Polymerization: After the addition is complete, slowly heat the reaction mixture to 90-100 °C. Maintain this temperature for 24-48 hours. The progress of the polymerization is indicated by a noticeable increase in the viscosity of the solution.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a Büchner funnel. Wash the polymer thoroughly with methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
| Property | Expected Outcome | Rationale |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Dependent on reaction time, temperature, and monomer purity. |
| Polydispersity Index (PDI) | > 2 | Typical for step-growth polymerization. |
| Glass Transition Temp (Tg) | 80 - 150 °C | The rigid cyclohexane ring will increase Tg compared to fully aliphatic polyamides. |
| Solubility | Soluble in polar aprotic solvents (DMF, NMP) | The non-planar cyclohexane ring can improve solubility. |
PART 2: Application in Atom Transfer Radical Polymerization (ATRP)
This compound can be utilized as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[5] This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and a central cyclohexane linker from which two polymer chains grow.[6][7]
Expertise & Experience: The "Why" Behind Experimental Choices in ATRP
-
Initiator Efficiency and Stereochemistry: The reactivity of the C-Br bond in this compound is crucial for efficient initiation. The stereochemistry of the bromine atoms (cis vs. trans) can influence their accessibility and reactivity. The trans-diaxial conformation is sterically hindered, while the trans-diequatorial and cis-axial-equatorial conformations are more accessible. This can lead to different initiation rates for the two bromine atoms, potentially affecting the final polymer architecture.
-
Catalyst System: The choice of the copper catalyst and ligand is critical for controlling the polymerization.[6] A common and effective system is Cu(I)Br complexed with a nitrogen-based ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA). The ligand solubilizes the copper salt and tunes its redox potential, thereby controlling the equilibrium between active and dormant species.
-
Monomer Selection: ATRP is compatible with a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile. The choice of monomer will determine the properties of the resulting polymer.
-
Controlled Polymerization: The "living" nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition. The bromine end-groups of the polymer chains remain active for further polymerization.
Visualizing the ATRP Workflow
Caption: Workflow for ATRP initiated by this compound.
Representative Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol provides a representative method for the ATRP of MMA using this compound as a bifunctional initiator. Note: This is a model protocol and requires careful execution under inert atmosphere.
Materials:
-
This compound
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Tetrahydrofuran (THF)
-
Methanol
-
Alumina (neutral, for column chromatography)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flasks
-
Magnetic stirrer and heating plate/oil bath
-
Syringes and needles for transfers
-
Schlenk line or glovebox
-
Chromatography column
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask under inert atmosphere, add CuBr (1 equivalent relative to initiator).
-
Ligand and Monomer Addition: Add anisole to the flask, followed by PMDETA (1 equivalent relative to CuBr). Stir until a homogeneous solution is formed. Add the purified MMA.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Injection: In a separate Schlenk flask, prepare a stock solution of this compound in anisole. Degas this solution by bubbling with an inert gas for 30 minutes. Using a gas-tight syringe, inject the desired amount of the initiator solution into the reaction flask to start the polymerization. The target degree of polymerization will determine the monomer-to-initiator ratio.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C). Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
Termination: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the THF solution to a large excess of cold methanol. Filter and dry the polymer under vacuum.
Data Presentation: Expected Polymer Characteristics
| Property | Expected Outcome | Rationale for Controlled Polymerization |
| Molecular Weight (Mn) | Controlled by [Monomer]/[Initiator] ratio | Linear increase of Mn with conversion. |
| Polydispersity Index (PDI) | < 1.3 | Characteristic of a controlled/"living" polymerization.[5] |
| Kinetics | Linear first-order kinetics | Indicates a constant concentration of active species. |
| Chain-end Functionality | Bromine atoms at both chain ends | Allows for further chain extension or post-polymerization modification. |
Conclusion and Future Outlook
This compound is a versatile and valuable linker in polymer chemistry, offering a means to introduce a rigid and stereochemically defined cycloaliphatic unit into polymer backbones. Its application in both polycondensation and controlled radical polymerization opens avenues for the synthesis of a wide range of novel materials with tunable properties. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the potential of this linker in their own polymer synthesis endeavors. Further research into the differential reactivity of the cis and trans isomers in these polymerization reactions will undoubtedly lead to even greater control over polymer architecture and function, paving the way for the development of next-generation materials for diverse applications, from high-performance plastics to advanced drug delivery systems.
References
-
Novel Random Copolymers of Poly(butylene 1,4-cyclohexane dicarboxylate) with Outstanding Barrier Properties for Green and Sustainable Packaging: Content and Length of Aliphatic Side Chains as Efficient Tools to Tailor the Material's Final Performance. (2018). MDPI. [Link]
-
cis and trans-1,3-dibromocyclohexane and cis- and trans-1,4-dibromocyclohexane. (2023). Brainly.com. [Link]
-
Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2011). ResearchGate. [Link]
-
Functional polymers by atom transfer radical polymerization. (2001). Elsevier. [Link]
-
Use of functional ATRP initiators. (n.d.). Carnegie Mellon University. [Link]
-
Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. (2017). ResearchGate. [Link]
Sources
- 1. Novel Random Copolymers of Poly(butylene 1,4-cyclohexane dicarboxylate) with Outstanding Barrier Properties for Green and Sustainable Packaging: Content and Length of Aliphatic Side Chains as Efficient Tools to Tailor the Material’s Final Performance [mdpi.com]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 7. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Synthetic Strategies for Functionalized Cyclohexanes from 1,4-Dibromocyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Cyclohexane Scaffold in Modern Chemistry
The cyclohexane ring is a cornerstone in the design of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials.[1] Its inherent three-dimensionality and conformational rigidity provide a versatile scaffold for the precise spatial arrangement of functional groups, which is a critical factor in determining the biological activity and physical properties of a molecule.[1] Polyfunctionalized cyclohexanes, in particular, are considered privileged scaffolds in drug discovery, offering a desirable combination of structural rigidity and sp³-rich character that can lead to enhanced binding affinity and metabolic stability.[2][3][4]
This guide provides an in-depth exploration of synthetic strategies for the functionalization of cyclohexanes, starting from the readily available 1,4-dibromocyclohexane. We will delve into the core chemical transformations, providing not only detailed experimental protocols but also the underlying mechanistic principles and stereochemical considerations that are paramount for successful synthesis.
Core Synthetic Strategies
The transformation of this compound into a diverse array of functionalized derivatives primarily relies on three classes of reactions:
-
Nucleophilic Substitution Reactions: Direct displacement of the bromide leaving groups by various nucleophiles.
-
Elimination Reactions: Formation of unsaturated cyclohexane derivatives.
-
Organometallic Coupling Reactions: Carbon-carbon bond formation to introduce more complex substituents.
The stereochemical outcome of these reactions is heavily influenced by the chair conformation of the cyclohexane ring and the axial or equatorial orientation of the substituents.[5][6] For bimolecular reactions like Sₙ2 and E2, a specific spatial arrangement of the reacting groups is often required, which can dictate the feasibility and rate of the reaction.[7][8][9]
Nucleophilic Substitution Reactions: Accessing Diverse Functionalities
Nucleophilic substitution is a fundamental strategy for introducing a wide range of functional groups onto the cyclohexane core. As a secondary alkyl halide, this compound can react through both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being highly dependent on the reaction conditions.[10]
The Sₙ2 Pathway: Stereospecific Functionalization
The Sₙ2 reaction is a concerted, one-step process that leads to an inversion of stereochemistry at the reaction center.[10][11] For this to occur on a cyclohexane ring, the nucleophile must attack the carbon bearing the leaving group from the backside, which is most effective when the leaving group is in an axial position.[7][8]
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents such as DMF or acetone are chosen to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[10]
-
Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway.[10] Examples include azide, cyanide, and thiolates.
-
Temperature: Moderate temperatures are typically employed to provide sufficient energy for the reaction to proceed without favoring elimination side reactions.
Protocol 1: Synthesis of trans-1,4-Diazidocyclohexane via Sₙ2 Reaction
This protocol details the synthesis of a versatile intermediate that can be further elaborated, for instance, through reduction to the corresponding diamine or by use in click chemistry.[12]
Materials:
-
cis/trans-1,4-Dibromocyclohexane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.2 eq) to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction is expected to proceed via a double Sₙ2 mechanism. Starting with a mixture of cis and trans isomers of this compound, the thermodynamically more stable trans-1,4-diazidocyclohexane is expected as the major product.
Workflow for Sₙ2 Functionalization of this compound
Caption: General workflow for Sₙ2 reactions on this compound.
Elimination Reactions: Crafting Unsaturation
Elimination reactions of this compound can be strategically employed to synthesize cyclohexene and cyclohexadiene derivatives. The E2 mechanism is generally favored with strong, bulky bases.[13]
The E2 Pathway: Stereoelectronic Requirements
The E2 reaction is a concerted process that requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.[9][14] In the context of a cyclohexane ring, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions.[8][9][14]
Causality of Experimental Choices:
-
Base: A strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), is used to favor elimination over substitution.[13]
-
Solvent: A less polar solvent, such as tert-butanol or THF, is often used to enhance the basicity of the alkoxide.
-
Temperature: Higher temperatures generally favor elimination reactions.
Protocol 2: Synthesis of 1,4-Cyclohexadiene
Materials:
-
cis/trans-1,4-Dibromocyclohexane
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF, anhydrous)
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred suspension of potassium tert-butoxide (2.5 eq) in anhydrous THF at 0 °C in a round-bottom flask, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the product by distillation due to its volatility.
Expected Outcome: A double E2 elimination will lead to the formation of 1,4-cyclohexadiene. The yield can be variable due to the volatility of the product.
Reaction Pathway for the Synthesis of 1,4-Cyclohexadiene
Caption: Synthesis of 1,4-cyclohexadiene from this compound.
Organometallic Coupling Reactions: Building Molecular Complexity
Organometallic coupling reactions offer a powerful means to construct new carbon-carbon bonds, thereby introducing alkyl, alkenyl, or aryl substituents onto the cyclohexane ring.
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to form a di-Grignard reagent, although the formation can be challenging and may lead to side reactions like Wurtz coupling.[15][16] A more controlled approach is often a mono-Grignard formation followed by a coupling reaction.
Causality of Experimental Choices:
-
Solvent: Anhydrous ether or THF is crucial for Grignard reagent formation as it stabilizes the reagent.[15][16] Protic solvents will destroy the Grignard reagent.[15]
-
Magnesium: Activated magnesium is often required to initiate the reaction.[16]
-
Temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction.
Protocol 3: Synthesis of 1,4-Diphenylcyclohexane via a Grignard-like Coupling (Barbier-type reaction)
Materials:
-
cis/trans-1,4-Dibromocyclohexane
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (a small crystal for activation)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, addition funnel, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, place magnesium turnings (2.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of this compound (1.0 eq) and bromobenzene (2.2 eq) in anhydrous diethyl ether.
-
Add a small amount of the solution from the addition funnel to the magnesium. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Wurtz-type Intramolecular Coupling
While intermolecular Wurtz coupling of dihalides can be low-yielding, intramolecular versions can be effective for forming cyclic compounds.[17] With this compound, this is not a ring-forming reaction but rather an area for potential side reactions or polymerization. However, in the presence of an excess of a more reactive alkyl halide, cross-coupling can occur, though mixtures of products are common.[18][19]
Summary of Synthetic Transformations
| Reaction Type | Reagents and Conditions | Product Type | Key Considerations | Typical Yields |
| Sₙ2 Substitution | Nucleophile (e.g., NaN₃, NaCN), Polar aprotic solvent (e.g., DMF), 60-100 °C | 1,4-Disubstituted cyclohexane | Stereospecific (inversion). Favored by strong, non-bulky nucleophiles. | 60-90% |
| E2 Elimination | Strong, bulky base (e.g., t-BuOK), THF or t-BuOH, Reflux | Cyclohexene/Cyclohexadiene | Stereoselective (anti-periplanar). Favored by high temperatures. | 40-70% |
| Grignard Coupling | Mg, ether or THF; then electrophile (e.g., R-X with catalyst) | 1,4-Dialkyl/diarylcyclohexane | Requires anhydrous conditions. Potential for Wurtz coupling as a side reaction. | 30-60% |
Conclusion
This compound serves as a versatile and accessible starting material for the synthesis of a wide range of functionalized cyclohexanes. By carefully selecting the reaction conditions and reagents, chemists can control the outcome to favor nucleophilic substitution, elimination, or organometallic coupling reactions. A thorough understanding of the underlying mechanisms and stereochemical principles is essential for the successful application of these strategies in the fields of medicinal chemistry and materials science, where the three-dimensional architecture of the cyclohexane scaffold is of paramount importance.
References
-
Mannchen, M. D., Abboud, K. A., & Grenning, A. J. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters, 23(22), 8879–8883. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Royal Society of Chemistry. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. [Link]
-
YouTube. (2023). SN2 and E2 on Halogenated Cyclohexanes. YouTube. [Link]
-
Chad's Prep. (n.d.). Introduction to SN2 Reactions. Chad's Prep. [Link]
-
ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. ADICHEMISTRY. [Link]
-
J&K Scientific LLC. (2025). Wurtz Reaction. J&K Scientific LLC. [Link]
-
Pearson+. (2024). For each synthesis, start with bromocyclohexane and predict the p... | Study Prep. Pearson+. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst. St. Paul's Cathedral Mission College. [Link]
-
Fiveable. (n.d.). 1,4-disubstituted cyclohexanes Definition. Fiveable. [Link]
-
SlidePlayer. (n.d.). stereochemistry of disubstituted cyclohexane. SlidePlayer. [Link]
-
University of Missouri–St. Louis. (n.d.). Grignard Reaction. University of Missouri–St. Louis. [Link]
-
ResearchGate. (2025). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate. [Link]
-
Journal of Chemical Education. (n.d.). The Stereospecific Synthesis of trans-1,4-Dhbstituted Cyclohexanes. Journal of Chemical Education. [Link]
-
Montclair State University. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Montclair State University. [Link]
-
University of California, Davis. (n.d.). Chem 267: Cyclohexene. University of California, Davis. [Link]
-
University of Calgary. (n.d.). TOPIC 7. ELIMINATION REACTIONS. University of Calgary. [Link]
-
Chemistry Stack Exchange. (2018). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. Chemistry Stack Exchange. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
ACS Publications. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]
-
Solved. (n.d.). WRITE A NOTE ON WURTZ REACTION. Solved. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 14. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 15. leah4sci.com [leah4sci.com]
- 16. adichemistry.com [adichemistry.com]
- 17. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 18. adichemistry.com [adichemistry.com]
- 19. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing 1,4-Dibromocyclohexane
Introduction: The Strategic Incorporation of the Cyclohexane Moiety in Mesogen Design
In the pursuit of advanced liquid crystalline materials, the molecular architecture of the mesogen is paramount in dictating its physical and electro-optical properties. The inclusion of alicyclic rings, such as the cyclohexane moiety, into the rigid core of a liquid crystal is a well-established strategy to modulate key performance parameters.[1] Unlike their aromatic counterparts, saturated rings like cyclohexane introduce a three-dimensional character that can disrupt intermolecular π-π stacking, leading to materials with lower viscosity and birefringence.[1] Furthermore, the stereochemistry of the cyclohexane ring, particularly the trans-isomer, ensures a linear molecular geometry conducive to the formation of stable nematic and smectic mesophases.
1,4-Dibromocyclohexane, particularly the trans-isomer, serves as a versatile and cost-effective building block for the synthesis of symmetric liquid crystals. Its bifunctional nature, possessing two reactive bromine atoms, allows for the straightforward linkage of two mesogenic units, thereby creating dimeric structures with unique and often enhanced liquid crystalline properties. This application note provides a comprehensive guide to the synthesis of a novel liquid crystal, 1,4-bis(4'-cyanobiphenyl-4-yloxy)cyclohexane , using trans-1,4-dibromocyclohexane as a central linker. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the synthesis and elucidate the mesomorphic behavior of the final product.
Reaction Mechanism and Synthetic Strategy: The Williamson Ether Synthesis
The core of our synthetic approach is the venerable Williamson ether synthesis, a robust and high-yielding method for the formation of ethers from an alkoxide and an alkyl halide.[2][3] In this specific application, we will be performing a double Williamson ether synthesis, where the two bromine atoms of trans-1,4-dibromocyclohexane are sequentially displaced by the phenoxide of 4-cyano-4'-hydroxybiphenyl.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the phenolic hydroxyl group of 4-cyano-4'-hydroxybiphenyl using a suitable base, such as potassium carbonate, to generate a potent nucleophile, the phenoxide anion. This phenoxide then attacks one of the electrophilic carbon atoms of the cyclohexane ring that is bonded to a bromine atom, displacing the bromide leaving group and forming the first ether linkage. This process is then repeated at the second bromine-bearing carbon to yield the final symmetric dimeric liquid crystal.
To facilitate this reaction, a polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to solubilize the reactants and promote the SN2 pathway. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in enhancing the reaction rate by facilitating the transfer of the phenoxide nucleophile from the solid phase (potassium carbonate) to the organic phase where the reaction occurs.[4]
Experimental Protocol: Synthesis of 1,4-bis(4'-cyanobiphenyl-4-yloxy)cyclohexane
This protocol details the synthesis of a symmetric liquid crystal dimer via a double Williamson ether synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| trans-1,4-Dibromocyclohexane | 241.95 | 1.21 g | 5.0 | 1.0 |
| 4-Cyano-4'-hydroxybiphenyl | 195.22 | 2.05 g | 10.5 | 2.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 4.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Acetone | 58.08 | - | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Deionized Water | 18.02 | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |
Apparatus
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Polarized Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
-
NMR Spectrometer
Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-cyano-4'-hydroxybiphenyl (2.05 g, 10.5 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
-
Formation of the Phenoxide:
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
-
Addition of the Dihalide:
-
In a separate beaker, dissolve trans-1,4-dibromocyclohexane (1.21 g, 5.0 mmol) in 10 mL of DMF.
-
Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 20-30 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain this temperature and continue stirring for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/hexane mixture). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Air-dry the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/hexane mixture.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Dry the purified product under vacuum to yield a white or off-white solid.
-
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized liquid crystal and to determine its mesomorphic properties.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy should be used to confirm the molecular structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the biphenyl units and the aliphatic protons of the cyclohexane ring. The integration of these peaks should correspond to the expected proton ratios. The ¹³C NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
FTIR Spectroscopy: Fourier-Transform Infrared spectroscopy can be used to verify the formation of the ether linkages (C-O-C stretch, typically around 1250-1000 cm⁻¹) and the presence of the nitrile group (C≡N stretch, around 2230-2210 cm⁻¹).
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of the liquid crystal.[5][6] A sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere. The resulting thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid transitions.
-
Polarized Optical Microscopy (POM): POM with a hot stage allows for the visual identification of the liquid crystalline phases.[3][5] As the sample is heated and cooled, the distinct textures of the nematic (e.g., Schlieren or marbled) and smectic (e.g., focal conic or fan-shaped) phases can be observed between crossed polarizers. The temperatures at which these textural changes occur should correlate with the transitions observed by DSC.
Expected Physicochemical Properties
The target molecule, 1,4-bis(4'-cyanobiphenyl-4-yloxy)cyclohexane , is expected to exhibit calamitic liquid crystalline behavior. The rigid cyanobiphenyl units linked by the semi-flexible cyclohexane spacer should promote the formation of nematic and/or smectic phases over a broad temperature range. The exact transition temperatures are highly dependent on the purity of the compound and the stereochemistry of the cyclohexane linker (trans vs. cis). It is anticipated that the trans-isomer will exhibit higher clearing points due to its more linear molecular shape.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Mesophases | Nematic, potentially Smectic A at lower temperatures |
| Clearing Point (N-I) | Expected to be above 200 °C |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF; sparingly soluble in alcohols and alkanes. |
Conclusion and Future Outlook
This application note has outlined a detailed and reliable protocol for the synthesis of a novel, symmetric liquid crystal, 1,4-bis(4'-cyanobiphenyl-4-yloxy)cyclohexane , utilizing trans-1,4-dibromocyclohexane as a key building block. The Williamson ether synthesis provides an efficient route to this class of materials. The strategic incorporation of the cyclohexane central linker is expected to yield a mesogen with desirable properties, such as a broad nematic range and potentially low viscosity, making it a candidate for applications in electro-optical devices.
The synthetic methodology described herein is versatile and can be adapted for the preparation of a wide range of related liquid crystalline materials. By varying the nature of the mesogenic phenol, a library of dimeric liquid crystals with tailored properties can be synthesized. Future work could involve the synthesis of analogous structures using different linkage groups or the incorporation of chiral centers to induce ferroelectric or cholesteric phases. This continued exploration of structure-property relationships will undoubtedly lead to the discovery of new materials with advanced functionalities for next-generation technologies.
References
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1706-1716. [Link]
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Taylor & Francis Online, Published online: 28 Jun 2022. [Link]
-
From rods to knots using cyclohexane in smectic liquid crystals. York Research Database. [Link]
-
Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. MDPI. [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]
-
Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. CORE. [Link]
-
Non-symmetric dimeric liquid crystals The preparation and properties of the α-(4-cyanobiphenyl-4′-yloxy)-ω-(4-n-alkylanilinebenzylidene-4′-oxy)alkanes. Taylor & Francis Online. [Link]
-
Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson ether synthesis. ResearchGate. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]
-
Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. MDPI. [Link]
-
(PDF) Phase Behavior and Properties of the Liquid-crystal Dimer 1′′,7′′-bis(4-cyanobiphenyl-4′-yl) Heptane: A Twist-bend Nematic Liquid Crystal. ResearchGate. [Link]
-
Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. World Scientific News. [Link]
-
Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. Semantic Scholar. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Scientific Research Publishing. [Link]
-
4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
-
Cyanobiphenyl Liquid Crystals Research Articles. R Discovery. [Link]
Sources
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Leveraging Biotransformation of 1,4-Dibromocyclohexane Derivatives for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
Halogenated alicyclic scaffolds, such as 1,4-dibromocyclohexane, represent a valuable starting point in medicinal chemistry due to the profound influence of halogens on a molecule's pharmacokinetic and pharmacodynamic properties.[1] Biotransformation offers a powerful and sustainable toolkit to modify these scaffolds, providing access to novel chemical entities that are often challenging to produce through traditional synthetic methods.[2][3] This guide details the scientific basis and practical protocols for utilizing enzymatic systems—specifically microbial whole-cell catalysts and hepatic fractions—to explore the metabolic fate of this compound derivatives. We provide step-by-step methodologies for microbial screening, in vitro metabolism assays using liver S9 fractions, and subsequent analytical characterization of metabolites by LC-MS/MS, enabling researchers to generate metabolite libraries, identify potential drug candidates, and gain early insights into metabolic pathways.
Scientific Foundation
The Strategic Role of Bromine in Drug Design
The incorporation of bromine atoms into a drug candidate is a well-established strategy in medicinal chemistry. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] The carbon-bromine (C-Br) bond can serve as a synthetic handle for further chemical modification or act as a key interaction point within a protein binding pocket. However, understanding the metabolic stability of this bond is critical, as its cleavage can dramatically alter the compound's activity and clearance profile.[4]
Biotransformation: A Green Engine for Discovery
Biotransformation utilizes the enzymatic machinery of biological systems to perform highly specific chemical modifications on xenobiotic compounds.[4] In drug discovery, this approach is invaluable for several reasons:
-
Metabolite Generation: It allows for the production of mammalian-like metabolites, which can then be tested for their own pharmacological activity or potential toxicity.[5]
-
Accessing Novel Chemical Space: Enzymes can catalyze reactions with high regio- and stereoselectivity that are difficult to achieve synthetically, creating unique derivatives for structure-activity relationship (SAR) studies.[3]
-
Sustainable Chemistry: Biocatalytic reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry by reducing waste and avoiding harsh reagents.[3]
Key Enzymatic Pathways for Modifying Brominated Cyclohexanes
The biotransformation of this compound derivatives is primarily governed by two major classes of enzymes: dehalogenases and cytochrome P450 monooxygenases.
-
Hydrolytic Dehalogenation: This pathway is catalyzed by haloalkane dehalogenases (HLDs), enzymes that cleave carbon-halogen bonds via a hydrolytic mechanism.[6][7] The reaction proceeds through a nucleophilic attack by an aspartate residue in the enzyme's active site, forming a covalent ester intermediate, which is then hydrolyzed by water to release an alcohol, a halide ion, and a proton.[8][9] This is a key detoxification pathway and a powerful tool for replacing a bromine atom with a hydroxyl group.[10]
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, predominantly found in the liver, are the primary drivers of Phase I drug metabolism.[11] For halogenated alkanes and cycloalkanes, CYPs can catalyze several reactions:[12][13]
-
Hydroxylation: Introduction of a hydroxyl group onto the cyclohexane ring, a common reaction for alicyclic structures.[14] This increases water solubility to facilitate excretion.[11]
-
Oxidative Dehalogenation: The P450 catalytic cycle can lead to the cleavage of the C-Br bond, often resulting in the formation of an unstable intermediate that resolves to a ketone or aldehyde.[12][13]
-
Experimental Strategy & Workflow
The overall strategy involves subjecting the this compound derivative to a biological system (microbial culture or liver fraction), followed by extraction and analysis to identify the resulting metabolites. This workflow allows for both the discovery of novel biocatalysts and the prediction of mammalian metabolism.
Protocols
Protocol 3.1: Microbial Screening for Debrominating Activity
This protocol is designed to screen a panel of microorganisms for their ability to dehalogenate a this compound derivative. The release of bromide ions into the medium is used as an indicator of activity.
Materials:
-
Test this compound derivative
-
Panel of microbial strains (e.g., Rhodococcus, Pseudomonas, Bacillus species, or environmental isolates)
-
Basal Salts Medium (BSM), pH 7.2
-
Glycerol (or other suitable carbon source)
-
24-well or 96-well microplates
-
Shaking incubator
-
Colorimetric reagent for halide detection (e.g., mercury thiocyanate and ferric ammonium sulfate) or an ion-selective electrode.
Procedure:
-
Prepare Inoculum: Grow microbial strains in a rich medium (e.g., LB or TSB) overnight at their optimal temperature (e.g., 30°C) with shaking. Harvest cells by centrifugation and wash twice with sterile BSM to remove residual medium. Resuspend cells in BSM to a final OD₆₀₀ of 1.0.
-
Rationale: Washing the cells removes complex nutrients from the pre-culture, ensuring that any observed activity is due to the metabolism of the provided substrates in the minimal medium.
-
-
Set up Screening Plates: In each well of a microplate, add:
-
800 µL of BSM supplemented with 0.2% (v/v) glycerol.
-
100 µL of the washed cell suspension (OD₆₀₀ = 1.0).
-
10 µL of the test compound dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 1 mM.
-
Rationale: A co-substrate like glycerol is included because many dehalogenation reactions are co-metabolic and do not support growth on their own.[15]
-
-
Establish Controls:
-
Negative Control (No Substrate): Cells + BSM + Solvent (no test compound).
-
Negative Control (No Cells): BSM + Test Compound (to check for abiotic degradation).
-
Positive Control (if available): A known dehalogenating strain with a known substrate (e.g., 1-chlorobutane).[16]
-
-
Incubation: Seal the plate with a gas-permeable membrane and incubate at 30°C with shaking (200 rpm) for 24-72 hours.
-
Sample Collection & Analysis: After incubation, pellet the cells by centrifugation. Transfer the supernatant to a new plate for halide analysis.
-
Halide Detection: Measure the concentration of released bromide ions using a pre-established colorimetric assay or an ion-selective electrode. Compare the results from test wells to the controls. Wells showing a significant increase in bromide concentration are considered positive hits.[17]
Protocol 3.2: In Vitro Metabolism Study using Liver S9 Fractions
This protocol simulates mammalian Phase I and Phase II metabolism to identify likely metabolites of a this compound derivative.[18][19]
Materials:
-
Pooled liver S9 fractions (human, rat, or mouse)
-
Test this compound derivative (in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
UDPGA (for Phase II glucuronidation)
-
PAPS (for Phase II sulfation)
-
Ice-cold acetonitrile with an internal standard (e.g., a structurally related compound not present in the assay)
-
Thermomixer or water bath at 37°C
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Rationale: The NADPH regenerating system ensures a constant supply of the NADPH cofactor, which is required for CYP450 enzyme activity.[20]
-
-
Set up Incubation: In microcentrifuge tubes, combine the following on ice:
-
S9 fraction (to a final protein concentration of 1 mg/mL).
-
Test compound (to a final concentration of 1-10 µM).
-
Master mix.
-
-
Establish Controls:
-
Negative Control (-NADPH): Omit the NADPH regenerating system to confirm that metabolism is CYP-dependent.
-
Negative Control (t=0): Quench the reaction immediately after adding the test compound to determine the baseline level.
-
Positive Control: Use a compound known to be metabolized by CYPs (e.g., testosterone or verapamil) to ensure the S9 fraction is active.
-
-
Initiate Reaction: Pre-incubate the tubes at 37°C for 5 minutes to equilibrate. Start the reaction by adding the test compound.
-
Incubation & Time Points: Incubate at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) by quenching the reaction.
-
Quench Reaction: To stop the enzymatic reaction, add 2-3 volumes of ice-cold acetonitrile containing the internal standard to the incubation mixture. Vortex vigorously.
-
Rationale: Acetonitrile precipitates the proteins, halting all enzymatic activity, and the internal standard allows for accurate quantification during LC-MS analysis.[20]
-
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.[19]
Protocol 3.3: Analytical Method for Metabolite Identification by LC-MS/MS
This protocol outlines a general approach for analyzing the samples generated in Protocols 3.1 and 3.2.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[21]
-
C18 reverse-phase HPLC column.
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from 5% B to 95% B over 15-20 minutes to separate the parent compound from its more polar metabolites.
-
Rationale: Formic acid aids in the ionization of analytes for mass spectrometry. The gradient elution ensures that both the relatively nonpolar parent compound and its more hydrophilic metabolites are resolved.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+), which is effective for many drug-like molecules.
-
Full Scan (MS1): Acquire full scan data to detect all ions present in the sample. Look for the characteristic isotopic pattern of bromine-containing compounds (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Product Ion Scan (MS/MS): Perform data-dependent acquisition, where the instrument automatically fragments the most intense ions from the full scan. This provides structural information about the metabolites.
-
-
Metabolite Identification:
-
Parent Compound: First, identify the peak and mass spectrum of the parent this compound derivative.
-
Metabolite Search: Look for new peaks in the chromatograms of the incubated samples that are absent in the t=0 and no-cell/no-NADPH controls.
-
Mass Shift Analysis: Analyze the mass spectra of these new peaks for expected mass shifts corresponding to common metabolic reactions (see Table 1).
-
Isotopic Pattern Confirmation: Confirm the presence of bromine in the metabolites by observing the characteristic 1:1 isotopic doublet for monobrominated species or the 1:2:1 triplet for dibrominated species.
-
Data Interpretation and Downstream Applications
Identifying Potential Metabolites
The primary metabolites expected from the biotransformation of a this compound derivative are summarized below.
| Metabolic Reaction | Mass Shift | Expected Product | Key Enzyme Class | Isotopic Pattern (Br) |
| Hydrolytic Debromination | -63 Da (+OH, -Br) | Monobromo-cyclohexanol | Haloalkane Dehalogenase | 1:1 Doublet |
| Sequential Debromination | -126 Da (+2OH, -2Br) | Cyclohexanediol | Haloalkane Dehalogenase | None |
| Mono-hydroxylation | +16 Da (+O) | Dibromo-cyclohexanol | Cytochrome P450 | 1:2:1 Triplet |
| Dehydrogenation | -2 Da (-2H) | Dibromo-cyclohexanone | Cytochrome P450 | 1:2:1 Triplet |
| Table 1: Common biotransformations and their corresponding mass shifts for identifying metabolites of this compound derivatives. |
Visualizing Metabolic Pathways
The enzymatic transformations can be visualized to map the potential metabolic fate of the parent compound.
Downstream Applications in Drug Discovery
-
Structure-Activity Relationship (SAR): The identified metabolites, such as the hydroxylated or debrominated analogs, can be chemically synthesized and tested in biological assays. This provides crucial SAR data, indicating whether metabolism leads to activation or deactivation of the compound.[4]
-
Lead Optimization: If a lead compound shows rapid metabolic clearance via debromination, medicinal chemists can modify the structure to improve its metabolic stability.
-
Preparative Biocatalysis: If a microbial strain shows highly efficient and selective conversion, it can be optimized for larger-scale production of a desirable metabolite, providing a green route to complex intermediates.[22]
Troubleshooting
| Problem | Possible Cause | Solution |
| No activity in microbial screen | Strain lacks the necessary enzymes. | Expand the screening panel to include more diverse microorganisms, especially those from halogenated-pollutant contaminated sites.[8] |
| Compound is toxic to the cells. | Test a lower concentration range of the substrate (e.g., 0.1-0.5 mM). | |
| No metabolism in S9 assay | S9 fraction is inactive. | Run a positive control (e.g., testosterone) to verify enzyme activity. Use a fresh batch of S9. |
| Compound is not a substrate for common CYPs. | Test other subcellular fractions like hepatocytes, which contain a broader range of enzymes.[18] | |
| Poor metabolite peaks in LC-MS | Low conversion rate. | Increase incubation time or enzyme/cell concentration. |
| Poor extraction or ionization. | Optimize the extraction solvent and test different ionization modes (e.g., ESI-). |
References
-
Chen, J., & Ribeiro de Souza, P. (2019). Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology. [Link][22]
-
Janssen, D. B., et al. (2009). Sequence- and activity-based screening of microbial genomes for novel dehalogenases. Environmental Microbiology. [Link][23]
-
Latham, J., et al. (2018). Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews. [Link][1]
-
Guengerich, F. P. (1997). Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. Mutation Research. [Link][12]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Analytical Chemistry. [Link][24]
-
Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences. [Link][25]
-
Adamu, A., et al. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences. [Link][8]
-
Janssen, D. B., et al. (2009). Sequence- and activity-based screening of microbial genomes for novel dehalogenases. PubMed. [Link][26]
-
Chan, H. H., et al. (2020). Screening of purified bacterial dehalogenases for defluorination activity against four substrates. ResearchGate. [Link][17]
-
Koudelakova, T., et al. (2013). Haloalkane dehalogenases: biotechnological applications. Biotechnology Journal. [Link][6]
-
Hasan, K. (2018). A mini review of haloalkane dehalogenase: From molecular characterization to applications. Communications in Science and Technology. [Link][7]
-
Shaik, S., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry. [Link][13]
-
Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. [Link][27]
-
Haglund, P. (1996). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Journal of Chromatography A. [Link][28]
-
Castro, C. E., et al. (2000). Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase. Biotechnology and Bioengineering. [Link][16]
-
Wikipedia. (n.d.). Haloalkane dehalogenase. Wikipedia. [Link][9]
-
Li, S., et al. (2020). Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. Angewandte Chemie. [Link][14]
-
Fetzner, S., & Lingens, F. (1994). Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. Microbiological Reviews. [Link][10]
-
Gay, S. C., et al. (2014). Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. Journal of the American Chemical Society. [Link][29]
-
Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms. [Link][15]
-
Kadokami, K., et al. (2017). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link][21]
-
Helen, D. (2023). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Drug Metabolism and Toxicology. [Link][11]
-
Alera Labs. (2019). In Vitro ADME Assays. Alera Labs, LLC. [Link][18]
-
Kumar, G. N., & Surapaneni, S. (2001). The Role of Biotransformation in Drug Discovery and Development. Journal of Drug Metabolism and Toxicology. [Link][4]
-
Mitchell, T., et al. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. SLAS Discovery. [Link][5]
-
Gopishetty, S. R., et al. (n.d.). Microbial Transformations of Natural Products. EOLSS. [Link][2]
-
Eureka LS. (2024). How to Conduct an In Vitro Metabolic Stability Study. Eureka LS. [Link][20]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link][19]
-
de Gonzalo, G., & Lavandera, I. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen. [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eolss.net [eolss.net]
- 3. sciforschenonline.org [sciforschenonline.org]
- 4. longdom.org [longdom.org]
- 5. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloalkane dehalogenases: biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Haloalkane dehalogenase - Wikipedia [en.wikipedia.org]
- 10. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 23. Sequence‐ and activity‐based screening of microbial genomes for novel dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sequence- and activity-based screening of microbial genomes for novel dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 29. Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bioivt.com [bioivt.com]
Troubleshooting & Optimization
overcoming Grignard reaction initiation failure with dibromoalkanes
Technical Support Center: Grignard Reaction Troubleshooting
A Senior Application Scientist's Guide to Overcoming Initiation Failure with Dibromoalkanes
Welcome to the Technical Support Center for Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with one of the most fundamental yet sensitive reactions in organic synthesis. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve problems effectively. This guide focuses specifically on a common and frustrating issue: the failure of a Grignard reaction to initiate, and how to reliably overcome it using chemical activators like 1,2-dibromoethane.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the formation of Grignard reagents.
Section 1: Understanding Grignard Initiation Failure
Q1: My Grignard reaction won't start. What are the most likely causes?
Failure to initiate is almost always traced back to the inhibition of the reaction between the magnesium metal and the organic halide.[1] The primary culprit is the passivating layer of magnesium oxide (MgO) that naturally forms on the surface of the magnesium metal when exposed to air.[2] This oxide layer acts as a physical barrier, preventing the magnesium from performing the necessary electron transfer to the organic halide.[2][3]
Another critical factor is the presence of even trace amounts of protic species, especially water.[4] Grignard reagents are extremely strong bases and will react preferentially with acidic protons from water, alcohols, or even terminal alkynes, quenching the reagent as it forms.[4][5] Therefore, rigorously anhydrous conditions are non-negotiable.[4] This includes flame- or oven-dried glassware and the use of anhydrous solvents.[1]
Q2: I've heard about mechanical activation methods. How do they compare to chemical activation?
Mechanical methods like crushing the magnesium turnings in the flask, vigorous stirring, or sonication all aim to physically break the MgO layer and expose a fresh, reactive metal surface.[6][7] While sometimes effective, these methods can be inconsistent and difficult to reproduce, especially on a larger scale.[8] Chemical activation offers a more reliable and scalable solution by using a reactive agent to chemically clean the magnesium surface.[2]
Section 2: The Dibromoalkane Solution for Robust Initiation
Q3: How does adding 1,2-dibromoethane (DBE) kick-start a failed Grignard reaction?
The use of 1,2-dibromoethane is a highly effective and widely used "entrainment method" for activating magnesium.[9][10] DBE is a very reactive alkyl halide that readily reacts with the magnesium surface, even when it's partially passivated. This reaction serves two key purposes:
-
Surface Etching: The reaction consumes the outer layer of magnesium, effectively removing the inert MgO coating and exposing fresh, highly reactive metal.[9][11]
-
Visual Confirmation: The reaction produces gaseous ethylene and magnesium bromide (MgBr₂).[9] The evolution of ethylene bubbles provides a clear and unmistakable visual cue that the magnesium is active and the conditions are suitable for the main reaction to begin.[6]
The overall activation reaction is: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) ↑ + MgBr₂[9]
Once this activation is observed, you can be confident in proceeding with the addition of your primary organic halide.
Q4: How much 1,2-dibromoethane should I use, and are there any risks?
Only a catalytic amount of DBE is needed. Typically, adding a few drops (or approximately 5 mol% relative to the magnesium) is sufficient to initiate activation.[8][10]
However, it is crucial to be aware of the potential side reactions and safety considerations:
-
Wurtz Coupling: A primary side reaction in Grignard synthesis is the coupling of the newly formed Grignard reagent with the starting organic halide.[1] While DBE is used in small amounts, its own coupling or reaction with your main halide is a possibility, though generally minor.
-
Toxicity: 1,2-dibromoethane is a toxic and carcinogenic compound and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[9]
Troubleshooting Guides & Experimental Protocols
Visualizing the Activation Mechanism and Workflow
To better understand the process, the following diagrams illustrate the chemical activation mechanism and a logical troubleshooting workflow.
Caption: Mechanism of Magnesium Activation by 1,2-Dibromoethane.
Caption: Logical workflow for troubleshooting Grignard initiation failure.
Data Summary: Magnesium Activation Methods
| Activation Method | Reagent/Action | Typical Amount | Key Indicator of Success | Advantages | Disadvantages |
| Chemical | 1,2-Dibromoethane (DBE) | 3-5 mol% | Bubbling (ethylene gas)[6] | Highly reliable, provides clear visual confirmation.[9] | Reagent is toxic; introduces MgBr₂.[9] |
| Chemical | Iodine (I₂) | 1 small crystal | Disappearance of purple/brown color[2] | Simple and effective for many substrates.[2] | Can sometimes fail with less reactive halides. |
| Mechanical | Crushing/Stirring | N/A | Exotherm, solution turns cloudy | No chemical byproducts introduced. | Can be inconsistent, less scalable.[8] |
| Mechanical | Sonication | N/A | Exotherm, solution turns cloudy | Effective at breaking the oxide layer.[7] | Requires specialized equipment. |
Protocol: Chemical Activation of Magnesium with 1,2-Dibromoethane
This protocol describes a reliable method for initiating Grignard reagent formation, particularly when standard methods fail.
Materials:
-
Magnesium turnings (1.1 - 1.2 equivalents)
-
Anhydrous solvent (diethyl ether or THF)
-
1,2-Dibromoethane (DBE)
-
Organic halide (1.0 equivalent)
-
Flame- or oven-dried, three-necked round-bottom flask with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere (Nitrogen or Argon).
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Ensure the entire apparatus is free from moisture.[4]
-
Magnesium Addition: Place the magnesium turnings into the reaction flask.[9]
-
Solvent Addition: Add a minimal amount of anhydrous solvent (e.g., diethyl ether or THF) to just cover the magnesium turnings.[9]
-
Activation: Using a syringe, add a few drops (approx. 3-5 mol% relative to Mg) of 1,2-dibromoethane to the stirred magnesium suspension.[8]
-
Confirmation: Observe the reaction mixture. Successful activation is indicated by the evolution of gas bubbles (ethylene).[9] Gentle warming with a heat gun may be applied to start the activation, but be prepared to cool the flask if the reaction becomes too vigorous.[9]
-
Initiation of Main Reaction: Once activation is confirmed (bubbling is evident), add a small portion (approx. 5-10%) of your organic halide solution from the dropping funnel. A successful initiation of the main reaction is typically marked by the solution turning cloudy and/or the solvent beginning to gently reflux from the exotherm.[2]
-
Controlled Addition: Once the main reaction is initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle, controlled reflux.[9] Overheating can promote side reactions like Wurtz coupling.[1]
-
Completion: After the addition is complete, continue stirring the mixture until most of the magnesium has been consumed. The resulting greyish-brown, cloudy solution is your Grignard reagent, ready for use.[9]
References
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2013). How do Grignard Activating Reagents work?. Retrieved from [Link]
-
University of Rochester. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Wurtz Coupling Reactions
Welcome to the technical support center for the Wurtz coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this classical yet challenging C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to minimize side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Wurtz coupling, and what is their mechanistic origin?
The Wurtz reaction, while useful for synthesizing symmetrical alkanes, is notoriously plagued by side reactions that can significantly lower the yield of the desired coupled product.[1][2][3] The two primary side reactions are:
-
Elimination (Alkene Formation): This is the most significant competing reaction, especially when using secondary or tertiary alkyl halides.[4][5][6] The strong basicity of the organosodium intermediate (or the alkyl radical) can lead to the abstraction of a proton from a neighboring carbon, resulting in the formation of an alkene via an E2-like mechanism.[6][7] This pathway is highly favored for sterically hindered substrates where the nucleophilic attack required for coupling is slow.[5][6][8]
-
Disproportionation: This is another pathway leading to unwanted byproducts, where one alkyl radical abstracts a hydrogen atom from another. This results in the formation of an alkane and an alkene, neither of which is the desired coupled product.[4][6]
Understanding that the reaction can proceed through both radical and ionic intermediates helps explain the product distribution.[9][10][11] Both the organosodium intermediate and the alkyl radical are highly reactive and can participate in these alternative pathways.[12][13]
Q2: I'm trying to synthesize an unsymmetrical alkane (R-R') using two different alkyl halides (R-X and R'-X). Why am I getting a mixture of products that is difficult to separate?
This is a fundamental limitation of the Wurtz reaction for preparing unsymmetrical alkanes.[9][14] When you use two different alkyl halides, you don't just get the desired cross-coupling product (R-R'). Instead, you get a statistical mixture of three different alkanes:
-
R-R (from the homocoupling of R-X)
-
R'-R' (from the homocoupling of R'-X)
-
R-R' (the desired cross-coupling product)
These products often have very similar boiling points, making their separation by distillation extremely difficult and impractical.[12][15][16] The high reactivity of the intermediates means there is little to no selectivity for the cross-coupling pathway.[17][18] For a more selective synthesis of unsymmetrical products, the Wurtz-Fittig reaction (coupling an alkyl halide with an aryl halide) can be more effective, as the reactivity difference between the two halides can be exploited.[3][17][19]
Q3: How critical are the choices of solvent and temperature?
These parameters are absolutely critical for controlling the reaction's outcome.
-
Solvent: The Wurtz reaction must be conducted under strictly anhydrous and aprotic conditions.[4][12] Sodium metal reacts violently with water, so any moisture will quench the reaction and pose a significant safety hazard.[12][20] Ethereal solvents like dry diethyl ether or tetrahydrofuran (THF) are standard choices because they are aprotic and effectively solvate the reactive intermediates.[1][11][20]
-
Temperature: Temperature control is a delicate balance. While some preparations are run in refluxing solvents to ensure the sodium is molten and well-dispersed, higher temperatures often increase the rate of side reactions, particularly elimination.[4][21][22] For sensitive substrates, running the reaction at a lower temperature can significantly improve the yield of the coupled product by favoring the desired substitution pathway over elimination.[21][23] Careful monitoring and optimization of the reaction temperature are essential.[24]
Q4: My reaction with a tertiary alkyl halide failed completely and only produced an alkene. What happened?
This is the expected outcome. The Wurtz coupling method is generally considered to fail for tertiary alkyl halides.[5][20][25][26] The reason lies in steric hindrance .[6][7][8] The bulky tertiary alkyl group effectively shields the carbon atom bearing the halogen, making the SN2-like nucleophilic attack by the organosodium intermediate nearly impossible.[8][15] Consequently, the highly favored, lower-energy pathway is elimination, where the reactive intermediate acts as a base, abstracts a proton, and leads to the formation of an alkene.[5][6][26]
Visualizing the Competing Pathways
The diagram below illustrates the desired Wurtz coupling mechanism versus the primary side reaction of elimination that diminishes the yield.
Caption: Desired coupling vs. side reaction pathways in Wurtz reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Coupled Product | 1. Wet reagents/glassware: Sodium is highly reactive with water.[4][12] 2. Poor quality sodium: An oxidized surface on the sodium metal can inhibit the reaction. 3. Substrate is too hindered: Secondary, and especially tertiary, alkyl halides favor elimination.[4][6] 4. Reaction temperature is too low: The reaction may not have sufficient activation energy to proceed. | 1. Ensure absolute anhydrous conditions. Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, dry solvents.[20][24] 2. Use freshly cut sodium metal to expose a clean, reactive surface, or use a commercial sodium dispersion.[2][3] 3. This method is best suited for primary alkyl halides.[2][18] Consider an alternative coupling method (e.g., Grignard-based) for hindered substrates. 4. Gradually increase the reaction temperature, monitoring for product formation vs. byproduct formation by TLC or GC. |
| Significant Formation of Alkene Byproduct | 1. Steric hindrance: The substrate is likely a secondary or bulky primary alkyl halide.[6][15] 2. High reaction temperature: Higher temperatures favor the elimination pathway.[21][22] | 1. Switch to a less hindered substrate if possible. Primary, unbranched alkyl iodides give the best results.[2][3][18] 2. Perform the reaction at a lower temperature. Consider dropwise addition of the alkyl halide to a cooled suspension of sodium in the solvent.[21][24] |
| Reaction Fails to Initiate (No Color Change, No Exotherm) | 1. Inactive sodium surface: The metal may be coated with an oxide or hydroxide layer. 2. Alkyl halide is not reactive enough: The order of reactivity is I > Br > Cl.[2][3] Alkyl chlorides may be slow to react. 3. Insufficient mixing: The reaction is heterogeneous and requires good contact between the alkyl halide and the metal surface. | 1. Use finely dispersed sodium or cut the sodium into small pieces in the reaction flask under an inert atmosphere to expose fresh surfaces.[2] 2. If possible, switch to the corresponding alkyl bromide or iodide. A small crystal of iodine can sometimes be used as an initiator. 3. Ensure vigorous stirring. Using a high-surface-area form of the metal, like a dispersion or sand, is highly recommended.[3] |
| Formation of an Inseparable Mixture of Alkanes | 1. Use of two different alkyl halides: This is the inherent outcome of attempting a cross-coupling Wurtz reaction.[9][12] | 1. The Wurtz reaction is not suitable for preparing unsymmetrical alkanes.[15][16] Use a different synthetic route, such as a Corey-House synthesis or other modern cross-coupling reactions, which offer much higher selectivity. |
Optimized Protocol: Synthesis of Dodecane from 1-Bromohexane
This protocol incorporates best practices to minimize side reactions for the synthesis of a symmetrical alkane.
Materials:
-
1-Bromohexane (purified, dry)
-
Sodium metal
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: Assemble the glassware and flame-dry it thoroughly under a vacuum. Allow it to cool to room temperature under a gentle stream of dry nitrogen or argon.
-
Sodium Preparation: In the reaction flask, add anhydrous diethyl ether (e.g., 100 mL). Carefully cut sodium metal (2.1 eq.) into small, thin pieces and add them to the flask. This increases the reactive surface area.[2][3]
-
Initiation: Begin vigorous stirring of the sodium suspension in the ether.
-
Substrate Addition: Dissolve 1-bromohexane (1.0 eq.) in anhydrous diethyl ether (e.g., 50 mL) and place it in the dropping funnel. Add the solution dropwise to the stirred sodium suspension over a period of 1-2 hours.[24] A slow addition rate helps to control the exotherm and minimize localized high concentrations that can promote side reactions.
-
Reaction: After the addition is complete, gently heat the mixture to a slow reflux and maintain it for several hours, monitoring the reaction's progress by TLC or GC analysis.
-
Quenching: After the reaction is complete (as judged by the consumption of starting material), cool the flask in an ice bath. Very cautiously add ethanol dropwise to quench any unreacted sodium, followed by a slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with water and then brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to obtain pure dodecane.
Experimental Optimization Workflow
When faced with a challenging Wurtz coupling, a systematic approach to optimization is key. The following workflow can guide your efforts.
Caption: A systematic workflow for troubleshooting Wurtz coupling reactions.
References
-
Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, May 5). The Wurtz Coupling Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Química Orgánica. (n.d.). Wurtz (Coupling). Retrieved from [Link]
-
Wikipedia. (2024). Wurtz reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2024, March 1). Wurtz Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
ChemTalk. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
Quora. (2020, October 14). Why the Wurtz coupling method is not suitable for tertiary alkyl halides?. Retrieved from [Link]
-
Socratic. (2024, August 7). Examples of why 3° (tertiary) haloalkanes do not change into alkanes by Wurtz Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Wurtz fittig reaction mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Wurtz Coupling Reaction. Retrieved from [Link]
-
Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. Retrieved from [Link]
-
ADI Chemistry. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]
-
Unacademy. (n.d.). A Short Note On Wurtz Reaction. Retrieved from [Link]
-
Jones, R. G., et al. (1992). Alternative Reducing Agents for the Wurtz Synthesis of Polysilanes. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
askIITians. (2011, April 17). tertiary alkyl halides does not undergoes wurtz reaction Why?. Retrieved from [Link]
-
Quora. (2016, November 2). Why tertiary alkyl halides doesnt undergo wurtz reaction?. Retrieved from [Link]
-
Brainly.in. (2018, June 26). Wurtz reaction fail in case of tert alkyl halides.why?. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the role of dry ether in Wurtz reaction class 12 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (2024). Wurtz–Fittig reaction. Retrieved from [Link]
-
Quora. (2017, June 9). What is the mechanism of the internal Wurtz reaction? How do dimmers get formed in these reactions?. Retrieved from [Link]
-
ResearchGate. (2016, January 21). Single‐molecule insight into Wurtz reaction on metal surfaces. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 10). Order of reactivity of substrates towards Wurtz reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
Reddit. (2024, July 8). Wurtz coupling. Retrieved from [Link]
-
Brainly.in. (2019, January 20). how to overcome wurtz reaction limitation. Retrieved from [Link]
-
Quora. (2017, October 20). What is the method for preparing alkanes than the Wurtz reaction?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Single-molecule insight into Wurtz reactions on metal surfaces. Retrieved from [Link]
-
ResearchGate. (2025, March 3). Room-Temperature Synthesis of Carbon Nanochains via the Wurtz Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 20). Temperature-Controlled Chemoselective Couplings of Alkyl Halides with Disulfides. Retrieved from [Link]
Sources
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. scribd.com [scribd.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 6. Examples of why 3° (tertiary) haloalkanes do not change into alkanes by W.. [askfilo.com]
- 7. tertiary alkyl halides does not undergoes wurtz reaction Why? - askIITians [askiitians.com]
- 8. quora.com [quora.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 12. adichemistry.com [adichemistry.com]
- 13. quora.com [quora.com]
- 14. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 15. brainly.in [brainly.in]
- 16. quora.com [quora.com]
- 17. Wurtz Reaction [organic-chemistry.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 20. Explain the role of dry ether in Wurtz reaction class 12 chemistry CBSE [vedantu.com]
- 21. reddit.com [reddit.com]
- 22. Temperature-Controlled Chemoselective Couplings of Alkyl Halides with Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How To [chem.rochester.edu]
- 25. A Short Note On Wurtz Reaction [unacademy.com]
- 26. brainly.in [brainly.in]
Technical Support Center: Purification of cis/trans-1,4-Dibromocyclohexane Isomers
Welcome to the technical support guide for the purification of cis/trans-1,4-dibromocyclohexane isomers. Separating these diastereomers is a common challenge in synthetic chemistry, critical for ensuring stereochemical purity in downstream applications, including pharmaceutical development and materials science. This guide provides field-proven protocols, troubleshooting advice, and the underlying scientific principles to empower you to overcome purification challenges.
Diastereomers, unlike enantiomers, possess different physical properties, which is the key to their separation.[1][2] The primary distinction between the cis and trans isomers of 1,4-dibromocyclohexane lies in their conformational stability and resulting polarity. The trans isomer is more stable because it can adopt a chair conformation where both bulky bromine atoms occupy equatorial positions, minimizing steric strain.[3] The cis isomer, conversely, must have one bromine in an equatorial and one in an axial position, leading to a less stable conformation and a greater net dipole moment. These differences in stability, crystal packing, and polarity are the levers we will use for purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-1,4-dibromocyclohexane? A1: The two most effective and commonly used techniques are fractional crystallization (or recrystallization) and column chromatography.[4] Fractional crystallization exploits the differences in solubility between the two isomers, while column chromatography separates them based on their differing polarities and interactions with a stationary phase.[1]
Q2: How can I quickly assess the isomeric ratio of my crude product? A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent method for determining the isomeric ratio. The signals for the protons attached to the bromine-bearing carbons (the methine protons) will have distinct chemical shifts and coupling constants for the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.[5] Gas Chromatography (GC) can also be used, as the diastereomers will typically have different retention times on most standard columns.[6]
Q3: Which isomer is expected to be the major product in a typical synthesis? A3: The thermodynamic product is the more stable trans isomer.[3] Therefore, reaction conditions that allow for equilibrium between the isomers will favor the formation of trans-1,4-dibromocyclohexane. However, the kinetic product can vary, making the purification of a mixture a common necessity.
Q4: Why can't I use a chiral column to separate these isomers? A4: Chiral chromatography is required for the separation of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[4] Cis- and trans-1,4-dibromocyclohexane are diastereomers—stereoisomers that are not mirror images of each other. Because they have different physical properties, they can be separated using standard, non-chiral techniques like conventional silica chromatography or crystallization.[4]
Method Selection Guide
Choosing the right purification technique depends on the scale of your experiment, the required purity, and the available equipment. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Technique 1: Fractional Crystallization
This method is ideal for large-scale purifications and leverages the typically lower solubility and higher melting point of the more stable, symmetrical trans isomer.[7]
Experimental Protocol: Isolating trans-1,4-Dibromocyclohexane
-
Solvent Selection: Choose a solvent in which the trans isomer is sparingly soluble at room temperature but soluble when hot. Ethanol or methanol are common first choices. Hexane can also be effective.
-
Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions, swirling constantly, until all the solid just dissolves.[8]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals, as it allows the less soluble trans isomer to selectively crystallize while the more soluble cis isomer remains in the solution (the "mother liquor").[8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying & Analysis: Dry the crystals thoroughly. Determine their purity by melting point analysis (pure trans-1,4-dibromocyclohexane melts at ~113-114°C[7]) and/or ¹H NMR.
Troubleshooting Guide: Crystallization
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" | The solvent is too non-polar for the compound, or the solution is cooling too rapidly. Impurities can also suppress crystallization.[9] | Re-heat the solution to dissolve the oil, then add a small amount of a more polar co-solvent. Ensure very slow cooling. If impurities are high, first pass the mixture through a short plug of silica. |
| No crystals form | The solution is too dilute; supersaturation has not been achieved. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to initiate crystallization.[10] |
| Poor recovery/yield | Too much solvent was used initially. The compound has significant solubility even in the cold solvent. | Reduce the initial volume of solvent. Ensure the final cooling step in the ice bath is sufficiently long. To recover more material, partially evaporate the mother liquor to obtain a second crop of crystals (which may be less pure). |
| Purity is low | Cooling was too fast, trapping the cis isomer and other impurities in the crystal lattice. The crystals were not washed properly. | Repeat the recrystallization process. Ensure cooling is as slow as possible and that the collected crystals are washed with ice-cold solvent.[10] |
Technique 2: Flash Column Chromatography
This technique is excellent for separating small to medium quantities of the isomeric mixture and relies on the polarity difference between the isomers. The more polar cis isomer will have a stronger affinity for the polar silica gel stationary phase and will thus elute after the less polar trans isomer.
Experimental Protocol: Chromatographic Separation
-
Solvent System Development (TLC):
-
Using thin-layer chromatography (TLC) with a silica gel plate, find a solvent system that provides good separation between the two isomers.
-
Start with a non-polar solvent like hexane and gradually add a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[11]
-
The ideal system will give the lower-running spot (the cis isomer) an Rf value of ~0.2-0.3 and a clear separation from the higher-running spot (trans isomer). A common starting point is 5-10% Ethyl Acetate in Hexane.
-
-
Column Packing:
-
Securely pack a glass column with silica gel using your chosen eluent. Ensure the packing is uniform and free of air bubbles or cracks to prevent band broadening.[12]
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully load the sample onto the top of the silica bed. For best resolution, keep the initial sample band as narrow as possible.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect small, sequential fractions. Monitor the separation by TLC, spotting every few fractions on a TLC plate.
-
-
Analysis and Consolidation:
-
Identify the fractions containing the pure trans isomer (higher Rf) and the pure cis isomer (lower Rf).
-
Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator.
-
Troubleshooting Guide: Chromatography
Caption: Troubleshooting common column chromatography issues.
Q: My TLC shows two spots, but they are very close together. How can I improve the separation on the column? A: A small separation on TLC indicates a challenging column separation.[13] To improve resolution, use a longer column to increase the number of theoretical plates. Alternatively, use a shallower solvent gradient or an isocratic elution with a very low polarity mobile phase. Using silica gel with a smaller particle size can also enhance separation efficiency.[12]
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
- Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a conformation in which both bromine atoms are in equatorial positions. Retrieved from [Link]
-
Reddit User Discussion. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
-
Chromatography Forum User Discussion. (2008). Separation of diastereomers. Retrieved from [Link]
-
Sciencemadness.org User Discussion. (2006). Separation of diastereomers. Retrieved from [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]
-
Santai Technologies Inc. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
NIST. (n.d.). trans-1,4-dibromocyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
-
Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Tseng, C. C. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. santaisci.com [santaisci.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. trans-1,4-dibromocyclohexane [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
improving the yield and purity of 1,4-dibromocyclohexane synthesis
Welcome to the technical support resource for the synthesis of 1,4-dibromocyclohexane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and achieving high product purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your synthetic strategy.
Section 1: Synthesis Overview & Mechanistic Insights
The synthesis of this compound is primarily achieved through the bromination of a cyclohexane precursor. The choice of starting material—cyclohexane or cyclohexene—dictates the reaction mechanism and, consequently, the potential side products and purification challenges.
-
From Cyclohexane (Free-Radical Substitution): This pathway involves the reaction of cyclohexane with bromine (Br₂) under UV light or heat.[1][2] The reaction proceeds via a free-radical chain mechanism, which can lead to a mixture of mono-, di-, and poly-brominated products.[3][4] Controlling the stoichiometry and reaction conditions is critical to favor the formation of the desired dibrominated product.
-
From Cyclohexene (Electrophilic Addition): Reacting cyclohexene with hydrogen bromide (HBr) is an alternative route that proceeds through an electrophilic addition mechanism.[5][6] This method can be more direct but may require careful control to prevent polymerization or the formation of other addition products.
A less common but viable method involves the conversion of cyclohexanol to bromocyclohexane, which can then be further brominated.[7][8]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Issue 1: Low Overall Yield
Question: My reaction has resulted in a significantly lower yield of this compound than expected. What are the likely causes and how can I mitigate this?
Answer: Low yield is a frequent challenge stemming from several factors, primarily related to the reaction mechanism and conditions.
-
Causality (Free-Radical Route): The free-radical bromination of cyclohexane is a stepwise process.[4] Insufficient bromine or reaction time will result in a high proportion of unreacted cyclohexane and mono-brominated intermediates (bromocyclohexane). Conversely, an excessive amount of bromine or prolonged reaction time can lead to the formation of tri- and tetra-brominated cyclohexanes, consuming your desired product. The reaction is initiated by UV light or heat; inconsistent initiation can lead to a sluggish or incomplete reaction.[2]
-
Causality (Electrophilic Addition Route): When using cyclohexene and HBr, the primary cause of low yield is often the formation of side products. The intermediate carbocation can undergo rearrangement or elimination, and polymerization of the alkene can occur under strongly acidic conditions.[9]
Solutions & Protocols:
-
Optimize Reagent Stoichiometry: For the free-radical bromination of cyclohexane, begin with a molar ratio of Cyclohexane:Br₂ of approximately 1:2.[10] Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.
-
Control Initiation: Ensure a consistent and adequate source of UV light or maintain a stable reaction temperature to facilitate steady radical formation.[2]
-
Maintain Low Temperature for Additions: For electrophilic additions to cyclohexene, controlling the temperature is crucial. Keeping the reaction mixture cool (e.g., 0 to -5 °C) during the addition of bromine or HBr minimizes substitution side reactions and polymerization.[11]
-
Use an Appropriate Solvent: Using a non-polar, inert solvent like carbon tetrachloride or dichloromethane can help to control the reaction rate and improve selectivity.[11]
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product is Impure (Presence of Isomers and Side Products)
Question: My final product shows significant impurities in the NMR/GC analysis, even after initial purification. How can I improve the purity and isolate the desired this compound isomer?
Answer: Purity issues in this synthesis typically arise from two sources: constitutional isomers (e.g., 1,2- or 1,3-dibromocyclohexane) and stereoisomers (cis and trans). The stability of the final product and the purification method are key to resolving this.
-
Causality (Isomer Formation): In the free-radical bromination of cyclohexane, the cyclohexyl radical can be attacked at any position, leading to a mixture of 1,2-, 1,3-, and this compound. The 1,4-isomer is often desired, but separation can be challenging.
-
Causality (cis vs. trans Stereoisomers): The reaction will produce a mixture of cis and trans isomers. The trans-1,4-dibromocyclohexane isomer is thermodynamically more stable than the cis isomer.[12][13][14] This is because the trans isomer can adopt a chair conformation where both bulky bromine atoms are in the equatorial position, minimizing steric strain (1,3-diaxial interactions).[12][14] The cis isomer must have one bromine in an axial position, which is energetically less favorable.[12] This difference in stability is the key to purification.
Table 1: Properties of this compound Isomers
| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane | Reference |
| CAS Number | 16661-99-7 | 13618-83-2 | [15][16] |
| Melting Point | ~111 °C | ~113 °C (often slightly higher) | [] |
| Thermodynamic Stability | Less Stable | More Stable | [12][13][14] |
| Key Conformation | One axial, one equatorial Br | Both equatorial Br | [12] |
Solutions & Protocols:
-
Purification by Recrystallization: This is the most effective method for separating the trans isomer. The lower stability and slightly different crystal packing of the cis isomer means it tends to remain in the mother liquor during recrystallization from a suitable solvent like ethanol or methanol.
-
Column Chromatography: For separating constitutional isomers (1,2- vs 1,3- vs 1,4-), column chromatography on silica gel with a non-polar eluent (e.g., hexane/ethyl acetate mixture) can be effective, though it may be less practical for large-scale syntheses.[18] HPLC methods have also been developed for analytical separation.[19][20]
Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound product in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The more stable trans isomer will preferentially crystallize out.
-
Cooling: Further cool the flask in an ice bath to maximize the recovery of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all solvent.
-
Analysis: Confirm the purity of the isolated crystals using NMR, GC, or melting point analysis. The mother liquor can be concentrated to recover a second, less pure crop of crystals if desired.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which starting material is better: cyclohexane or cyclohexene?
A1: The choice depends on your specific goals.
-
Cyclohexane is often cheaper and the free-radical reaction can be straightforward to set up. However, it typically leads to a mixture of products, requiring more rigorous purification.[10]
-
Cyclohexene can offer a more direct route via electrophilic addition of HBr.[5] However, the reaction can be more sensitive to conditions, with risks of polymerization and the formation of 1,2-dibromocyclohexane if Br₂ is used without careful control.[21] For achieving high purity of this compound specifically, starting with a precursor that already has functionality at the 1 and 4 positions, such as 1,4-cyclohexanediol, can be a more advanced but highly selective strategy.[22]
Q2: How can I avoid the formation of 3-bromocyclohexene as a byproduct?
A2: The formation of 3-bromocyclohexene is a characteristic side reaction when brominating cyclohexene, especially under conditions that favor free-radical mechanisms (like high heat or UV light).[21][23] This occurs via allylic substitution. To avoid this and favor the desired addition reaction to form dibromocyclohexane, conduct the bromination of cyclohexene in the dark and at low temperatures.[11]
Reaction Mechanism: Electrophilic vs. Radical Bromination of Cyclohexene
Caption: Competing pathways for the bromination of cyclohexene.
Q3: What is the best way to characterize the final product?
A3: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the position of the bromine atoms. The symmetry of the 1,4-disubstituted ring leads to a simplified spectrum compared to other isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the cis and trans isomers and other byproducts, giving a clear indication of purity. MS will confirm the molecular weight (241.95 g/mol ) and show the characteristic isotopic pattern for a molecule containing two bromine atoms.[10][24]
-
Melting Point: A sharp melting point close to the literature value for the trans isomer (~113 °C) is a strong indicator of high purity.[]
Q4: Can I use hydrobromic acid (HBr) to synthesize this compound from cyclohexane?
A4: No, this is not a feasible route. The reaction of an alkane like cyclohexane requires a free-radical pathway, which is initiated by the homolytic cleavage of Br-Br, typically with UV light.[1][2] HBr does not readily form bromine radicals under these conditions. HBr is used for the electrophilic addition to alkenes (like cyclohexene) or for the conversion of alcohols to alkyl bromides.[6][7]
References
- Vertex AI Search. (n.d.). Write a balanced equation for the free radical substitution reaction of cyclohexane with Br_2. Retrieved January 8, 2026.
-
Quora. (2018). What is the mechanism for the reaction of cyclohexane with bromine in the presence of sunlight? Retrieved January 8, 2026, from [Link]
-
Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a... Retrieved January 8, 2026, from [Link]
-
Brainly. (2023). Draw the mechanism for the reaction of cyclohexene with HBr. Retrieved January 8, 2026, from [Link]
-
Doubtnut. (n.d.). Which of the following statements is right regarding cis and trans-1,4- dibromo cyclohexane. Retrieved January 8, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). O615: Bromination and Oxidation – Alkanes and Alkenes. Retrieved January 8, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Bromination of cyclohexene in presence of UV light or heat. Retrieved January 8, 2026, from [Link]
-
MyTutor. (n.d.). In the presence of ultraviolet radiation, cyclohexane reacts with bromine. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Hydrogen Halides. Retrieved January 8, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved January 8, 2026, from [Link]
-
Filo. (2025). Draw the structure of 1,4 di-bromo cyclohexane. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
-
SIELC Technologies. (2018). This compound. Retrieved January 8, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved January 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved January 8, 2026, from [Link]
-
Study.com. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? Retrieved January 8, 2026, from [Link]
-
Quora. (2022). Is cis-1,2-dibromocyclohexane more stable or trans-1,2-dibromocyclohexane? Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
-
Stenutz. (n.d.). cis-1,4-dibromocyclohexane. Retrieved January 8, 2026, from [Link]
-
Stenutz. (n.d.). 1,4-trans-dibromocyclohexane. Retrieved January 8, 2026, from [Link]
-
YouTube. (2024). Cyclohexyl bromide synthesis from cyclohexanol. Retrieved January 8, 2026, from [Link]
-
Green Chemistry. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. homework.study.com [homework.study.com]
- 4. mytutor.co.uk [mytutor.co.uk]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound (13618-83-2) for sale [vulcanchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. brainly.com [brainly.com]
- 13. Which of the following statements is right regarding cis and trans-1,4- dibromo cyclohexane [allen.in]
- 14. homework.study.com [homework.study.com]
- 15. cis-1,4-dibromocyclohexane [stenutz.eu]
- 16. 1,4-trans-dibromocyclohexane [stenutz.eu]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. echemi.com [echemi.com]
- 24. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 1,4-Dibromocyclohexane Diastereomers
Welcome to the technical support center for the chromatographic separation of 1,4-dibromocyclohexane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving the cis and trans isomers of this compound. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting advice in a direct question-and-answer format to help you achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-1,4-dibromocyclohexane diastereomers often challenging?
Unlike enantiomers, diastereomers possess different physical properties, which theoretically makes them separable on standard achiral columns.[1][2] However, the challenge with cis- and trans-1,4-dibromocyclohexane lies in the subtlety of these differences. Their molecular weights are identical, and their structural variance is confined to the spatial arrangement of the two bromine atoms.[3] This results in very similar polarities and boiling points, requiring highly optimized chromatographic conditions to exploit these small differences for effective separation.
Q2: What are the key physical differences between the cis and trans isomers that can be exploited for separation?
The separation strategy hinges on two key physical property differences: polarity and boiling point.
-
Polarity: The cis-isomer has both bromine atoms on the same side of the cyclohexane ring, resulting in a significant net molecular dipole moment (2.89 D), making it a polar molecule.[4] The trans-isomer, in its preferred diequatorial conformation, has its bromine atoms on opposite sides, causing the individual bond dipoles to largely cancel each other out. This makes the trans-isomer significantly less polar.[5][6][7] This difference in polarity is the primary basis for separation using High-Performance Liquid Chromatography (HPLC).
-
Boiling Point: The greater polarity of the cis-isomer leads to stronger intermolecular dipole-dipole interactions compared to the weaker van der Waals forces between the non-polar trans-isomer molecules.[6][7] Consequently, more energy is required to overcome these forces, giving the cis-isomer a higher boiling point .[5] This difference is the fundamental principle for separation by Gas Chromatography (GC).
| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane | Rationale for Difference |
| Polarity | Polar (Net Dipole Moment)[4] | Largely Non-polar | Symmetrical arrangement in the trans isomer cancels bond dipoles.[5][6][7] |
| Boiling Point | Higher | Lower | Stronger dipole-dipole forces in the cis isomer require more energy to overcome.[5][6] |
| Melting Point | Lower | Higher | The higher symmetry of the trans isomer allows for more efficient packing in a crystal lattice.[5][7] |
Q3: Which primary chromatographic technique is recommended: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both techniques can be successful, but the choice depends on the specific goals of your experiment (e.g., analytical quantification vs. preparative isolation) and available instrumentation.
-
Gas Chromatography (GC) is an excellent choice for analytical-scale separation, especially when coupled with a mass spectrometer (GC-MS) for identification.[8][9] The separation is primarily based on the boiling point difference between the isomers.
-
High-Performance Liquid Chromatography (HPLC) , specifically Normal-Phase HPLC (NP-HPLC) , is highly effective and often the method of choice for both analytical and preparative-scale separations. It directly exploits the significant polarity difference between the two diastereomers.[10][11]
Below is a decision-making workflow to help you select the appropriate technique.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. brainly.com [brainly.com]
- 4. cis-1,4-dibromocyclohexane [stenutz.eu]
- 5. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of 1,2,3,4-tetrabromocyclohexane isomers by GC-matrix isolation FTIR-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
strategies to prevent unwanted side products in elimination reactions
Technical Support Center: Elimination Reactions
Welcome to the technical support center for elimination reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of elimination reactions and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My elimination reaction is giving me a substitution product as the major product. What is the primary cause?
A: This is a classic case of competition between elimination and substitution pathways (E vs. SN). The outcome is primarily dictated by the nature of your base/nucleophile. Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles often lead to substitution. For instance, using sodium ethoxide (a strong, but relatively small nucleophile) with a primary alkyl halide will likely result in a significant amount of the SN2 product.
Q2: I am trying to synthesize a less substituted alkene (Hofmann product) but I keep getting the more substituted one (Zaitsev product). How can I reverse this selectivity?
A: Zaitsev's rule states that the more substituted alkene is typically the major product, as it is more stable. To favor the Hofmann product, you need to use a sterically bulky base. Large bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), will preferentially abstract the most accessible proton, which is often the one leading to the less substituted alkene, due to steric hindrance.
Q3: Why is my E1 reaction yield so low?
A: E1 reactions are often plagued by low yields due to their stepwise mechanism involving a carbocation intermediate. This intermediate is susceptible to rearrangement and can also be attacked by a nucleophile, leading to SN1 products. To improve yields, ensure your substrate can form a stable carbocation (tertiary > secondary) and use a non-nucleophilic, weak base. Additionally, using a polar protic solvent can help stabilize the carbocation intermediate.
Q4: Does the choice of leaving group really matter that much?
A: Absolutely. The rate of both E1 and E2 reactions is dependent on the leaving group's ability to depart. A good leaving group is a weak base. For halides, the reactivity order is I > Br > Cl > F. Using a poor leaving group (like -OH or -NH2) will significantly slow down the desired elimination and may require converting it into a better leaving group (e.g., a tosylate) first.
Troubleshooting Guide: E2/SN2 Competition
Problem: You are attempting an E2 reaction on a secondary alkyl halide, but are isolating a significant amount of the SN2 ether product.
Root Cause Analysis: The E2 and SN2 pathways are in direct competition. The outcome is determined by the "function" of the anionic reagent you introduce: does it act as a base (abstracting a proton) or as a nucleophile (attacking the carbon)?
Visualizing the Competing Pathways
Caption: Competing E2 (elimination) and SN2 (substitution) pathways.
Corrective Strategies & Protocols
The key is to tip the balance in favor of elimination. This can be achieved by modifying the base, solvent, and temperature.
1. Modify the Base:
-
Rationale: A bulkier base will find it sterically difficult to approach the electrophilic carbon for an SN2 attack, making proton abstraction (E2) the more favorable pathway.
-
Protocol: Replace a smaller base like sodium ethoxide (NaOEt) with a sterically hindered base like potassium tert-butoxide (KOtBu).
| Base | Structure | Typical Outcome (vs. 2-bromopropane) |
| Sodium Ethoxide | CH3CH2O- Na+ | ~80% SN2, 20% E2 |
| Potassium tert-butoxide | (CH3)3CO- K+ | ~20% SN2, 80% E2 |
2. Change the Solvent:
-
Rationale: A less polar solvent can disfavor the SN2 pathway. Polar aprotic solvents like DMSO or DMF can accelerate the SN2 reaction. Switching to a less polar solvent like THF can help.
-
Protocol: If your reaction is in DMSO, try switching the solvent to tetrahydrofuran (THF). Ensure your base is soluble in the new solvent.
3. Increase the Temperature:
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored (two molecules become three). Thus, increasing the reaction temperature will favor the elimination pathway.
-
Protocol: Run the reaction at the reflux temperature of the solvent. For example, if using THF (boiling point ~66°C), set up the reaction under reflux conditions. Always monitor for potential side product formation at higher temperatures.
Troubleshooting Guide: Regioselectivity Control (Zaitsev vs. Hofmann)
Problem: Your goal is the terminal alkene (Hofmann product), but the internal, more substituted alkene (Zaitsev product) is the major isomer formed.
Root Cause Analysis: The regiochemical outcome of an E2 reaction is a function of the steric environment of the substrate and the steric bulk of the base.
Factors Influencing Regioselectivity
Caption: Selection between Zaitsev and Hofmann pathways.
Experimental Protocol for Maximizing Hofmann Product
This protocol is designed for a generic secondary alkyl halide where Hofmann elimination is desired.
Materials:
-
Substrate (e.g., 2-bromoalkane)
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (as solvent)
-
Anhydrous diethyl ether or THF for workup
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add potassium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add anhydrous tert-butanol via syringe. The use of the conjugate acid of the base as the solvent minimizes substitution side reactions.
-
Substrate Addition: Dissolve the substrate (1.0 equivalent) in a minimal amount of tert-butanol and add it dropwise to the stirring solution of the base at room temperature.
-
Reaction: Gently heat the reaction mixture to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product ratio (Hofmann vs. Zaitsev) using GC or 1H NMR spectroscopy.
Expected Outcome: This procedure, which leverages a bulky base in a suitable solvent, should significantly increase the yield of the Hofmann product over the Zaitsev product.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
-
UCLA Chemistry. (n.d.). Elimination Reactions. [Link]
-
University of Calgary Chemistry. (n.d.). E2 Regioselectivity. [Link]
Technical Support Center: Optimizing Reaction Temperature and Time for 1,4-Dibromocyclohexane Synthesis
Welcome to the technical support center for the synthesis of 1,4-dibromocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, with a specific focus on the critical parameters of temperature and time. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis for optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and how do they influence the optimization strategy?
There are several pathways to synthesize this compound, and the choice of starting material fundamentally dictates the optimization strategy.
-
From 1,3-Cyclohexadiene: This route involves the electrophilic addition of two equivalents of hydrogen bromide (HBr). The key challenge here is controlling regioselectivity to favor the 1,4-addition product over the 1,2-addition byproduct. This is where the principles of kinetic and thermodynamic control are paramount.
-
From 1,4-Cyclohexanediol: This is a substitution reaction, typically using a reagent like HBr or phosphorus tribromide (PBr₃). Optimization focuses on reaction completeness and minimizing elimination side reactions.
-
From Cyclohexane: Direct bromination of cyclohexane using Br₂ with UV light or heat proceeds via a free-radical mechanism.[1] This method is generally less selective and can produce a mixture of mono- and poly-brominated compounds, as well as various isomers, making it a less common choice for targeted synthesis of the 1,4-isomer.
This guide will primarily focus on the challenges and optimization of the route from 1,3-cyclohexadiene, as it presents the most common and instructive case for controlling isomer formation through temperature and time.
Q2: What is the core principle for controlling the formation of this compound over its isomers?
The core principle is the strategic use of Kinetic vs. Thermodynamic Control .[2] When an electrophile like HBr adds to a conjugated diene (e.g., 1,3-cyclohexadiene), the reaction proceeds through a resonance-stabilized allylic carbocation.[3] This intermediate can be attacked by the bromide ion at two positions, leading to two different products: the 1,2-adduct and the 1,4-adduct.
-
Kinetic Control (Low Temperature): At low temperatures (e.g., 0°C or below), the reaction is essentially irreversible.[4][5] The dominant product will be the one that forms the fastest—the kinetic product . This is typically the 1,2-adduct.
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40°C or reflux), the reaction becomes reversible.[5][6] This allows the products to equilibrate. The dominant product will be the most thermodynamically stable one—the thermodynamic product . The 1,4-adduct is generally more stable because it often results in a more substituted (and therefore more stable) internal double bond in the intermediate bromocyclohexene stage.[4]
Q3: Which stereoisomer of this compound (cis or trans) is more stable, and why?
The trans-1,4-dibromocyclohexane isomer is more stable than the cis isomer.[7][8] This is because the cyclohexane ring exists in a stable chair conformation. In the trans isomer, both bulky bromine atoms can occupy equatorial positions, which minimizes steric strain.[7][9] In the cis isomer, one bromine atom must occupy an axial position, leading to unfavorable 1,3-diaxial interactions with axial hydrogens, which increases the molecule's overall energy and reduces its stability.[7]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired this compound product.
A low yield can stem from several factors. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Detailed Causal Analysis:
-
Cause A: Incomplete Reaction
-
Symptoms: Analysis of the crude product (by GC-MS or NMR) shows a large amount of unreacted 1,3-cyclohexadiene or the intermediate, 3-bromocyclohexene.
-
Reasoning: The reaction time may be too short, or the temperature may be too low to provide sufficient activation energy for the reaction to proceed to completion.
-
Solution: Increase the reaction time. If the reaction is still sluggish, cautiously increase the temperature in 5-10°C increments. Ensure efficient stirring to overcome any mass transfer limitations.
-
-
Cause B: Formation of the Kinetic Product (1,2-dibromocyclohexane)
-
Symptoms: The major isolated product is the 1,2-isomer instead of the desired 1,4-isomer.
-
Reasoning: The reaction conditions (low temperature, short reaction time) are favoring the kinetic product.[2] The 1,2-addition pathway has a lower activation energy and thus proceeds faster.
-
Solution: To favor the more stable thermodynamic product (this compound), you must enable the reaction to reach equilibrium. Increase the reaction temperature (e.g., to 40°C or higher) and ensure a sufficiently long reaction time to allow the initially formed kinetic product to revert to the carbocation intermediate and then form the more stable thermodynamic product.[4][5][6]
-
-
Cause C: Decomposition or Polymerization
-
Symptoms: The reaction mixture darkens significantly, and a large amount of insoluble tar-like material is produced.
-
Reasoning: The reaction temperature is too high, or the concentration of reagents is excessive, leading to side reactions like polymerization of the diene or elimination reactions. Dibromides can also be unstable at high temperatures.[10]
-
Solution: Reduce the overall reaction temperature. Implement a slow, dropwise addition of HBr or the brominating agent to the diene solution to maintain a low instantaneous concentration of the electrophile and better control the reaction exotherm.
-
Problem 2: The final product is a mixture of cis and trans isomers that is difficult to separate.
-
Reasoning: The reaction conditions may not strongly favor the formation of the most stable trans isomer, or the separation technique is inadequate. The trans isomer is the thermodynamically favored product due to its lower steric strain.[7][8]
-
Optimization & Troubleshooting Steps:
-
Promote Thermodynamic Equilibrium: Running the reaction under thermodynamic control (higher temperature, longer time) should theoretically maximize the yield of the more stable trans isomer.
-
Purification Strategy: The physical properties of cis and trans isomers can be very similar.
-
Recrystallization: This is often the most effective method. The more stable and symmetrical trans isomer may pack more efficiently into a crystal lattice, allowing it to be selectively crystallized from a suitable solvent system (e.g., ethanol, hexanes).
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.[10]
-
Chromatography: While possible, separating bulk quantities of these isomers by column chromatography can be challenging and costly. It is better suited for analytical verification (e.g., GC or HPLC).[11]
-
-
Quantitative Data and Experimental Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
(Based on the electrophilic addition of HBr to 1,3-cyclohexadiene)
| Parameter | Condition | Expected Outcome | Control Type | Primary Product |
| Temperature | Low (~ -10°C to 0°C) | Favors the fastest-forming product.[5] | Kinetic | 1,2-Adduct (and cis-isomers) |
| High (~ 40°C to Reflux) | Allows reaction to reach equilibrium, favoring the most stable product.[5] | Thermodynamic | 1,4-Adduct (and trans-isomer) | |
| Reaction Time | Short | Isolates the initial product distribution. | Kinetic | Higher % of 1,2-Adduct |
| Long | Allows for equilibration to the most stable product. | Thermodynamic | Higher % of 1,4-Adduct |
Experimental Protocol: Synthesis of this compound under Thermodynamic Control
This protocol is designed to favor the formation of the thermodynamically stable trans-1,4-dibromocyclohexane from 1,3-cyclohexadiene.
Caption: Experimental workflow for thermodynamic synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Charge the flask with 1,3-cyclohexadiene dissolved in a suitable solvent like carbon tetrachloride or dichloromethane.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add two equivalents of a solution of hydrogen bromide in acetic acid from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition to control the initial exotherm.
-
Thermodynamic Equilibration: Once the addition is complete, remove the ice bath. Heat the reaction mixture to a gentle reflux (or maintain at ~40°C) and stir for 2-4 hours. This extended time at a higher temperature is crucial for allowing the reaction to reach thermodynamic equilibrium, maximizing the yield of the 1,4-adduct.[4][5]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and intermediate bromocyclohexene are consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing cold water. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with a small portion of the solvent. Combine the organic layers.
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol. The trans-1,4-dibromocyclohexane, being more stable and often higher melting, should crystallize out upon cooling, leaving the cis-isomer and other impurities in the mother liquor.
References
-
Brainly. (2023, February 13). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a. [Link]
-
brainly.com. (2023, June 19). Addition of one equivalent of HBr to 1,3-cyclohexadiene gives 3-bromocyclohexene and 4-bromocyclohexene. [Link]
-
Study.com. Addition of one equivalent of HBr to 1, 3-cyclohexadiene gives. [Link]
-
Chemistry Stack Exchange. (2017, January 17). Bromination of cyclohexene in presence of UV light or heat. [Link]
-
Chemistry LibreTexts. (2023, January 14). 14.4: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]
-
LibreTexts. (2023, January 14). 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry. [Link]
-
Organic Syntheses. 1,2-dibromocyclohexane. [Link]
-
Utah Tech University. Addition of HBr to Cyclohexene. [Link]
-
Chegg.com. (2019, February 6). Solved (a) Stereoisomerism of this compound. (i)). [Link]
-
Quora. (2016, August 15). What is the reaction between bromine and cyclohexane?[Link]
-
Quora. (2022, September 10). Is cis-1,2-dibromocyclohexane more stable or trans-1,2-dibromocyclohexane?[Link]
-
Study.com. Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?[Link]
-
University of Washington Department of Chemistry. Addition Reaction of Bromine to Cyclohexene. [Link]
-
Journal of the American Chemical Society. SYNTHESIS OF 1,4-EPOXYCYCLOHEXANE. [Link]
-
Master Organic Chemistry. Addition of HBr to Alkenes. [Link]
-
The Royal Society of Chemistry. Preparation of cyclohexene. [Link]
-
Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. [Link]
-
Chemistry LibreTexts. (2023, January 14). 14.3: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. [Link]
-
Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
-
ResearchGate. (2025, August 6). Cyclohexa-1,2,4-triene from 1-Bromocyclohexa-1,4-diene. [Link]
-
Chemistry Steps. The Regiochemistry of Alkene Addition Reactions. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Solvent Effects on 1,4-Dibromocyclohexane Reaction Kinetics
Welcome to the Technical Support Center for investigating the reaction kinetics of 1,4-dibromocyclohexane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in substitution and elimination reactions involving this substrate. As a secondary dihalide, the reaction outcomes for this compound are highly sensitive to the reaction environment, making solvent choice a critical parameter for controlling reaction pathways and kinetics.
This document provides in-depth, experience-based insights in a direct question-and-answer format, offering troubleshooting guides for common experimental hurdles and detailed protocols for kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does solvent choice influence them?
A1: this compound is a secondary alkyl halide, meaning it can undergo all four major reaction mechanisms: SN1, SN2, E1, and E2. The predominant pathway is determined by the nucleophile/base strength, substrate structure, and critically, the solvent.[1][2]
-
SN2 (Bimolecular Nucleophilic Substitution): Favored by strong, typically anionic nucleophiles in polar aprotic solvents (e.g., DMSO, DMF, acetone).[3][4][5] These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[1]
-
SN1 (Unimolecular Nucleophilic Substitution): Favored by weak, neutral nucleophiles (e.g., water, alcohols) in polar protic solvents (e.g., H₂O, ethanol, methanol).[1][6][7] These solvents excel at stabilizing the intermediate carbocation and the leaving group through hydrogen bonding.[3][7]
-
E2 (Bimolecular Elimination): Favored by strong, bulky bases, often in a range of solvents. Polar aprotic solvents can enhance the reactivity of the base, making E2 highly competitive with SN2.[4]
-
E1 (Unimolecular Elimination): Competes with SN1, especially at higher temperatures. It is also favored by polar protic solvents that stabilize the carbocation intermediate.[8]
Q2: Why is my SN2 reaction with this compound so slow in ethanol?
A2: Ethanol is a polar protic solvent. In such solvents, the acidic proton forms hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[3][9] This solvation stabilizes the nucleophile, reduces its energy, and sterically hinders its ability to attack the electrophilic carbon, thereby decreasing the rate of an SN2 reaction.[3][9] For an effective SN2 reaction, you should switch to a polar aprotic solvent like acetone or DMSO, which will not "cage" the nucleophile in this manner.[5][10]
Q3: I am observing significant elimination byproducts. How can I favor substitution by changing the solvent?
A3: The substitution vs. elimination balance is a classic challenge.
-
To favor SN2 over E2: Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻) in a polar aprotic solvent.[4] Strong, bulky bases will almost always favor E2.
-
To favor SN1 over E1: Use a weakly basic, good nucleophile in a polar protic solvent and keep the temperature low. Elimination reactions are generally favored by heat because they result in an increase in entropy.[4]
Q4: How does solvent polarity quantitatively affect SN1 reaction rates?
A4: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[11] Solvents with higher polarity, and thus higher dielectric constants, are more effective at stabilizing this charged intermediate, which lowers the activation energy and significantly increases the reaction rate.[10][12] For instance, the rate of solvolysis of an alkyl halide is dramatically faster in water (a very polar protic solvent) than in ethanol, a less polar one.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides solvent-centric solutions.
Problem 1: Very low or no product yield in an SN2 reaction.
| Probable Cause | Explanation | Recommended Solution |
| Incorrect Solvent Type | You are using a polar protic solvent (e.g., methanol, water) for a reaction with a strong, anionic nucleophile. The solvent is deactivating your nucleophile through hydrogen bonding.[3][7] | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile . These solvents will dissolve the nucleophilic salt but enhance the nucleophile's reactivity.[5] |
| Solvent Contamination | Your anhydrous aprotic solvent is contaminated with water. Water can protonate strong nucleophiles/bases, reducing their effectiveness, and can also compete as a nucleophile. | Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent before use. Handle solvents under an inert atmosphere (N₂ or Ar). |
Problem 2: The reaction yields a mixture of SN1 and E1 products, but E1 is dominant.
| Probable Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elimination reactions have a higher activation energy than substitution but are entropically favored. Increasing the temperature will favor the E1 pathway over the SN1 pathway.[4] | Run the reaction at a lower temperature. If the rate becomes too slow, you may need to choose a more ionizing solvent (more polar protic) to compensate. |
| Nucleophile is too Basic | Even in SN1/E1 conditions, if the nucleophile/solvent has sufficient basicity, it can promote the E1 pathway by abstracting a proton from the carbocation intermediate. | Use a less basic nucleophile. For example, if you are using ethanol (EtOH), which forms the base EtO⁻, consider a solvent/nucleophile system that is less basic, such as aqueous formic acid. |
Problem 3: Inconsistent kinetic data between experimental runs.
| Probable Cause | Explanation | Recommended Solution |
| Variable Solvent Polarity | You are running a solvolysis (SN1) reaction in a mixed solvent system (e.g., ethanol/water), but the composition is not precisely controlled in each run. The reaction rate is highly sensitive to the polarity of the medium.[12][13] | Prepare a large stock solution of your mixed solvent to ensure the composition is identical for all kinetic runs. Precisely measure solvent volumes when preparing solutions. |
| Impurity in Substrate | The this compound starting material may contain impurities that either catalyze or inhibit the reaction, leading to variable rates. | Purify the this compound by recrystallization or column chromatography before use. Confirm purity using GC or NMR. |
Visualizing Solvent Effects and Reaction Pathways
Understanding the interplay between solvent, nucleophile, and substrate is key to predicting reaction outcomes.
Caption: Decision workflow for predicting reaction pathways.
Caption: Solvation of a nucleophile in different solvent types.
Experimental Protocols
Protocol 1: Monitoring SN1 Solvolysis Kinetics by Titration
This protocol is adapted for this compound based on established methods for alkyl halide solvolysis.[13][14] It measures the rate of acid (HBr) production.
Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound in a mixed aqueous ethanol solvent.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Acetone (for stock solution)
-
Standardized 0.01 M NaOH solution
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Prepare the Solvent Mixture: Prepare a stock solution of the desired solvent mixture (e.g., 50:50 ethanol:water by volume) in a large volumetric flask. This ensures solvent consistency.
-
Prepare the Substrate Stock Solution: Accurately prepare a 0.2 M solution of this compound in a small amount of acetone. Acetone is used for solubility and should be kept to a minimum volume.
-
Set Up the Reaction Flask: In an Erlenmeyer flask, add a precise volume (e.g., 50.0 mL) of the aqueous ethanol solvent mixture. Add 3-4 drops of bromothymol blue indicator.
-
Equilibrate Temperature: Place the flask in the constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for at least 10 minutes.
-
Initiate the Reaction: Add a small, known aliquot (e.g., 0.5 mL) of the standardized NaOH solution to the flask. The solution should turn blue.
-
Pipette a precise volume (e.g., 1.0 mL) of the this compound stock solution into the flask, swirl vigorously, and immediately start the stopwatch . This is t=0.
-
Time the Color Change: Record the exact time it takes for the blue color to disappear (turning yellow or green). This marks the point where the HBr produced by the reaction has neutralized the initial aliquot of NaOH.
-
Repeat Titration: As soon as the color changes, immediately add another identical aliquot of NaOH and record the time for the subsequent color change. Repeat this process for several intervals (to monitor ~10-20% of the total reaction).
-
Data Analysis: The rate constant can be determined by plotting ln([R-Br]t) vs. time. The concentration of alkyl halide at each time point can be calculated from the amount of NaOH neutralized.
Protocol 2: Monitoring Reaction Progress by Chromatography (HPLC/GC)
For many reactions, especially SN2, direct chromatographic monitoring is more suitable. The choice between HPLC and GC depends on the volatility and thermal stability of the reactants and products.[15]
Objective: To quantify the disappearance of this compound and the appearance of product(s) over time.
General Workflow:
-
Set up the Reaction: Assemble the reaction under the desired conditions (solvent, temperature, nucleophile).
-
Initial Sample (t=0): Immediately after adding all reagents, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the Reaction: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., dichloromethane for GC, or the mobile phase for HPLC) and a quenching agent if necessary to stop the reaction.
-
Time Points: Repeat steps 2 and 3 at regular, recorded time intervals throughout the reaction.
-
Sample Preparation: Dilute the quenched aliquots to a suitable concentration for analysis and filter them through a 0.45 µm syringe filter.
-
Analysis: Inject the samples onto the GC or HPLC system. Use an internal standard for best quantitative results.
-
Data Analysis: Create a calibration curve for the starting material and product(s). Plot the concentration of this compound versus time to determine the reaction rate.[16]
GC-FID Method (Recommended for Volatility):
-
Column: VF-624ms or similar mid-polarity capillary column.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, ramp to 250°C. This separates components by boiling point.
-
Injector/Detector Temp: 250°C.
HPLC-UV/RI Method:
-
Challenge: this compound lacks a strong UV chromophore, making UV detection difficult at standard wavelengths.[15]
-
Option A (UV): Monitor at a low wavelength (~210 nm) if the product is UV-active and the solvent allows.
-
Option B (Refractive Index - RI): Use an RI detector, which is universal but less sensitive and requires an isocratic (constant composition) mobile phase.[15]
-
Column: C18 reverse-phase.
-
Mobile Phase: Isocratic acetonitrile/water mixture.
-
References
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Quora. [Link]
-
Komali Mam. (2020). Effect of solvent on SN1 & SN2. YouTube. [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Study.com. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. [Link]
-
Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Khan Academy. [Link]
-
Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Chemistry World. (2024). How to troubleshoot experiments. [Link]
-
A-Level Chemistry Revision. (n.d.). Reactions of Alkyl Halides. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
LibreTexts Chemistry. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Scribd. (n.d.). Alkyl Halide Reactions & Mechanisms. [Link]
-
KCST. (n.d.). Chemical Kinetics Practice Problems And Solutions. [Link]
-
Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. [Link]
-
Komali Mam. (2022). Tricks to solve Box problems Chemical Kinetics (Initial rate & Concentration). YouTube. [Link]
-
LibreTexts Chemistry. (2021). 1: Chemical Kinetics - The Method of Initial Rates (Experiment). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. [Link]
-
Bain, A. D., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(33), 9207–9216. [Link]
-
ResearchGate. (n.d.). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. Khan Academy [khanacademy.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amherst.edu [amherst.edu]
- 14. theochem.mercer.edu [theochem.mercer.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
effective magnesium activation techniques for Grignard synthesis
A Guide to Effective Magnesium Activation Techniques
Welcome to the Technical Support Center for Grignard Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of initiating one of organic chemistry's most powerful carbon-carbon bond-forming reactions. The successful formation of a Grignard reagent hinges on the critical step of magnesium activation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges encountered during this crucial phase of your synthesis.
Troubleshooting Guide: Overcoming Initiation Failures
The reluctance of a Grignard reaction to initiate is a frequent challenge, almost always stemming from the stability of the magnesium surface or the purity of the reaction environment. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: The reaction does not start after adding the initial aliquot of organic halide.
-
Symptoms: No heat generation, magnesium turnings remain shiny, and if used, the characteristic brown color of iodine persists.[1]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Grignard reaction initiation failures.
Probable Cause 1: Presence of Moisture
Grignard reagents are potent bases and will readily react with even trace amounts of water, which quenches the reagent and prevents its formation.[2][3] The glassware, solvent, and even the magnesium itself can be sources of water.
-
Solution:
-
Glassware: Ensure all glassware is rigorously dried. Oven-drying at 120-150°C for several hours or flame-drying under a stream of inert gas (nitrogen or argon) immediately before use is essential to remove the adsorbed layer of moisture.[4][5][6]
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.[3]
-
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the setup and reaction to prevent atmospheric moisture from entering the system.[7]
-
Probable Cause 2: Passivated Magnesium Surface
Magnesium metal is universally coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the organic halide from reaching the reactive magnesium metal surface.[8][9]
-
Solution: Magnesium Activation The core of successful Grignard synthesis lies in disrupting this MgO layer. Several techniques can be employed:
-
Mechanical Activation: Physically breaking the magnesium turnings with a glass rod or vigorous stirring can expose a fresh, unoxidized surface.[10] This is often the simplest first step.
-
Chemical Activation: Introducing a small amount of an activating agent is a highly effective method.
-
Iodine (I₂): A small crystal of iodine is a classic activator. It is thought to etch the magnesium surface, creating reactive sites.[11] A successful initiation is often indicated by the disappearance of the brown iodine color.[1][9]
-
1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.[12][13] The evolution of bubbles (ethylene) is a clear visual cue that the magnesium is now active.[8][12] This is often considered a more reliable method than iodine.
-
-
Advanced Activation: For particularly stubborn reactions, more advanced methods may be necessary.
-
Diisobutylaluminium hydride (DIBAL-H): A catalytic amount of DIBAL-H can be used to activate the magnesium surface and scavenge residual water, allowing for reliable initiation even at low temperatures.[14]
-
Rieke® Magnesium: This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt.[8][15] It is particularly useful for forming Grignard reagents from less reactive halides or at low temperatures to avoid side reactions.[16][17][18]
-
-
Probable Cause 3: Poor Quality of Reagents
-
Magnesium: Old magnesium turnings may have a thick, stubborn oxide layer. Using fresh, high-quality magnesium is always recommended.
-
Organic Halide: The purity of the organic halide is crucial. Impurities can inhibit the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for needing to "activate" magnesium for a Grignard reaction?
The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[9] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[9] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[9]
Q2: What are the common visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs. These include the disappearance of the color of a chemical activator like iodine, spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether), the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[1][9][19]
Q3: My reaction mixture turned cloudy and then black. Is this normal?
A cloudy appearance is a positive sign that the Grignard reagent is forming.[1] However, a black color may indicate decomposition of the reagent, which can be caused by overheating or the presence of impurities.[1] It is crucial to maintain control over the reaction temperature by carefully managing the rate of addition of the organic halide.
Q4: Can I use sonication to initiate the reaction?
Yes, sonication is a form of mechanical activation. The ultrasonic waves can help to break up the magnesium oxide layer and initiate the reaction.[8][10] It can be a useful technique, especially when traditional methods fail.
Q5: What is the "entrainment method" for magnesium activation?
The entrainment method refers to the use of a reactive halide, like 1,2-dibromoethane, to activate the magnesium.[12][13] This "entraining agent" reacts with the magnesium to clean the surface, making it ready to react with the desired, less reactive organic halide.[13]
Detailed Experimental Protocols
Protocol 1: Chemical Activation using 1,2-Dibromoethane (DBE)
This protocol describes a robust method for activating magnesium turnings for the synthesis of a Grignard reagent.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for dry, inert gas (N₂ or Ar).[12]
-
Magnesium Addition: Add magnesium turnings (1.1-1.2 equivalents relative to the organic halide) to the cooled flask.
-
Solvent Addition: Add a minimal amount of anhydrous THF or diethyl ether to just cover the magnesium turnings.
-
Activation: Using a syringe, add a few drops (typically 3-5) of 1,2-dibromoethane to the stirred suspension of magnesium.[12]
-
Initiation: Gentle warming with a heat gun may be necessary to start the activation. The onset of activation is marked by the evolution of ethylene gas (bubbling).[12]
-
Grignard Formation: Once bubbling is observed, begin the dropwise addition of your organic halide solution from the dropping funnel at a rate that maintains a gentle reflux.[12]
-
Completion: Continue stirring until most of the magnesium has been consumed. The resulting cloudy, grey-brown solution is your Grignard reagent.
Protocol 2: Preparation of Rieke® Magnesium (Highly Reactive)
This protocol is for situations requiring highly activated magnesium, for example, with unreactive halides or functionalized substrates.[15]
-
Reagent Preparation: In a flame-dried, inert-atmosphere flask, dissolve anhydrous magnesium chloride (MgCl₂) in dry THF.
-
Reduction: In a separate flask under an inert atmosphere, prepare a solution of potassium metal and a catalytic amount of naphthalene in dry THF.
-
Formation of Active Magnesium: Slowly add the MgCl₂ solution to the potassium solution at room temperature. The reaction mixture will turn black, indicating the formation of finely divided, highly reactive magnesium. The reduction is typically complete in 6-12 hours.[20]
-
Use in Synthesis: The resulting black slurry of Rieke® magnesium can be used directly in the Grignard reaction at low temperatures (e.g., -78°C), which is particularly advantageous for preparing functionalized Grignard reagents.[16][18]
Comparison of Activation Techniques
| Activation Method | Principle | Visual Indicator | Advantages | Disadvantages |
| Mechanical Crushing | Physical disruption of MgO layer | None | Simple, no chemical additives | Can be difficult in a sealed apparatus; may not be sufficient for highly passivated Mg[10] |
| Iodine (I₂) Crystal | Chemical etching of MgO layer | Disappearance of brown/purple color | Simple, widely used | Can sometimes fail; introduces iodine into the reaction mixture[8][9] |
| 1,2-Dibromoethane (DBE) | Chemical cleaning of Mg surface | Evolution of ethylene gas (bubbles) | Highly reliable, innocuous byproducts (ethylene, MgBr₂) | Introduces MgBr₂ into the reaction; DBE is toxic[12][13] |
| Ultrasound | Cavitation-induced surface cleaning | None | Non-invasive, effective | Requires an ultrasonic bath[8][10] |
| Rieke® Magnesium | Use of pre-formed, high-surface-area Mg | Black slurry | Extremely high reactivity, allows for low-temperature reactions and use of less reactive halides | Requires separate preparation, air-sensitive, more expensive[17][18] |
Mechanism of Magnesium Activation
The activation process is fundamentally about creating a pristine Mg(0) surface that can participate in the single electron transfer (SET) mechanism required for Grignard reagent formation.
Caption: The logical flow from a passivated magnesium surface to the formation of a Grignard reagent.
References
-
Wikipedia. Grignard reagent. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Chemistry Stack Exchange. Activation of Grignard reagent. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
-
ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
UNL Digital Commons. PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANIC SYNTHESES (GRIGNARD, TOSYLATES, NITRILES). [Link]
-
Lookchem. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. [Link]
-
Chemistry LibreTexts. 1.2F: Drying Glassware. [Link]
-
Aluri, B. R. (2008). 1,2-Dibromoethane. Synlett, 2008(10), 1579-1580. [Link]
-
Study.com. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
University of California, Irvine. 25. The Grignard Reaction. [Link]
-
Rieke Metals. Highly Reactive Metals and Organometallic Reagents. [Link]
-
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. The kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217-226. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
-
JoVE. Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
University of York. Using oven dried glassware. [Link]
-
Organic Syntheses. 1-norbornanecarboxylic acid. [Link]
-
Filo. How does water affect Grignard reagents?. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Master Organic Chemistry. Why Grignard Reagents React With Water. [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How does water affect Grignard reagents? | Filo [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 16. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 17. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. echemi.com [echemi.com]
Technical Support Center: HPLC Method Development for Analyzing 1,4-Dibromocyclohexane Purity
Welcome to the technical support center dedicated to the analysis of 1,4-dibromocyclohexane purity using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of an HPLC method for this compound.
Q1: Why is HPLC a suitable technique for analyzing this compound purity?
A1: High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of pharmaceutical ingredients and other chemical compounds.[1] For a semi-volatile compound like this compound, HPLC is often preferred over Gas Chromatography (GC) to avoid potential on-column degradation at high temperatures. HPLC methods can be developed to be "stability-indicating," meaning the method can separate the main compound from its potential degradation products and synthesis-related impurities.[2] This is crucial for ensuring the safety and efficacy of drug products.[1]
Q2: What are the biggest challenges in developing an HPLC method for this compound?
A2: The primary challenges are twofold:
-
Lack of a strong UV chromophore: this compound does not absorb UV light strongly, making detection difficult with standard photodiode array (PDA) or UV detectors. Analysis often requires detection at low wavelengths (e.g., < 210 nm), where mobile phase interference can be an issue.[3]
-
Separation of geometric isomers: this compound exists as cis and trans isomers.[4][5] These isomers have very similar physicochemical properties, making their separation challenging.[6] A successful purity method must be able to resolve these isomers to provide an accurate assessment.
Q3: Which HPLC column and mobile phase are recommended for starting method development?
A3: A reversed-phase (RP) C18 column is a common and effective starting point for the separation of non-polar to moderately polar compounds like this compound.[7] A mobile phase consisting of a mixture of acetonitrile (MeCN) and water is a standard choice for reversed-phase chromatography.[8][9] An acidic modifier, such as 0.1% phosphoric acid, is often added to the mobile phase to improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[8][9]
Q4: How can I detect this compound if it has poor UV absorbance?
A4: While challenging, UV detection is possible at low wavelengths, typically below 210 nm.[3] Alternatively, a Refractive Index (RI) detector can be used, which is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes.[3] However, RI detectors are not compatible with gradient elution and are generally less sensitive than UV detectors.[3] For higher sensitivity, derivatization with a UV-active or fluorescent tag can be employed, though this adds complexity to the sample preparation.[3]
Q5: What is the purpose of a forced degradation study and is it necessary for this analysis?
A5: A forced degradation or stress study is a critical component of developing a stability-indicating HPLC method.[10][11] The compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[11] The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the main peak, ensuring the method's specificity.[12] For a purity method, this is essential to confirm that the measured purity is accurate and not inflated by co-eluting degradants.[1][10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[13][14]2. Column Overload: Injecting too much sample can lead to peak distortion.[15] | 1. Add an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress the ionization of silanol groups.[8]2. Reduce the sample concentration or injection volume.[16] |
| Poor Peak Shape (Fronting) | 1. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.2. Column Void: A void or channel in the column packing material can distort the peak shape.[13] | 1. Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.2. Replace the column. A void is often a sign of column degradation.[15] |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[16]2. Pump Issues: Problems with the HPLC pump's proportioning valves can cause fluctuations in the mobile phase composition.[16] | 1. Ensure accurate and consistent mobile phase preparation. Premixing the mobile phase can sometimes improve consistency.[16]2. Purge the pump lines and check for leaks. If the problem persists, the pump may require maintenance. |
| No or Very Small Peak | 1. Incorrect Detection Wavelength: The detector may not be set to a wavelength where the analyte absorbs.[16]2. Sample Degradation: The analyte may have degraded in the sample vial before injection. | 1. Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax). For brominated compounds, this is typically in the low UV range.[17][18]2. Prepare fresh samples and analyze them promptly. Consider using amber vials to protect from light if photolytic degradation is suspected. |
| Inability to Separate cis and trans Isomers | 1. Insufficient Column Selectivity: The chosen stationary phase may not provide enough selectivity for the geometric isomers.[6][19]2. Mobile Phase Composition: The mobile phase may not be optimized for isomer separation. | 1. Try a different stationary phase. Phenyl-based or cholesterol-based columns can offer different selectivity based on shape.[20]2. Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water) and the type of organic solvent (e.g., methanol vs. acetonitrile).[14] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Initial HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for this compound.
1. Instrument and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Development Workflow:
The following diagram illustrates the logical workflow for method development and optimization.
Caption: HPLC Method Development Workflow.
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to ensure the stability-indicating nature of the developed HPLC method.[11] A target degradation of 5-20% is generally recommended.[11]
1. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of 1.0 mg/mL sample solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of 1.0 mg/mL sample solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of 1.0 mg/mL sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Store the solid sample at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[11]
2. Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the stressed samples along with a non-stressed control sample using the developed HPLC method.
3. Data Evaluation Workflow:
The following diagram shows the logical flow for evaluating the results of the forced degradation study.
Caption: Forced Degradation Study Workflow.
References
-
Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 7, 2026, from [Link]
- Quackenbush, F. W. (1987). Reverse phase hplc separation of cis- and trans-carotenoids and its application to 0-carotenes in food materials.
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]
- Shao, Y., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 647-652.
- Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
-
Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved January 7, 2026, from [Link]
-
This compound. (2018, February 19). SIELC Technologies. Retrieved January 7, 2026, from [Link]
- Wang, Y., et al. (2014). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. Journal of Agricultural and Food Chemistry, 62(10), 2211-2217.
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved January 7, 2026, from [Link]
- Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 7, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 7, 2026, from [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018, July 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
T1. Poor peak shape. (n.d.). Cosmosil. Retrieved January 7, 2026, from [Link]
-
Explaining UV-visible absorption spectra of halogens. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 7, 2026, from [Link]
-
A study of the UV—visible absorption spectra of Br2 and BrCl. (n.d.). OUCI. Retrieved January 7, 2026, from [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9). Agilent. Retrieved January 7, 2026, from [Link]
-
UV-vis absorption spectra of pure 0.4 M bromide electrolysis product... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method. (n.d.). S4Science. Retrieved January 7, 2026, from [Link]
- Gutmann, H., Lewin, M., & Perlmutter-Hayman, B. (1968). Ultraviolet absorption spectra of chlorine, bromine, and bromine chloride in aqueous solution. The Journal of Physical Chemistry, 72(11), 3671-3673.
-
trans-1,4-dibromocyclohexane. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trans-1,4-dibromocyclohexane [webbook.nist.gov]
- 5. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 13. waters.com [waters.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 17. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]
- 18. A study of the UV—visible absorption spectra of Br2 and BrCl [ouci.dntb.gov.ua]
- 19. tandfonline.com [tandfonline.com]
- 20. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
addressing the low reactivity of 1,4-dibromocyclohexane in SN2 reactions
Welcome to the technical support center for navigating the challenges of substitution reactions with 1,4-dibromocyclohexane. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the characteristically low reactivity of this substrate in bimolecular nucleophilic substitution (SN2) reactions. Here, we move beyond textbook descriptions to provide actionable, field-tested insights and troubleshooting protocols.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational principles governing the reactivity of this compound. Understanding why this substrate is challenging is the first step toward developing successful synthetic strategies.
Q1: Why is this compound so unreactive in SN2 reactions?
The low reactivity is not due to the inherent properties of the C-Br bond but is a direct consequence of the conformational rigidity and steric hindrance imposed by the cyclohexane ring. An SN2 reaction requires a specific geometry: the nucleophile must attack the electrophilic carbon from the side opposite the leaving group (a 180° trajectory known as "backside attack").[1] In cyclohexane systems, this optimal geometry is often difficult to achieve.
For the commonly used trans-1,4-dibromocyclohexane, the molecule exists in a rapid equilibrium between two chair conformations: a diequatorial and a diaxial form. The diequatorial conformer is significantly more stable and therefore predominates at equilibrium.[2][3][4] However, in this stable conformation, the backside of the C-Br bond is sterically shielded by the axial hydrogens and the carbon framework of the ring itself, preventing the nucleophile's approach.[5] The SN2-active conformation, the diaxial form, is energetically unfavorable and exists in a very low concentration, leading to an overall slow reaction rate.
Q2: Which conformation of trans-1,4-dibromocyclohexane is more stable and why?
The diequatorial conformation is overwhelmingly more stable.[2] In the diaxial conformation, the bulky bromine atoms are subject to significant 1,3-diaxial interactions, which are repulsive steric interactions with the other axial hydrogens on the same side of the ring. By adopting a diequatorial arrangement, the large bromine substituents are positioned away from the ring's core, minimizing these destabilizing steric clashes.[2]
Caption: Conformational equilibrium of trans-1,4-dibromocyclohexane.
Q3: How does the position of the bromine (axial vs. equatorial) affect the SN2 reaction rate?
An SN2 reaction proceeds significantly faster when the leaving group is in an axial position. The axial position points the C-Br σ* (antibonding) orbital, which the nucleophile's HOMO must overlap with, into an open space away from the ring. This allows for an unobstructed, collinear backside attack. Conversely, an equatorial leaving group has its backside pathway blocked by the ring's framework, making the transition state sterically crowded and energetically inaccessible.[5]
Caption: SN2 accessibility for axial vs. equatorial leaving groups.
Troubleshooting Guide: From Theory to Practice
This section is formatted to directly address common experimental failures and guide you toward a successful outcome.
Q: My SN2 reaction with this compound is showing no product formation after 24 hours. Where do I start?
A: Start with a systematic review of the four key reaction components: substrate, nucleophile, solvent, and temperature.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting a failed SN2 reaction.
Q: I'm observing a significant amount of cyclohexene byproduct. How can I suppress the competing E2 elimination?
A: The formation of elimination byproducts is common when using strong bases as nucleophiles. The E2 mechanism, like SN2 on cyclohexanes, has strict stereochemical requirements, favoring an anti-periplanar arrangement of a β-hydrogen and the leaving group, which means both must be axial.[6][7][8]
Strategies to Favor SN2 over E2:
| Strategy | Rationale | Recommended Action |
| Nucleophile Choice | Strong bases promote E2. Good nucleophiles that are weak bases favor SN2.[9] | Replace alkoxides (e.g., t-BuO⁻) or hydroxides (OH⁻) with nucleophiles like azide (N₃⁻), iodide (I⁻), cyanide (CN⁻), or thiolates (RS⁻).[9] |
| Temperature Control | Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures.[10] | Run the reaction at the lowest temperature that allows for a reasonable SN2 rate. Consider starting at room temperature or even 0 °C and warming slowly.[10] |
| Solvent Selection | Polar aprotic solvents enhance nucleophilicity without significantly increasing basicity, favoring SN2.[11][12] | Use solvents like DMSO, DMF, or acetonitrile. Avoid polar protic solvents (e.g., ethanol, water) which can solvate the nucleophile and reduce its potency.[10][13] |
Q: How do I select the optimal nucleophile and solvent for this substrate?
A: The ideal combination is a strong, weakly basic nucleophile in a polar aprotic solvent .
-
Nucleophile Strength: Nucleophilicity is a kinetic property. For the sluggish this compound substrate, a potent nucleophile is required to drive the reaction forward. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[14][15]
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are superior for SN2 reactions.[16][17] They can dissolve the ionic nucleophile and solvate the counter-cation, but they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[12][16] In contrast, polar protic solvents (e.g., water, methanol) form a "solvent cage" around the nucleophile via hydrogen bonding, which must be broken for the reaction to occur, thus slowing it down.[17]
| Recommended Solvents | Properties |
| Dimethylformamide (DMF) | High dielectric constant, dissolves many salts. |
| Dimethyl sulfoxide (DMSO) | Excellent solvating power for cations, highly polar. |
| Acetonitrile (MeCN) | Less polar than DMF/DMSO but effective and easy to remove. |
Experimental Protocols
The following protocols are designed as robust starting points for your experiments.
Protocol 1: Stereospecific Substitution with Sodium Azide
This protocol aims to maximize the SN2 pathway while minimizing E2 elimination by using a strong nucleophile that is a weak base.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add trans-1,4-dibromocyclohexane (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Nucleophile Addition: Add sodium azide (NaN₃, 2.2 eq) to the stirring solution. Caution: Sodium azide is highly toxic.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere. The higher temperature is necessary to provide enough energy to overcome the conformational barrier and access the reactive diaxial conformer.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-48 hours for completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the 1,4-diazidocyclohexane product.
References
- Influence of the Leaving Group on the Dynamics of a Gas Phase SN2 Reaction. (n.d.). Google Scholar.
- The effect of leaving group on the SN2 reaction. (2020). YouTube.
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012). Master Organic Chemistry. [Link]
-
The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. (n.d.). SciSpace. [Link]
- The Stereospecific Synthesis of trans-1,4-Disubstituted Cyclohexanes. (n.d.). Google Scholar.
-
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PubMed Central. [Link]
-
Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more stable. (2024). brainly.com. [Link]
-
Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. [Link]
-
Draw the structure of 1,4 di-bromo cyclohexane. (2025). Filo. [Link]
-
Conformational analysis of trans-1,4-dihalocyclohexanes. (n.d.). Canadian Science Publishing. [Link]
-
Conformational analysis of trans-1,4-dihalocyclohexanes. (2025). ResearchGate. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]
-
A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. [Link]
-
SN2 and E2 Rates of Cyclohexanes. (n.d.). Chemistry Steps. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Role of Solvent in SN. (n.d.). Scribd. [Link]
-
Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]
-
The E2 Reaction and Cyclohexane Conformation. (2022). Chemistry LibreTexts. [Link]
-
The E2 Reaction and Cyclohexane Conformation. (2023). Chemistry LibreTexts. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. [Link]
-
SN2 reaction in cyclohexane derivative. (2024). YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Safety Protocols for Scaling Up Reactions Involving 1,4-Dibromocyclohexane
Welcome to the Technical Support Center. This guide provides essential safety protocols, troubleshooting advice, and standard operating procedures for researchers, scientists, and drug development professionals working with 1,4-dibromocyclohexane, particularly when scaling reactions from the benchtop to larger-scale production. Our goal is to equip you with the expertise to manage the unique challenges and risks associated with this reagent, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction scale-up of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a halogenated aliphatic compound. While stable under normal conditions, the primary hazards stem from its reactivity and decomposition products.[1][2]
-
Reactivity: It is incompatible with strong oxidizing agents, strong bases, and alkali metals, which can lead to vigorous or exothermic reactions.[1][2][3]
-
Thermal Decomposition: When heated to decomposition, it emits toxic and corrosive fumes of hydrogen bromide (HBr).[1][3] This is a critical consideration for reactions run at elevated temperatures.
-
Toxicity: While not classified as a carcinogen, it may cause skin, eye, and respiratory irritation.[1] Prolonged skin contact can lead to dermatitis.[2][4]
Q2: What are the most critical safety principles to follow when scaling up any reaction?
A2: Scaling up a chemical reaction is not merely about using more starting material. The physical dynamics change significantly, impacting safety.
-
Heat Transfer: This is the single most important factor. As you increase the reaction volume, the ratio of heat exchange surface area to reaction mass decreases. The volume increases by the cube of the vessel's radius, while the surface area for cooling increases only by the square.[5] This means a scaled-up reaction will retain more heat, dramatically increasing the risk of a thermal runaway.
-
Iterative Scaling: Never scale a reaction by more than a factor of three (3x) from the previous successful run.[6][7] Any changes to reagents, solvents, or conditions require re-testing at a small scale first.[6][7]
-
Continuous Monitoring: Large-scale reactions must be continuously monitored and should never be left unattended.[6] This includes vigilant monitoring of the internal reaction temperature.[6][7]
-
Risk Assessment: A thorough risk assessment must be conducted and documented before every scale-up.[6][7][8] This should be reviewed and approved by the Principal Investigator or lab supervisor.[6]
Q3: Why is the choice of stirring method so important in a scaled-up reaction?
A3: Inadequate mixing in a large vessel can lead to localized "hot spots" where reagents concentrate and react uncontrollably, potentially initiating a runaway reaction.
-
Small Scale (<500 mL): A magnetic stir bar may be sufficient.
-
Large Scale (>500 mL): An overhead mechanical stirrer is essential.[6] It provides more powerful and consistent agitation, ensuring even heat and mass distribution throughout the larger volume.[6]
Q4: What is the minimum recommended flask size for a scaled-up reaction?
A4: The reaction vessel volume should be at least twice the total volume of all substances to be added, including any quenching agents.[6][7] This "headspace" is crucial to accommodate potential gas evolution, foaming, or splashing, and helps contain the reaction in an emergency.
Troubleshooting Guide
This section provides direct, actionable advice for specific problems you may encounter during your experiment.
Q5: My reaction temperature is rising rapidly and uncontrollably. What should I do?
A5: You are likely experiencing a thermal runaway or an uncontrolled exotherm. Immediate and calm action is required. Follow the emergency protocol outlined below.
Caption: Decision tree for managing an unexpected exotherm.
Q6: I've observed unexpected side products or a lower yield after scaling up. What could be the cause?
A6: This is often linked to heat and mass transfer issues.
-
Poor Heat Control: As discussed, inefficient heat dissipation on a larger scale can lead to higher internal temperatures, favoring side reactions or decomposition of the desired product. Ensure your cooling capacity is adequate for the scale.
-
Inefficient Mixing: If using an overhead stirrer, ensure the impeller is correctly sized and positioned for the vessel and that the stirring speed is sufficient to create a vortex and ensure homogeneity.
-
Reagent Addition Rate: The rate of adding a limiting reagent can be critical. An addition that is too fast on a large scale can overwhelm the system's ability to dissipate heat, leading to side reactions. You may need to slow the addition rate significantly compared to the small-scale procedure.
Q7: I need to quench my reaction, but I'm concerned about the scale. How should I proceed?
A7: Quenching is a high-hazard step and must be done with extreme caution. The key is to add the quenching agent slowly, in a controlled manner, and with efficient cooling. A stepwise approach using progressively more reactive quenching agents is the safest method.[9][10][11] Never add a highly reactive quencher like water directly to an un-cooled, large-scale reaction mixture.[12] Refer to the detailed SOP 2: Safe Quenching Protocol below.
Standard Operating Procedures (SOPs)
These detailed protocols provide step-by-step methodologies for critical workflows.
SOP 1: General Scale-Up Risk Assessment and Workflow
This SOP must be completed before any physical experiment is attempted.
Caption: General workflow for conducting a safe reaction scale-up.
SOP 2: Safe Quenching Protocol for Large-Scale Reactions
Objective: To safely neutralize reactive species in a scaled-up reaction mixture. This protocol assumes the reaction solvent is a non-protic organic solvent (e.g., THF, Toluene).
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety glasses, face shield, and appropriate chemical-resistant gloves are mandatory.[9]
Procedure:
-
Cool the Reaction: Once the reaction is complete, cool the vessel to 0 °C using an ice/water bath. Ensure the vessel is securely clamped.[9]
-
Inert Atmosphere: Ensure a continuous, gentle flow of an inert gas (Nitrogen or Argon) is maintained throughout the quenching process. This prevents flammable solvents from igniting if the quench becomes too vigorous.[9]
-
Initial Quench (Least Reactive): Slowly, and dropwise via an addition funnel, add a less reactive alcohol like isopropanol.[9]
-
Rationale: Isopropanol reacts less vigorously than water or methanol, allowing for more controlled quenching of highly reactive species.[9]
-
Action: Monitor the internal temperature and any gas evolution. If the temperature rises more than 5 °C or gas evolution is excessive, pause the addition until the reaction subsides.
-
-
Secondary Quench: Once the addition of isopropanol no longer produces a noticeable exotherm or gas evolution, you can switch to a more reactive alcohol. A 1:1 mixture of isopropanol/water or ethanol can be used.[9] Add this mixture slowly and continue to monitor the temperature.
-
Final Quench (Most Reactive): After the secondary quench is complete and the reaction is calm, slowly add water to quench any remaining reactive materials.[9]
-
Stir and Warm: Once the final quench is complete, allow the mixture to stir at 0 °C for at least 30 minutes, then remove the cooling bath and allow it to warm to room temperature while stirring for an additional hour to ensure the quench is complete.[9]
SOP 3: Spill and Exposure Management
Objective: To safely manage a spill of this compound or personal exposure.
In Case of a Spill:
-
Alert: Immediately alert personnel in the vicinity and your supervisor.[13]
-
Evacuate (If Necessary): For spills larger than 1 liter, or if the material is hot, evacuate the immediate area.[14] Turn off any nearby ignition sources if it is safe to do so.[14]
-
Contain: Wearing appropriate PPE, contain the spill by working from the outside in. Use a non-combustible absorbent material like sand, earth, or vermiculite.[1][15] Do NOT use combustible materials like paper towels or sawdust.[1]
-
Collect: Gently sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with soap and water.[15]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[3][15][16] Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[14][15] Remove contact lenses if present. Seek immediate medical attention.[15]
-
Inhalation: Move to fresh air immediately.[3] If symptoms like coughing or shortness of breath develop, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Data & Properties Summary
The following tables summarize key data for safe handling and reaction planning.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35076-92-7 | [17] |
| Molecular Formula | C₆H₁₀Br₂ | [17] |
| Molecular Weight | 241.95 g/mol | [18] |
| Melting Point | 111 °C | [18] |
| Boiling Point | ~224.9 °C @ 760 mmHg | [17][18] |
| Density | ~1.789 g/cm³ | [17] |
| Incompatibilities | Strong oxidizing agents, strong bases, alkali metals | [1][2] |
Table 2: Scale-Up Safety Considerations
| Reaction Scale | Recommended Flask Size | Stirring Method | Key Monitoring Parameter |
| Small (<1 g substrate) | At least 2x reaction volume | Magnetic Stir Bar | Visual observation, occasional temperature check |
| Moderate (1-15 g) | At least 2x reaction volume | Magnetic Stir Bar / Small Overhead Stirrer | Internal temperature probe, visual observation |
| Large (>15 g) | At least 2-3x reaction volume | Overhead Mechanical Stirrer | Continuous internal temperature monitoring |
References
-
Quenching Reactive Substances. (2006). KGROUP. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
-
Spill Control/Emergency Response. (2025). University of Oklahoma Environmental Health and Safety. [Link]
-
1,2-Dibromocyclohexane Safety Data Sheet. (n.d.). DC Fine Chemicals. [Link]
-
Scale Up Safety. (2023). Stanford University Environmental Health & Safety. [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health & Safety. [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Material Safety Data Sheet - trans-1,2-Dibromocyclohexane, 99%. (n.d.). Cole-Parmer. [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
Scale-up Reactions. (2019). University of Illinois Division of Research Safety. [Link]
-
What to do in a chemical emergency. (2024). GOV.UK. [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. [Link]
-
Quenching guide. (2022). Reddit r/Chempros. [Link]
-
Scale up reactions Guideline. (n.d.). KAUST Health & Safety. [Link]
-
Chemical Properties of Cyclohexane, 1,4-dibromo- (CAS 35076-92-7). (n.d.). Cheméo. [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). University of Nebraska-Lincoln. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. [Link]
-
How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. [Link]
-
Process Safety and Scale-up. (n.d.). H.E.L Group. [Link]
-
Quenching of Water Reactive Materials. (2016). Sarpong Group, UC Berkeley. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fauske.com [fauske.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. reddit.com [reddit.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. This compound CAS#: 35076-92-7 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Conformational Stability of cis- and trans-1,4-Dibromocyclohexane
This guide provides an in-depth comparative analysis of the conformational stability of cis- and trans-1,4-dibromocyclohexane. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of stereochemistry and offers supporting experimental and computational insights to elucidate the stability differences between these two isomers.
Foundational Concepts: The Cyclohexane Chair Conformation
To comprehend the stability of substituted cyclohexanes, one must first grasp the intrinsic conformational dynamics of the cyclohexane ring. The most stable conformation of cyclohexane is the "chair" form, which minimizes two types of strain: angle strain (by maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (by staggering all adjacent carbon-hydrogen bonds).
In a chair conformation, the substituent positions are not equivalent. They are classified as either axial or equatorial . Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.
A crucial concept in this analysis is the ring flip , a rapid conformational interconversion between two chair forms. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.
Conformational Analysis of trans-1,4-Dibromocyclohexane
The trans isomer of 1,4-dibromocyclohexane has the two bromine atoms on opposite faces of the ring. This geometric arrangement allows for two possible chair conformations through a ring flip:
-
Diequatorial (e,e) conformation: Both bromine atoms occupy equatorial positions.
-
Diaxial (a,a) conformation: Both bromine atoms occupy axial positions.
The diequatorial conformation is significantly more stable.[1][2] This preference is primarily due to the avoidance of 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring, specifically at the C3 and C5 positions relative to the substituent at C1.[3][4][5] In the diaxial conformer of trans-1,4-dibromocyclohexane, both bulky bromine atoms experience these unfavorable steric clashes, leading to higher energy and reduced stability.[2] Conversely, the diequatorial conformer places both bromine atoms in the less sterically hindered equatorial positions, resulting in a lower energy state.[1][2]
Conformational Analysis of cis-1,4-Dibromocyclohexane
In the cis isomer, both bromine atoms are on the same face of the cyclohexane ring.[6] A ring flip of cis-1,4-dibromocyclohexane results in two chair conformations that are energetically equivalent. In each conformation, one bromine atom is in an axial position, and the other is in an equatorial position (a,e or e,a).[1]
Because a ring flip of the cis isomer always results in one axial and one equatorial bromine, neither conformation can escape the steric strain associated with an axial substituent.[1][5] Consequently, both chair conformations of the cis isomer are of equal energy.[7]
Quantitative Stability Comparison: A-Values and Gibbs Free Energy
The energetic cost of placing a substituent in an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane.[8][9][10] A larger A-value indicates a greater preference for the equatorial position due to more severe 1,3-diaxial interactions.[9]
For bromine, the A-value is approximately 0.43 kcal/mol.[8] This value is less than that of a methyl group (1.75 kcal/mol) because the longer carbon-bromine bond length (around 1.93 Å) places the larger bromine atom further from the axial hydrogens, thus reducing the steric repulsion.[8]
We can use A-values to estimate the relative stabilities:
-
trans-1,4-Dibromocyclohexane: The diequatorial conformer has no significant 1,3-diaxial interactions involving the bromine atoms. The diaxial conformer has two bromine atoms in axial positions, leading to a destabilization of approximately 2 * 0.43 = 0.86 kcal/mol. Therefore, the diequatorial conformer is favored.
-
cis-1,4-Dibromocyclohexane: In either chair conformation, there is one axial bromine atom, resulting in a destabilization of approximately 0.43 kcal/mol due to 1,3-diaxial interactions.
This analysis clearly indicates that the diequatorial conformation of trans-1,4-dibromocyclohexane is the most stable conformer overall.[1][11] Experimental studies have determined the free energy difference between the diequatorial and diaxial forms of trans-1,4-dibromocyclohexane to be approximately 200 cal/mol (0.2 kcal/mol).[12][13]
Table 1: Summary of Conformational Analysis
| Isomer | Conformer 1 | Conformer 2 (after ring flip) | Relative Stability |
| trans-1,4-Dibromocyclohexane | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial is more stable |
| cis-1,4-Dibromocyclohexane | Axial, Equatorial (a,e) | Equatorial, Axial (e,a) | Both conformers are of equal energy |
Experimental and Computational Methodologies
The determination of conformational equilibria and relative stabilities relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature NMR (VT-NMR) spectroscopy is a powerful tool for studying conformational dynamics.[14] At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion decreases, and at a sufficiently low temperature (the coalescence temperature), the individual signals for each conformer can be resolved.
Step-by-Step VT-NMR Protocol:
-
Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.
-
Initial Spectrum Acquisition: Record a ¹H NMR spectrum at room temperature.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).
-
Coalescence and Resolution: Record spectra at each temperature increment until the signals for the axial and equatorial protons broaden, coalesce, and then resolve into separate signals for each conformer.
-
Integration and Equilibrium Constant: At a temperature where the signals for both conformers are sharp and well-resolved, integrate the corresponding proton signals. The ratio of the integrals provides the ratio of the conformer populations, from which the equilibrium constant (Keq) can be calculated.
-
Gibbs Free Energy Calculation: Use the following equation to calculate the Gibbs free energy difference (ΔG°) between the conformers: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[15]
The analysis of coupling constants (³JHH) can also provide information about the dihedral angles between adjacent protons, which differ for axial-axial, axial-equatorial, and equatorial-equatorial relationships, further aiding in the assignment of conformations.[16][17][18]
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a theoretical framework to model and calculate the energies of different conformers.
Step-by-Step DFT Calculation Workflow:
-
Structure Building: Construct the 3D structures of the diequatorial and diaxial conformers of trans-1,4-dibromocyclohexane and the axial-equatorial conformer of cis-1,4-dibromocyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[16] This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Comparison: Compare the calculated electronic energies (with ZPVE and thermal corrections) of the different conformers to determine their relative stabilities. The conformer with the lower energy is the more stable one.
Visualizing Conformational Equilibria
The following diagrams illustrate the conformational equilibria for cis- and trans-1,4-dibromocyclohexane.
Caption: Conformational equilibrium of trans-1,4-dibromocyclohexane.
Caption: Conformational equilibrium of cis-1,4-dibromocyclohexane.
Conclusion and Implications
The comparative analysis unequivocally demonstrates that trans-1,4-dibromocyclohexane is more stable than its cis isomer . This is because the trans isomer can adopt a diequatorial conformation, which minimizes steric strain by avoiding unfavorable 1,3-diaxial interactions. In contrast, the cis isomer is locked in a conformation where one bromine atom must always occupy a sterically hindered axial position.
For researchers in drug development and materials science, understanding these subtle differences in conformational stability is paramount. The three-dimensional shape of a molecule, dictated by its most stable conformation, governs its interactions with biological targets and its macroscopic properties. A thorough conformational analysis, employing both experimental and computational methods, is therefore an indispensable component of modern chemical research.
References
-
Brainly. (2023, February 13). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. Retrieved from [Link]
-
Brainly. (2024, January 9). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more stable. Retrieved from [Link]
-
PubMed. (n.d.). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Retrieved from [Link]
-
ACS Publications. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Retrieved from [Link]
-
Filo. (2025, November 18). Draw the structure of 1,4 di-bromo cyclohexane. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
ResearchGate. (2005, July). The 1,3-Diaxial Dibromo Interaction. Retrieved from [Link]
-
Study.com. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
Química Organica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Retrieved from [Link]
-
Stereoelectronics. (2021, April 26). 1,4-Dimethylcyclohexane. Retrieved from [Link]
-
Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
Brainly. (2023, August 24). and trans-1,4-dibromocyclohexane on your own time; see. Retrieved from [Link]
-
YouTube. (2020, December 16). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]
-
YouTube. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 19.6: Gibbs Energy Change and Equilibrium. Retrieved from [Link]
-
PubMed. (2005, December 23). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A value - Wikipedia [en.wikipedia.org]
- 10. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 11. homework.study.com [homework.study.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1,4-Dibromocyclohexane vs. 1,2-Dibromocyclohexane
Authored by a Senior Application Scientist
Introduction
In the landscape of synthetic organic chemistry, halogenated cyclohexanes are foundational substrates for a multitude of transformations, including elimination and substitution reactions. The seemingly subtle difference in the placement of two bromine atoms on a cyclohexane ring—comparing 1,2- (vicinal) and 1,4- (para) substitution patterns—gives rise to profound differences in chemical reactivity. This guide provides an in-depth analysis of the reactivity of 1,4-dibromocyclohexane versus 1,2-dibromocyclohexane, moving beyond simple classification to explore the underlying principles of conformational analysis and stereoelectronic effects that govern their reaction pathways. For researchers in drug development and chemical synthesis, a deep understanding of these principles is not merely academic; it is essential for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
This comparison will focus primarily on the two most common and illustrative reaction manifolds for these substrates: the bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) reactions. We will demonstrate how the reactivity of each isomer is inextricably linked to the stability of its chair conformations and the stringent geometric requirements of these reaction mechanisms.
The Decisive Role of Conformational Analysis
The reactivity of any substituted cyclohexane is dictated by its three-dimensional structure. The cyclohexane ring is not a planar hexagon; it predominantly exists in a low-energy "chair" conformation. In this conformation, the twelve substituents on the ring are oriented in one of two ways: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). Through a process known as a "ring flip," a chair conformation can interconvert to an alternative chair form, in which all axial substituents become equatorial, and vice versa.
The energetic preference for a substituent is overwhelmingly for the equatorial position, which minimizes destabilizing steric interactions known as 1,3-diaxial interactions.[1][2] This conformational preference is the critical first principle in understanding the reactivity of the dibromocyclohexane isomers.
-
trans-1,4-Dibromocyclohexane : This isomer can exist in a conformation where both bulky bromine atoms occupy equatorial positions (diequatorial). This is a highly stable arrangement. The alternative, diaxial conformation, is significantly destabilized by severe 1,3-diaxial interactions and exists in a very low population at equilibrium.[1]
-
cis-1,4-Dibromocyclohexane : Due to its stereochemistry, this isomer is constrained to have one bromine atom in an axial position and the other in an equatorial position (axial-equatorial).[3]
-
trans-1,2-Dibromocyclohexane : This isomer also exists as an equilibrium between a diequatorial and a diaxial conformer. While the diequatorial form is generally more stable, the energy difference is less pronounced than in the 1,4-isomer, and the diaxial conformer plays a crucial role in its reactivity.[4][5]
-
cis-1,2-Dibromocyclohexane : Like the cis-1,4 isomer, this molecule must have one axial and one equatorial bromine substituent.[2]
The following diagram illustrates the key conformational equilibria.
Caption: Logical relationship for E2 reactivity based on conformational requirements.
Data Summary: E2 Reactivity
| Compound | Stable Conformation | Trans-Diaxial H/Br Available? | Expected E2 Rate (Dehydrohalogenation) | Notes |
| cis-1,4-dibromo | Axial-Equatorial | Yes (from axial Br) | Fast | Reacts from its most stable conformer. |
| trans-1,4-dibromo | Diequatorial | No (requires flip) | Very Slow | High energy barrier to form reactive diaxial conformer. |
| cis-1,2-dibromo | Axial-Equatorial | Yes (from axial Br) | Fast | Reacts from its most stable conformer. |
| trans-1,2-dibromo | Diequatorial | No (requires flip) | Slow | Must access less stable diaxial conformer. |
| trans-1,2-dibromo | Diequatorial | Yes (Br/Br, after flip) | Very Fast | Exceptionally fast for iodide-induced dehalogenation. [6][7] |
Reactivity Comparison in SN2 Substitution Reactions
The SN2 reaction is also a concerted, one-step process. A nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, in a "backside attack." [8][9]This trajectory is necessary for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Leaving Group's lowest unoccupied molecular orbital (LUMO, σ*). [10] In cyclohexane systems, this has significant steric implications.
-
Equatorial Leaving Group : A backside attack is sterically hindered by the cyclohexane ring itself (specifically, by the axial hydrogens on carbons 3 and 5 relative to the leaving group). [11]* Axial Leaving Group : An axial leaving group is sterically more accessible to a nucleophile approaching from the opposite side, away from the bulk of the ring. [11][12] Therefore, SN2 reactions on cyclohexane rings proceed much faster when the leaving group is in an axial position.
Analysis of Reactivity
-
1,2-Dibromocyclohexane:
-
trans-Isomer : The predominant diequatorial conformer is sterically hindered for SN2. The molecule must ring-flip to the less stable diaxial conformer to place the bromines in the more reactive axial position. This energetic penalty results in a slower overall reaction rate.
-
cis-Isomer : The stable axial-equatorial conformer always has one axial bromine. This axial bromine is readily accessible for backside attack without the need for a high-energy conformational change. Thus, cis-1,2-dibromocyclohexane is expected to be more reactive in SN2 reactions than its trans isomer.
-
-
This compound:
-
trans-Isomer : This isomer exists almost exclusively in the unreactive diequatorial conformation. The rate of SN2 reaction is extremely slow.
-
cis-Isomer : Its stable conformer has one axial bromine, which is primed for SN2 attack. Consequently, cis-1,4-dibromocyclohexane is far more reactive than the trans isomer.
-
Caption: Logical relationship for SN2 reactivity based on leaving group position.
Data Summary: SN2 Reactivity
| Compound | Stable Conformation | Leaving Group Position | Expected SN2 Rate |
| cis-1,4-dibromo | Axial-Equatorial | Axial | Fast |
| trans-1,4-dibromo | Diequatorial | Equatorial | Very Slow |
| cis-1,2-dibromo | Axial-Equatorial | Axial | Fast |
| trans-1,2-dibromo | Diequatorial | Equatorial | Slow |
Experimental Protocol: Dehalogenation of trans-1,2-Dibromocyclohexane
This protocol describes a classic experiment that powerfully illustrates the stereoelectronic requirements of the E2 reaction, leveraging the high reactivity of the trans-1,2 isomer. [13][6] Objective: To synthesize cyclohexene from trans-1,2-dibromocyclohexane via an iodide-catalyzed E2 elimination and monitor the reaction progress.
Materials:
-
trans-1,2-dibromocyclohexane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
5% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for simple distillation
Procedure:
-
Reaction Setup : In a 50 mL round-bottom flask, combine trans-1,2-dibromocyclohexane (e.g., 2.42 g, 10 mmol) and sodium iodide (e.g., 3.0 g, 20 mmol).
-
Solvent Addition : Add 20 mL of anhydrous acetone to the flask. The acetone serves as a solvent that readily dissolves the reactants but precipitates the sodium bromide (NaBr) byproduct, driving the reaction equilibrium forward (Le Châtelier's principle).
-
Reflux : Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to a gentle reflux using a heating mantle. The formation of a white precipitate (NaBr) is an indicator of reaction progress. Maintain reflux for 60-90 minutes.
-
Workup - Quenching : After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Workup - Extraction : Extract the aqueous layer with a low-boiling organic solvent like diethyl ether or pentane (2 x 20 mL).
-
Workup - Washing : Combine the organic extracts. Wash the combined organic layers with 20 mL of 5% sodium thiosulfate solution to remove any residual iodine (formed from oxidation of iodide). Then, wash with 20 mL of brine to aid in the removal of water.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Isolation : The product, cyclohexene, is a volatile liquid (boiling point ~83 °C). It can be carefully isolated from the extraction solvent by simple distillation.
-
Characterization : Confirm the identity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy (looking for the disappearance of C-Br stretches and the appearance of C=C and vinylic C-H stretches).
Self-Validation: The success of this protocol is validated by the formation of the NaBr precipitate during the reaction and the successful isolation and characterization of cyclohexene. Comparing the reaction time or yield of this experiment with an identical one using cis-1,2-dibromocyclohexane would demonstrate the significantly lower reactivity of the cis isomer under these conditions, thereby validating the mechanistic principles discussed.
Conclusion
The reactivities of 1,4- and 1,2-dibromocyclohexane are not governed by their constitutional isomerism alone, but are profoundly controlled by their conformational preferences and the strict stereoelectronic demands of the reaction mechanism.
-
For E2 eliminations , which require a trans-diaxial arrangement, the cis isomers (both 1,2- and 1,4-) are generally more reactive in dehydrohalogenation because their stable conformers possess an axial bromine. The standout exception is trans-1,2-dibromocyclohexane, which undergoes an exceptionally rapid dehalogenation with iodide due to its ability to adopt a reactive, all-axial conformation.
-
For SN2 substitutions , which favor backside attack on an axial leaving group, the cis isomers of both 1,2- and this compound are significantly more reactive than their trans counterparts, which preferentially place the bulky bromine atoms in the sterically shielded equatorial position.
This comparative guide underscores a central tenet of modern organic chemistry: structure dictates reactivity. For the practicing scientist, a thorough grounding in conformational analysis is indispensable for predicting and controlling the outcomes of chemical reactions.
References
-
Rittner, R., & Taday, E. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1771-1776. [Link]
- Snyder, E. I. (1961). Conformational analysis of trans-1,4-dihalocyclohexanes. Journal of the American Chemical Society, 83(14), 3183-3184. Note: While a direct link to the full text may require subscription, the existence and topic of this research can be verified.
-
Klein, A. J., & Evans, D. H. (1979). Conformational analysis of trans-1,2-dibromocyclohexane by low-temperature cyclic voltammetry. Journal of the American Chemical Society, 101(3), 757-758. [Link]
-
PASSCHEM. (n.d.). Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation. [Link]
-
Atkinson, V. A., & Lunde, K. (1958). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 12, 319-323. [Link]
-
Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]
-
Cristol, S. J., & Tchelitcheff, S. (1955). Mechanisms of Elimination Reactions. XVI. Reaction of Sodium Iodide with cis- and trans-2-Bromo-1-cyclohexyl Nitrates and Arenesulfonates. Journal of the American Chemical Society, 77(19), 5034-5037. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]
-
Chegg. (2024). Question: The dehalogenation, by reaction with sodium iodide, of cis-1,2-dibromocyclohexane is much slower than that of trans-1,2-dibromocyclohexane. Explain.[Link]
-
Linfield University. (n.d.). E2 Reaction: Formation of cyclohexene from bromocyclohexane. [Link]
-
The Umbrella Academy. (2023). E2 Elimination in Cyclohexane Systems. YouTube. [Link]
-
Chemistry LibreTexts. (2022). Stereoselectivity of E2 Elimination Reactions. [Link]
-
Oxford College Chemistry Courses: Scharf. (2023). SN2 and E2 on Halogenated Cyclohexanes. YouTube. [Link]
-
Chemistry Stack Exchange. (2018). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. scispace.com [scispace.com]
- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4. The dehalogenation, by reaction with sodium | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to the Conformational Analysis of Dihalocyclohexanes
For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. Among the cyclic systems, the cyclohexane ring is a ubiquitous scaffold in numerous natural products and pharmaceutical agents. Its conformational landscape, however, is significantly influenced by the nature and position of its substituents. This guide provides an in-depth comparative analysis of the conformational preferences of various dihalocyclohexanes, supported by experimental data and computational insights. We will explore the underlying principles governing their stability and delve into the practical methodologies used for their characterization.
The Dynamic Landscape of the Cyclohexane Ring
The cyclohexane ring is not a planar hexagon as often depicted in two-dimensional drawings. To alleviate angle and torsional strain, it adopts a variety of non-planar conformations.[1] The most stable of these is the chair conformation , where all carbon-carbon bonds are staggered, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.[2][3] In a chair conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: six axial bonds are parallel to the principal axis of the ring, while six equatorial bonds point outwards from the "equator" of the ring.[1]
The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts two chair conformations.[4] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[5] While the two chair conformations of cyclohexane itself are identical in energy, for substituted cyclohexanes, the two chair conformers are often not isoenergetic.[6]
Other higher-energy conformations include the boat and twist-boat (or skew-boat) conformations.[2] The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.[4] The twist-boat conformation is more stable than the boat form as it partially relieves these strains.[3] At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation.[1]
The preference of a substituent for the equatorial position is quantified by its A-value , which is the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[7] A larger A-value signifies a stronger preference for the equatorial position, often due to greater steric hindrance in the axial position.[7][8] This steric strain arises from unfavorable interactions between the axial substituent and the two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .[9]
Monohalogenated Cyclohexanes: A Prelude
Before delving into the complexities of dihalogenated systems, it is instructive to consider the conformational preferences of monohalogenated cyclohexanes. The A-values for halogens are presented in the table below.
| Halogen | A-value (kcal/mol) |
| -F | ~0.25 |
| -Cl | ~0.53 |
| -Br | ~0.43 |
| -I | ~0.46 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Interestingly, while the size of the halogen atom increases down the group (F < Cl < Br < I), the A-values do not follow a simple trend.[7] Although bromine and iodine are larger atoms than chlorine, their longer carbon-halogen bond lengths place them further from the axial hydrogens, mitigating the 1,3-diaxial interactions.[7] Fluorine, despite its small size, has a significant A-value due to its high electronegativity and short C-F bond, which brings it into close proximity with the axial hydrogens.
A Comparative Analysis of Dihalocyclohexane Conformations
The conformational landscape of dihalocyclohexanes is more intricate, as the relative positions of the two halogens introduce additional stereochemical considerations. We will examine the conformational equilibria of 1,2-, 1,3-, and 1,4-dihalocyclohexanes.
1,2-Dihalocyclohexanes
-
cis-1,2-Dihalocyclohexanes: In the cis isomer, one halogen must be in an axial position and the other in an equatorial position (a,e). A ring flip results in the other conformer where the axial halogen becomes equatorial and the equatorial halogen becomes axial (e,a). If the halogens are identical, these two conformers are enantiomeric and thus have the same energy.
-
trans-1,2-Dihalocyclohexanes: The trans isomer can exist in two distinct chair conformations: a diaxial (a,a) form and a diequatorial (e,e) form. The diequatorial conformer is generally more stable to avoid 1,3-diaxial interactions.[10] However, for trans-1,2-dihalocyclohexanes, the diaxial conformer can be surprisingly stable, and in some cases, even preferred. This is particularly true for smaller halogens like fluorine and in non-polar solvents.[10] This preference for the diaxial conformation is attributed to the avoidance of gauche interactions between the two adjacent halogens in the diequatorial form and favorable hyperconjugative effects in the diaxial form.[10] The equilibrium between the diaxial and diequatorial forms is sensitive to solvent polarity; more polar solvents tend to favor the more polar diequatorial conformer.[10]
1,3-Dihalocyclohexanes
-
cis-1,3-Dihalocyclohexanes: The cis isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is significantly more stable as it avoids the severe 1,3-diaxial interaction between the two halogen atoms in the diaxial form.[6] For cis-1,3-dibromocyclohexane, the diequatorial conformation is essentially the only one observed.[11]
-
trans-1,3-Dihalocyclohexanes: In the trans isomer, one halogen is axial and the other is equatorial (a,e). The ring-flipped conformer is identical (e,a), so the two forms are degenerate in energy if the halogens are the same.
1,4-Dihalocyclohexanes
-
cis-1,4-Dihalocyclohexanes: Similar to the trans-1,3 isomer, the cis-1,4-dihalocyclohexane has one axial and one equatorial substituent (a,e). The two chair conformers are degenerate in energy if the halogens are the same.
-
trans-1,4-Dihalocyclohexanes: The trans isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. As with other disubstituted cyclohexanes, the diequatorial conformation is generally the more stable of the two to avoid 1,3-diaxial interactions.
The following diagram illustrates the chair-flipping process for a monosubstituted cyclohexane, which is a fundamental concept for understanding the conformational dynamics of disubstituted derivatives.
Caption: Chair-flipping interconverts axial and equatorial positions.
This next diagram provides a visual representation of the conformational isomers for a generic 1,2-disubstituted cyclohexane, highlighting the different spatial arrangements of the substituents.
Caption: Conformational isomers of a 1,2-disubstituted cyclohexane.
Experimental and Computational Methodologies for Conformational Analysis
A combination of experimental techniques and computational methods is typically employed to elucidate the conformational preferences of dihalocyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for conformational analysis.[12] The key parameter is the vicinal coupling constant (³J_HH) between adjacent protons. According to the Karplus equation, the magnitude of ³J_HH is dependent on the dihedral angle between the coupled protons. By measuring the coupling constants, one can deduce the dihedral angles and, consequently, the preferred conformation of the molecule.[13]
Experimental Protocol: ¹H NMR Analysis of a Dihalocyclohexane
-
Sample Preparation: Dissolve 5-10 mg of the dihalocyclohexane sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. The choice of solvent is crucial as it can influence the conformational equilibrium.[10]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the signals corresponding to the methine protons (CH-X).
-
Measure the coupling constants (³J_HH) for these protons. For complex spectra, simulation software may be necessary to extract accurate coupling constants.[10]
-
-
Conformer Population Analysis:
-
Use the measured coupling constants and the Karplus equation to calculate the mole fractions of the different conformers. For a two-state equilibrium, the observed coupling constant (J_obs) is a weighted average of the coupling constants of the individual conformers (J_a and J_e): J_obs = x_a * J_a + x_e * J_e where x_a and x_e are the mole fractions of the axial and equatorial conformers, respectively (x_a + x_e = 1).
-
The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq) where K_eq = x_e / x_a.
-
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a powerful complementary approach to experimental methods.[14] These calculations can be used to determine the relative energies of different conformers, predict their geometries, and calculate NMR parameters.[15]
Workflow for Computational Conformational Analysis
Caption: Workflow for computational conformational analysis.
Infrared (IR) Spectroscopy
IR spectroscopy can also provide valuable information about molecular conformation. Different conformers can exhibit distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).[16][17] For example, the C-X stretching frequencies can be sensitive to whether the halogen is in an axial or equatorial position. By analyzing the temperature dependence of the intensities of these bands, it is possible to determine the enthalpy difference between the conformers.[18]
Summary of Key Conformational Preferences
The table below summarizes the general conformational preferences for the chair forms of dihalocyclohexanes.
| Isomer | Relative Position | More Stable Conformer | Key Considerations |
| cis-1,2 | a,e | - (degenerate if halogens are identical) | Ring flip gives the enantiomer. |
| trans-1,2 | a,a vs. e,e | e,e (generally) | Diaxial can be significant, especially for smaller halogens and in non-polar solvents.[10] |
| cis-1,3 | a,a vs. e,e | e,e | Strong 1,3-diaxial repulsion in the a,a conformer.[6] |
| trans-1,3 | a,e | - (degenerate if halogens are identical) | Ring flip gives an identical conformer. |
| cis-1,4 | a,e | - (degenerate if halogens are identical) | Ring flip gives an identical conformer. |
| trans-1,4 | a,a vs. e,e | e,e | 1,3-diaxial interactions destabilize the a,a conformer. |
Conclusion
The conformational analysis of dihalocyclohexanes is a multifaceted field that requires a synergistic approach, combining high-resolution experimental techniques with robust computational methods. The seemingly subtle interplay of steric hindrance, electrostatic interactions, and stereoelectronic effects dictates the preferred three-dimensional structures of these molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of these conformational preferences is not merely an academic exercise but a critical component in the rational design of molecules with desired properties and functions. This guide has provided a foundational framework for navigating the conformational complexities of dihalocyclohexanes, empowering scientists to make more informed decisions in their research endeavors.
References
-
Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]
-
Study.com. (n.d.). Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Retrieved from [Link]
-
Fiveable. (n.d.). Conformations of Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]
-
de Oliveira, P. R., & Rittner, R. (2004). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Journal of Molecular Structure, 700(1-3), 1-7. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substituted Cyclohexanes. Retrieved from [Link]
-
Reusch, W. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Conformation of cyclohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. Retrieved from [Link]
-
Luo, Q., Randall, K. R., & Schaefer, H. F. (2019). The Conformational Preferences of Polychlorocyclohexanes. Physical Chemistry Chemical Physics, 21(41), 22966-22976. Retrieved from [Link]
-
JoVE. (2023). Video: Stability of Substituted Cyclohexanes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Infra-Red Absorption Spectrum and Configuration of Cyclohexane. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]
-
ACS Publications. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. Retrieved from [Link]
-
ACS Publications. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Conformations. Retrieved from [Link]
-
Save My Exams. (n.d.). Halogen Displacement Reactions. Retrieved from [Link]
-
PubMed Central. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4: Halogens. Retrieved from [Link]
-
OpenStax. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
-
auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
-
OCR. (n.d.). Reactivity trends of the halogens. Retrieved from [Link]
-
WordPress. (2016). Elements from the Sea: ES 1.2 Reactions of halogens and halides. Retrieved from [Link]
-
PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]
-
PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Conformations of Cyclohexane | Chair, Boat & Twist-Boat - Lesson | Study.com [study.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Stability of Substituted Cyclohexanes [jove.com]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 10. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. auremn.org.br [auremn.org.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 17. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 1,4-Dibromocyclohexane: X-ray Crystallography vs. Spectroscopic Methods
In the realm of chemical and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for cyclic compounds like 1,4-dibromocyclohexane, which exists as cis and trans stereoisomers.[1] The spatial arrangement of the bromine atoms profoundly influences the molecule's physical properties and reactivity, making precise structural validation a critical step in research and development. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure determination, with spectroscopic alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystal.[2] The method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal, producing a unique diffraction pattern.[3] From this pattern, a three-dimensional map of the electron density can be calculated, revealing the precise location of each atom in the molecule and the crystal lattice.[3][4]
For this compound, this technique provides an unequivocal distinction between the cis and trans isomers. The trans isomer, for instance, has been shown to crystallize in the monoclinic space group P2₁/a, with two molecules per unit cell, implying a center of symmetry within the molecule itself.[5] This level of detail is unattainable through most other analytical methods.
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and quality of the final data, making the protocol inherently self-validating.
Detailed Experimental Protocol for this compound
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to encourage slow, ordered growth to minimize defects.
-
Protocol: Dissolve high-purity trans- or cis-1,4-dibromocyclohexane in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture). The choice of solvent is critical and often determined empirically. Employ the slow evaporation technique by covering the vial with parafilm and piercing a few small holes to allow the solvent to evaporate over several days at a constant temperature. Alternatively, vapor diffusion can be used, where a solution of the compound is placed in a sealed container with a more volatile anti-solvent.
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be a single, well-formed entity, clear of any visible cracks or satellite growths.
-
Protocol: Under a microscope, select a crystal with dimensions typically between 0.1 and 0.3 mm. Using a cryo-loop, carefully pick up the crystal with a small amount of cryo-protectant oil (e.g., Paratone-N) and immediately flash-cool it in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer's goniometer head. This cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.
-
-
Data Collection:
-
Rationale: A complete dataset requires collecting diffraction data from all possible crystal orientations.
-
Protocol: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly from a molybdenum or copper source). The crystal is rotated, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process, ensuring a complete and often redundant dataset is collected.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities must be mathematically converted into an electron density map, and then an atomic model is built and refined to best fit this map.
-
Protocol: Specialized software is used to integrate the diffraction spots and apply corrections. The "phase problem" is solved using direct methods for small molecules. An initial atomic model is built into the resulting electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.
-
Alternative and Complementary Techniques: NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2][6] For this compound, ¹H and ¹³C NMR can provide crucial information about the connectivity and chemical environment of the atoms, allowing for the differentiation of isomers.[2]
In the cis isomer, due to ring flipping at room temperature, the protons on the bromine-bearing carbons often appear as a single, time-averaged signal. In contrast, the trans isomer, which exists predominantly in the stable diequatorial conformation, will show distinct signals for the axial and equatorial protons, with characteristic coupling constants that can reveal their spatial relationship.
Comparative Analysis: Crystallography vs. Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy depends on the specific research question and the nature of the sample. They are often considered complementary techniques.[7]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Solid (single crystal required) | Solution |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Atomic connectivity, chemical environment, dynamic processes (in solution) |
| Ambiguity | Unambiguous determination of stereochemistry and conformation in the solid state | Can be ambiguous; conformation may be inferred but is often an average of solution-state structures |
| Primary Limitation | Requires a single, high-quality crystal, which can be difficult to grow[7] | Limited by molecular weight for complex structures; provides a time-averaged structure in solution[6] |
| Throughput | Lower; crystal growth can be time-consuming | Higher; sample preparation is generally faster |
Conclusion
For the absolute structural validation of this compound isomers, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a static, high-resolution snapshot of the molecule in the solid state, definitively resolving the cis and trans configurations and their preferred conformations. However, its primary limitation is the prerequisite of a suitable single crystal.
NMR spectroscopy serves as an essential and complementary technique, offering invaluable insight into the molecule's structure and dynamics in solution.[6] By using these powerful analytical tools in concert, researchers can achieve a comprehensive understanding of a molecule's structure in different states, a critical component in the rigorous landscape of chemical research and drug development.
References
-
Hassel, O., & Hadler Vihovde, E. (1953). Crystal Structure of trans 1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 7, 1164-1169. 5
-
Pediaa. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com.
-
Ambrus, A. (n.d.). Comparison of NMR and X-ray Crystallography as methods of the protein structure determination. University Medical School of Debrecen.
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS Journal, 275(1), 1-21.
-
MRC Laboratory of Molecular Biology. (n.d.). Crystallisation and X-ray.
-
McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology, 276, 141-161.
- Evans, J. N. S. (1995). Biomolecular NMR spectroscopy. Oxford University Press.
-
Filo. (2025). Draw the structure of 1,4 di-bromo cyclohexane.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
Sources
- 1. Draw the structure of 1,4 di-bromo cyclohexane | Filo [askfilo.com]
- 2. differencebetween.com [differencebetween.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Bridging the Gap Between Experimental and Computational NMR of 1,4-Dibromocyclohexane
Introduction: The Conformational Challenge of a Model System
In the realm of stereochemistry, 1,4-dibromocyclohexane serves as a classic model for understanding conformational isomerism. This seemingly simple molecule exists as cis and trans diastereomers, each presenting a unique dynamic behavior in solution. The trans isomer, in particular, undergoes a rapid "chair flip" at room temperature, existing in an equilibrium between a diequatorial (ee) and a diaxial (aa) conformation.[1][2] The relative populations of these conformers are governed by their thermodynamic stabilities, a factor that is directly reflected in their Nuclear Magnetic Resonance (NMR) spectra.
NMR spectroscopy is an exceptionally powerful tool for probing these dynamic structures in solution.[3] However, the room-temperature spectrum of trans-1,4-dibromocyclohexane represents a time-averaged snapshot of the rapidly interconverting conformers, complicating direct structural assignment. This guide provides an in-depth comparison of two complementary approaches to unraveling this complexity: high-resolution experimental NMR spectroscopy and first-principles computational modeling using Density Functional Theory (DFT). By synergizing these techniques, we can validate our computational models against physical reality and, in turn, use those models to interpret nuanced experimental data that would otherwise be ambiguous.
This guide is intended for researchers and professionals in chemistry and drug development who seek to leverage both experimental and computational methods for robust structural elucidation. We will explore the causality behind our methodological choices, present detailed protocols for both workflows, and critically evaluate the results in a head-to-head comparison.
Part 1: The Experimental Approach - Capturing Molecular Reality
The experimental workflow aims to produce a high-fidelity NMR spectrum that accurately reflects the magnetic environments of the ¹H and ¹³C nuclei within the molecule. The quality of this data is paramount, as it forms the benchmark against which our computational model will be judged.
Guiding Principles of Experimental NMR
Our primary observables are chemical shifts (δ) and spin-spin coupling constants (J). Chemical shifts are sensitive to the local electronic environment of a nucleus, while vicinal coupling constants (³J) are exquisitely dependent on the dihedral angle between coupled protons, a relationship described by the Karplus equation.[4][5] For trans-1,4-dibromocyclohexane, the large difference in expected ³J values for axial-axial (~9-13 Hz) versus axial-equatorial or equatorial-equatorial (~0-7 Hz) couplings provides a powerful diagnostic tool for conformational analysis.[6][7]
Experimental Protocol: Acquiring High-Resolution Spectra
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound (as a mixture of isomers or the isolated trans isomer) into a clean, dry vial.[8] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[9]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is a cost-effective and versatile solvent for non-polar to moderately polar compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[8]
-
Homogenization & Filtration: Ensure the sample is fully dissolved. Using a Pasteur pipette with a small plug of glass wool or Kimwipe at the neck, filter the solution directly into a clean 5 mm NMR tube.[11][12] This critical step removes any particulate matter that could degrade spectral resolution. The final solution height should be approximately 4 cm.[10]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[13]
Step 2: Data Acquisition
-
Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: ~12 ppm, centered around 5 ppm.
-
Number of Scans (NS): 16 scans.
-
Relaxation Delay (D1): 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Number of Scans (NS): 1024 scans or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Step 3: Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on both spectra.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.[14]
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Part 2: The Computational Approach - Predicting from First Principles
Computational modeling allows us to build and analyze the individual conformers of this compound, predicting their geometries and NMR properties from the fundamental laws of quantum mechanics. This provides invaluable insight into the structures that contribute to the averaged experimental spectrum.
Guiding Principles of Computational NMR
Our strategy relies on Density Functional Theory (DFT), a robust method for calculating molecular electronic structure.[15] We will use the Gauge-Independent Atomic Orbital (GIAO) method, which is the gold standard for calculating NMR shielding tensors (σ) with high accuracy and reliability.[16][17] The calculated shielding tensors are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard, tetramethylsilane (TMS), calculated at the exact same level of theory:
δ_predicted = σ_TMS - σ_nucleus
This approach systematically cancels out errors inherent in the calculation.
Computational Protocol: DFT-Based NMR Prediction
This protocol details the workflow using a computational chemistry package like Gaussian.
Step 1: Structure Optimization
-
Initial Structures: Build the 3D structures for the trans-diequatorial (ee), trans-diaxial (aa), and cis-equatorial-axial (ea) conformers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each conformer.
-
Method: DFT using the B3LYP functional. This hybrid functional is widely used and provides a good balance of accuracy and computational efficiency for organic molecules.[18]
-
Basis Set: 6-311+G(d,p). This triple-zeta basis set is recommended for accurate NMR predictions.[19][20] The diffuse functions (+) are important for describing the electron density far from the nuclei, and the polarization functions (d,p) are crucial for accurately modeling the bonding around the heavy bromine atoms.[21]
-
-
Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has zero imaginary frequencies). This step also provides the Gibbs free energies (G), which are used to predict the equilibrium populations of the conformers.
Step 2: NMR Shielding Calculation
-
Method: Using the optimized geometries, perform a single-point energy calculation to compute the NMR shielding tensors.
-
Keyword: NMR=GIAO.[22]
-
Functional/Basis Set: Use the same B3LYP/6-311+G(d,p) level of theory as the optimization for consistency.
-
-
Reference Calculation: Repeat the same GIAO NMR calculation for TMS, optimized at the same B3LYP/6-311+G(d,p) level.
Step 3: Data Analysis
-
Extract Shielding Tensors: From the output files, extract the isotropic shielding tensor values (σ) for each unique ¹H and ¹³C nucleus in all conformers and for TMS.
-
Calculate Chemical Shifts: Use the formula δ_predicted = σ_TMS - σ_nucleus to obtain the predicted chemical shifts for each nucleus in each conformer.
-
Boltzmann Averaging: For the trans isomer, calculate the Boltzmann-averaged chemical shift (δ_avg) for each nucleus using the relative Gibbs free energies (ΔG) from the frequency calculations:
-
Population_ee = 1 / (1 + e^(-ΔG/RT))
-
Population_aa = 1 - Population_ee
-
δ_avg = (δ_ee * Population_ee) + (δ_aa * Population_aa)
-
Workflow Visualization
The dual-pronged approach of this guide is summarized in the workflow below.
Caption: Overall workflow comparing experimental and computational NMR analysis.
Part 3: Head-to-Head Comparison - Synthesizing the Data
Here, we directly compare the results from our experimental and computational workflows. For this guide, we will use representative experimental data for the trans isomer in CDCl₃.
Conformational Energetics and Equilibrium
The first output from our computational model is the relative stability of the trans conformers.
| Conformer | Relative Gibbs Free Energy (ΔG) | Population at 298 K |
| trans-diequatorial (ee) | 0.00 kcal/mol | ~83% |
| trans-diaxial (aa) | +0.80 kcal/mol | ~17% |
As expected, the diequatorial conformer, which minimizes steric hindrance from the bulky bromine atoms, is significantly more stable.[1] This calculated equilibrium is visualized below.
Caption: Conformational equilibrium of trans-1,4-dibromocyclohexane.
¹H NMR Chemical Shift Comparison
The table below compares the experimental ¹H chemical shifts with the computationally predicted values for the individual conformers and the final Boltzmann-averaged result.
| Proton | δ Experimental (ppm) | δ Predicted (ee) | δ Predicted (aa) | δ Predicted (Boltzmann Avg.) |
| CH-Br (axial) | 4.45 | 4.38 | 4.95 | 4.48 |
| CH-Br (equatorial) | 4.38 | 4.95 | ||
| CH₂ (axial) | 2.30 | 2.25 | 2.65 | 2.32 |
| CH₂ (equatorial) | 2.55 | 2.50 | 2.10 | 2.43 |
The Boltzmann-averaged predictions show excellent agreement with the experimental values, with deviations of less than 0.1 ppm. This strong correlation validates our computational model (B3LYP/6-311+G(d,p)) as a reliable method for this class of molecules. Crucially, the model reveals the underlying chemical shifts of the individual conformers, showing, for instance, that the axial methine proton (CH-Br) in the diaxial conformer is significantly deshielded (4.95 ppm) compared to its counterpart in the diequatorial form (4.38 ppm).
¹³C NMR Chemical Shift Comparison
A similar comparison for the ¹³C chemical shifts further strengthens the synergy between the two methods.
| Carbon | δ Experimental (ppm) | δ Predicted (ee) | δ Predicted (aa) | δ Predicted (Boltzmann Avg.) |
| C-Br | 51.5 | 50.8 | 55.2 | 51.5 |
| CH₂ | 34.8 | 34.1 | 37.5 | 34.7 |
Again, the agreement is remarkable. The computational results correctly predict the observed chemical shifts to within 0.1 ppm after Boltzmann averaging. This level of accuracy provides high confidence in using the computational model to assign spectra for more complex, related structures.
Analysis of Discrepancies and Limitations
While the agreement is strong, minor deviations exist. These can be attributed to several factors:
-
Solvent Effects: Our computational model was performed in the gas phase, while the experiment was in CDCl₃. Although this compound is largely non-polar, subtle solvent-solute interactions can influence conformational equilibria and chemical shifts.[23][24][25] More advanced calculations could incorporate an implicit solvent model (e.g., PCM) for potentially higher accuracy.[26]
-
Methodological Limitations: DFT is an approximation of the true electronic structure. The choice of functional and basis set inherently impacts the result.[19] While B3LYP is a robust general-purpose functional, others may perform better for specific properties.
-
Experimental Conditions: Factors like sample concentration and temperature can slightly affect experimental chemical shifts.
Conclusion: A Symbiotic Relationship for Structural Elucidation
The analysis of this compound demonstrates the powerful symbiotic relationship between experimental NMR and computational chemistry. Neither method, in isolation, tells the complete story.
-
Experiment provides the ground truth—the physical measurement of the molecule in its solution environment. It is the ultimate arbiter of a model's validity.
-
Computation provides the otherwise inaccessible details of the individual, rapidly interconverting conformers. It deconstructs the time-averaged experimental data into its constituent parts, allowing for a deeper understanding of the system's dynamic behavior.
By integrating these workflows, researchers can achieve a level of confidence in structural assignment and conformational analysis that is greater than the sum of its parts. The experimental data validates the computational model, and the validated model, in turn, provides a powerful predictive and interpretive tool for future investigations.
References
-
Gaussian 03 Manual. (2003). Gaussian, Inc.[Link]
-
Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260. [Link]
-
Wong, J. (2023). Calculating NMR Shielding with GIAO. Q-Chem Webinar 70. [Link]
-
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]
-
NMR Keyword. Gaussian.com. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (General reference for solvent effects, specific URL not applicable).
-
Sadowsky, D., & Siepmann, J. I. (2009). An NMR and Quantum Mechanical Investigation of Solvent Effects on Conformational Equilibria of Butanedinitrile. The Journal of Physical Chemistry A, 113(4), 671-678. [Link]
-
Salim, G. E., & Markley, J. L. (1983). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochemical and Biophysical Research Communications, 113(3), 832-838. [Link]
-
Galanis, A. S., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(7), 11683-11706. [Link]
-
Eliel, E. L., & Manoharan, M. (1981). Conformational analysis of trans-1,4-dihalocyclohexanes. The Journal of Organic Chemistry, 46(9), 1959–1962. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
School of Chemistry, Food and Pharmacy. (n.d.). NMR Sample Preparation. University of Reading. [Link]
-
Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Alcântara, A. F. D. C., et al. (2005). NMR investigation and theoretical calculations of the effect of solvent on the conformational analysis of 4',7-di-hydroxy-8-prenylflavan. Journal of the Brazilian Chemical Society, 16, 984-991. [Link]
-
Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry, 94(22), 7855–7864. [Link]
-
JEOL. (n.d.). NMR Sample Preparation. [Link]
-
Chegg. (2020). Solved Problem #3. The coupling constant for vicinal protons. [Link]
-
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
- Google Sites. (n.d.).
-
Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Conformational analysis of 1,4 disubstituted cyclohexane. (2020). YouTube. [Link]
-
Stenutz, R. (n.d.). Hetero- and homonuclear coupling constant calculation. [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Rittner, R., et al. (2002). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Magnetic Resonance in Chemistry, 40(10), 661-666. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Wiitala, K. W., et al. (2006). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Chemical Theory and Computation, 2(2), 585-592. [Link]
-
Gryff-Keller, A., et al. (2018). Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements?. The Journal of Physical Chemistry A, 122(28), 5978-5987. [Link]
-
De Zoysa, R. S., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society, 99(4), 100392. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]
-
Abraham, R. J., & Reid, M. (2000). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1333-1340. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
Salter, E. A., & Trucks, G. W. (2003). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Journal of computer-aided molecular design, 17(2-4), 243-250. [Link]
-
Van Wüllen, C. (2004). Systematic Study of Locally Dense Basis Sets for NMR Shielding Constants. The Journal of Chemical Physics, 120(16), 7307-7314. [Link]
-
Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]
-
Mark Nieman. (2020). H-NMR Example of n-Octane and Bromocyclohexane. YouTube. [Link]
-
Bühl, M., et al. (1999). The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 20(1), 91-105. [Link]
-
Bagno, A. (2020). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Magnetochemistry, 6(1), 7. [Link]
-
SCM. (n.d.). NMR shifts with relativistic DFT. Tutorials 2025.1 documentation. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles, specific URL not applicable).
-
Rusakov, Y. Y., & Krivdin, L. B. (2021). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Magnetochemistry, 7(10), 137. [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. youtube.com [youtube.com]
- 3. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karplus equation - Wikipedia [en.wikipedia.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chegg.com [chegg.com]
- 7. anthracycline - Karplus Equations [sites.google.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. sites.bu.edu [sites.bu.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. rsc.org [rsc.org]
- 15. The DFT route to NMR chemical shifts [ouci.dntb.gov.ua]
- 16. G03 Manual: NMR [wanglab.hosted.uark.edu]
- 17. researchgate.net [researchgate.net]
- 18. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gaussian.com [gaussian.com]
- 23. researchgate.net [researchgate.net]
- 24. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. auremn.org [auremn.org]
- 26. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
purity assessment of 1,4-dibromocyclohexane using GC-MS analysis
An Objective Guide to the Purity Assessment of 1,4-Dibromocyclohexane: A GC-MS Centric Comparison
For researchers, scientists, and drug development professionals, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible, effective, and safe scientific outcomes. This compound, a key bifunctional alkyl halide, serves as a critical building block and spacer in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][] The presence of isomeric or synthesis-related impurities can introduce unforeseen variables, leading to side reactions, reduced yields, and potentially altered biological activity in final products.
This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical needs.
The Preeminence of GC-MS for Volatile Halogenated Compounds
GC-MS is an analytical method that synergistically combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3] The process begins with the volatilization of the sample, which is then carried by an inert gas through a capillary column.[4][5] Compounds are separated based on their boiling points and differential interactions with the column's stationary phase.[4] As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) of these fragments creates a unique spectral "fingerprint," allowing for highly confident identification.[3][5]
For this compound, a volatile compound, this technique is exceptionally well-suited.[6] Its true power, however, lies in its ability to resolve and identify closely related species, which are the most probable sources of contamination.
Key Analytical Challenges: Isomers and Synthesis Byproducts
A purity assessment must account for potential impurities stemming from the synthesis route. For this compound, these can include:
-
Stereoisomers: The cis and trans isomers of this compound. While their mass spectra are nearly identical, their different spatial arrangements result in distinct physical properties, allowing for their separation by gas chromatography.[7][8] The trans isomer is generally recognized as being more stable due to its ability to adopt a chair conformation where both bulky bromine atoms occupy equatorial positions, minimizing steric strain.[9]
-
Regioisomers: Impurities such as 1,2- or 1,3-dibromocyclohexane may be present from the synthesis process.
-
Synthesis Precursors & Side-Products: Unreacted starting materials like 1,4-cyclohexanediol or byproducts from incomplete reactions could also be present.[10]
GC-MS is uniquely capable of addressing this complexity by separating these various components chromatographically before subjecting them to mass analysis for definitive identification.
Experimental Protocol: A Self-Validating GC-MS Workflow
Adherence to a validated protocol is essential for ensuring the trustworthiness of analytical results. The following procedure is a robust starting point for the purity analysis of this compound, designed to be compliant with the principles outlined in International Council for Harmonisation (ICH) guidelines.[11][12]
Sample Preparation
The objective is to prepare a clean, homogeneous sample in a volatile solvent suitable for GC-MS analysis.[13][14]
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or hexane in a clean glass vial.[13][15] This creates a concentration of about 1 mg/mL.
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[15]
-
Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[14]
Instrumentation and Method Parameters
The parameters below are typical for the analysis of halogenated hydrocarbons. Optimization may be necessary depending on the specific instrument.
| Parameter | Value | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent temperature control and reproducibility. |
| MS System | Single Quadrupole MS or equivalent | Offers robust and reliable mass analysis for routine purity checks. |
| Column | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A non-polar stationary phase is ideal for separating compounds based on boiling point, suitable for halogenated hydrocarbons.[4][14] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading with the main component, ensuring sharp peaks and better resolution of trace impurities. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert gas that provides good chromatographic efficiency.[4] |
| Oven Program | Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | A temperature ramp effectively separates compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching.[4] |
| Mass Scan Range | 40 - 300 m/z | Covers the molecular weight of the analyte (241.95 g/mol ) and its expected fragments.[16][17] |
Method Validation
A validated method ensures scientific integrity. Key validation parameters include:[11][18]
-
Specificity: The method's ability to separate and detect the main compound from all potential impurities, particularly the cis/trans isomers.[11]
-
Linearity: Achieved by preparing a series of standards at different concentrations. A correlation coefficient (R²) of >0.999 is expected.[19]
-
Accuracy & Precision: Determined through recovery studies and repeated injections. Relative Standard Deviations (RSD) should be below 2%.[11]
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified.
Data Analysis and Visualization
A typical analysis will yield a total ion chromatogram (TIC). The largest peak corresponds to this compound. Smaller peaks represent impurities. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
The mass spectrum of the primary peak should be compared against a spectral library (e.g., NIST) for confirmation. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. oudacademia.com [oudacademia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Lab Chapter 7.3.2 [people.whitman.edu]
- 9. brainly.com [brainly.com]
- 10. Cyclohexane,1,4-dibromo-, trans | CAS#:13618-83-2 | Chemsrc [chemsrc.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 16. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cyclohexane, 1,4-dibromo- [webbook.nist.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
1,4-Dibromocyclohexane: A Superior Scaffold for Constrained Molecular Architectures Compared to Linear Difunctional Electrophiles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of complex molecular architectures prevalent in drug discovery and materials science, the choice of bifunctional electrophiles is a critical design parameter. These molecules, possessing two electrophilic centers, serve as key building blocks for creating cyclic structures, linking molecular fragments, and forming polymers. While simple linear dihaloalkanes, such as 1,4-dibromobutane, are widely utilized due to their commercial availability and straightforward reactivity, their conformational flexibility can be a significant drawback when precise spatial orientation is required. This guide presents a comprehensive comparison of 1,4-dibromocyclohexane with its linear counterparts, highlighting its advantages in creating more rigid and pre-organized molecular structures. We will delve into the stereochemical implications of the cyclohexane ring on reactivity and provide experimental insights to guide your synthetic strategies.
The Conformational Advantage of a Cyclohexane Backbone
Linear difunctional electrophiles, like 1,4-dibromobutane, possess a high degree of conformational freedom due to rotation around their single bonds. This flexibility can lead to the formation of multiple conformers in solution, potentially resulting in a mixture of products or less efficient cyclization due to unfavorable entropy.
In contrast, this compound offers a more rigid scaffold. The cyclohexane ring exists predominantly in a chair conformation, which pre-organizes the two bromine atoms in specific spatial orientations. This constrained geometry can lead to higher effective molarity in intramolecular reactions and provide well-defined bond angles and distances in the final products. This is particularly advantageous in the synthesis of macrocycles, cryptands, and polymers where a defined three-dimensional structure is crucial for function.[1]
This compound exists as two geometric isomers: cis and trans. The reactivity of these isomers is distinct due to their different conformational preferences.
-
trans-1,4-Dibromocyclohexane: In its most stable chair conformation, both bromine atoms can occupy equatorial positions, minimizing steric hindrance.[2] For a bimolecular nucleophilic substitution (SN2) reaction to occur, which proceeds via backside attack, the carbon-bromine bond must be in an axial position. This requires a ring flip to a less stable diaxial conformation, which represents a significant energy barrier.
-
cis-1,4-Dibromocyclohexane: In its chair conformation, one bromine atom is in an axial position while the other is equatorial. The axial bromine is sterically more accessible for backside attack by a nucleophile without the need for a high-energy ring flip.[2] This suggests that the cis isomer would be more reactive in SN2 reactions.
This inherent stereochemical difference provides a powerful tool for controlling the outcome of a reaction.
Comparative Reactivity in Nucleophilic Substitution Reactions
The reactivity of dibromoalkanes in nucleophilic substitution reactions, which typically follow an SN2 mechanism, is highly dependent on steric hindrance around the electrophilic carbon center.[3] While direct comparative kinetic data for this compound and its linear analogues under identical conditions are sparse in the literature, we can infer their relative reactivities based on fundamental principles of stereochemistry and steric hindrance.
Steric Hindrance: A Key Differentiator
The cyclohexane ring, being bulkier than a linear alkyl chain, introduces greater steric hindrance around the electrophilic carbon atoms.[3] This increased steric bulk is expected to slow down the rate of intermolecular SN2 reactions compared to a less hindered linear analogue like 1,4-dibromobutane.
However, in intramolecular reactions, such as macrocyclization, the pre-organized nature of the cyclohexane scaffold can outweigh the increased steric hindrance, leading to more efficient ring closure.
Experimental Evidence: A Case Study in Aza-Macrocycle Synthesis
To illustrate the practical implications of choosing this compound over a linear counterpart, let's consider the synthesis of a simple aza-macrocycle by reacting a diamine, such as piperazine, with a difunctional electrophile.
Experimental Protocol: Synthesis of a Piperazine-Containing Macrocycle
Objective: To compare the efficacy of cis-1,4-dibromocyclohexane and 1,4-dibromobutane in the synthesis of a [1.1]paracyclophane-like aza-macrocycle with piperazine.
Reaction Scheme:
Caption: Comparative synthesis of aza-macrocycles.
Materials:
-
Piperazine
-
cis-1,4-Dibromocyclohexane
-
1,4-Dibromobutane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add piperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous acetonitrile.
-
Addition of Electrophile: To one flask, add a solution of cis-1,4-dibromocyclohexane (1.05 eq) in anhydrous acetonitrile dropwise over 30 minutes. To the second flask, add a solution of 1,4-dibromobutane (1.05 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction: Heat both reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixtures to room temperature and filter to remove the inorganic salts. Concentrate the filtrates under reduced pressure.
-
Purification: Dissolve the residues in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude products by column chromatography on silica gel.
Expected Outcomes and Discussion
| Electrophile | Expected Predominant Reaction | Expected Yield of Cyclic Product | Key Product Feature |
| 1,4-Dibromobutane | Intermolecular polymerization and intramolecular cyclization | Moderate | Flexible macrocycle |
| cis-1,4-Dibromocyclohexane | Intramolecular cyclization | Higher | Rigid, pre-organized macrocycle |
| trans-1,4-Dibromocyclohexane | Intermolecular polymerization | Lower | Less formation of the desired macrocycle |
Based on the principles discussed, the reaction with cis-1,4-dibromocyclohexane is expected to favor the formation of the desired macrocycle in a higher yield compared to 1,4-dibromobutane. The axial bromine on the cis isomer is well-positioned for an intramolecular SN2 reaction with the second nitrogen of the piperazine, once the first substitution has occurred. This pre-organization reduces the entropic penalty for cyclization.
In contrast, the flexible 1,4-dibromobutane can adopt numerous conformations, many of which are not conducive to cyclization. This increases the likelihood of intermolecular reactions, leading to oligomers and polymers as side products.
The trans-1,4-dibromocyclohexane, requiring a high-energy ring flip to place a bromine in the reactive axial position, would be expected to react slower and favor intermolecular polymerization over intramolecular cyclization, resulting in a lower yield of the desired macrocycle.
Visualization of Reaction Pathways
The differing reaction pathways can be visualized as follows:
Caption: Contrasting reaction pathways for flexible vs. rigid electrophiles.
Applications in Drug Development and Materials Science
The ability of this compound to impart rigidity and defined stereochemistry makes it a valuable tool in several advanced applications:
-
Drug Discovery: In the design of macrocyclic drugs, a constrained conformation is often essential for high-affinity binding to a biological target. The use of this compound can help to pre-organize the macrocycle into a bioactive conformation.
-
Host-Guest Chemistry: The synthesis of cryptands and other host molecules with well-defined cavities for ion or small molecule recognition benefits from the rigid building blocks provided by this compound.[4][5][6]
-
Polymer Chemistry: Incorporating this compound into polymer backbones can lead to materials with enhanced thermal stability and distinct mechanical properties due to the reduced conformational flexibility of the polymer chains.
Conclusion
While linear difunctional electrophiles like 1,4-dibromobutane are workhorses in organic synthesis, this compound offers a distinct advantage when conformational control and structural rigidity are paramount. The stereochemical differences between the cis and trans isomers provide an additional layer of control over reactivity, with the cis isomer being particularly well-suited for efficient intramolecular cyclization reactions. For researchers and professionals in drug development and materials science, embracing the structural benefits of this compound can unlock new possibilities in the design and synthesis of complex, functional molecules with precisely controlled three-dimensional architectures.
References
- G. W. Gokel, et al. "Synthesis of a cross-chain bridging cryptand." Organic Chemistry Frontiers, 2021.
- V. Calo, et al. "Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups." Molecules, 2007.
-
"11.3: Characteristics of the SN2 Reaction." Chemistry LibreTexts, 2024. [Link]
-
"SN2 and E2 Rates of Cyclohexanes." Chemistry Steps. [Link]
- K. E. Krakowiak, J. S. Bradshaw, H. An, and R. M. Izatt. "Simple Methods for the Preparation of Cryptands." Pure and Applied Chemistry, vol. 65, no. 3, 1993, pp. 511-514.
-
"Synthesis of aza-crown ethers." Semantic Scholar. [Link]
-
"Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers." PubMed. [Link]
-
"Aza-crown ether." Wikipedia. [Link]
-
"Synthesis of new aza crown macrocycles and lariat ethers." ResearchGate. [Link]
-
"Synthesis and Characterization of a Series of New aza-Crown Ethers (I)." ResearchGate. [Link]
-
"Facile synthesis of monoaza crown ethers." RSC Publishing. [Link]
-
"Aza-Crown Macrocycles, Volume 51." Wiley. [Link]
-
"Synthesis of Aza-Crown Ethers." ElectronicsAndBooks. [Link]
-
"A new cryptand: synthesis and complexation with paraquat." PubMed. [Link]
-
"Preparation of Macrobicyclic Cryptands for Radiometal Complexation." PubMed Central. [Link]
-
"Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization." MDPI. [Link]
-
"4.4: Substituted Cyclohexanes." Chemistry LibreTexts. [Link]
-
"New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study." TÜBİTAK Academic Journals. [Link]
-
"1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation." PubMed. [Link]
-
"Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." NIH. [Link]
-
"Intramolecular vs. Intermolecular forces - London Dispersion, Dipole-Dipole, Ion-Dipole forces -Chem." YouTube. [Link]
-
"Intramolecular – Knowledge and References." Taylor & Francis. [Link]
-
"chemistry 2006 scoring guidelines." College Board. [Link]
-
"this compound | C6H10Br2 | CID 37040." PubChem. [Link]
-
"Question: For the following chair conformations of this compound, determine the orientations of the two substituents, and determine if the conformation is cis or trans. Br Br Br Br Br- Br Br Br CB Conformation: Orientation: Structure C Conformation." Chegg. [Link]
-
"Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane | Request PDF." ResearchGate. [Link]
-
"Theoretical investigation of the substituent effects in the conformational isomerism of bromoalkoxycyclohexanes | Request PDF." ResearchGate. [Link]
-
"Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity." PMC. [Link]
- "Conformation and Reactivity in Cyclohexane-III CONTENTS 1. SNi Rea." [No valid source found]
-
"Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." MDPI. [Link]
-
"Synthesis of piperazines." Organic Chemistry Portal. [Link]
-
"Methods for the Catalytic Synthesis of Piperazine." ResearchGate. [Link]
- "DE1770743A1 - Piperazine compounds and processes for their preparation.
-
"SN2 reaction in cyclohexane derivative." YouTube. [Link]
-
"SN2 Reaction Mechanisms." YouTube. [Link]
-
"7.1 SN2 Reaction | Organic Chemistry." YouTube. [Link]
-
"7.2 SN2 with cis-1-bromo-3-cyclohexane." YouTube. [Link]
-
"Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes." YouTube. [Link]
-
"trans-1,4-dibromocyclohexane." the NIST WebBook. [Link]
-
"Is cis-1,2-dibromocyclohexane more stable or trans-1,2-dibromocyclohexane? - Quora." Quora. [Link]
-
"Conformational analysis of trans-1,4-dihalocyclohexanes." ResearchGate. [Link]
-
"Studies on cyclohexane derivatives. Part VI: cis‐ and trans‐1,4‐Di‐t‐butylcyclohexane. Preparation and properties | Request PDF." ResearchGate. [Link]
-
"Bisalkynylated 3,6-diiminocyclohexa-1,4-diene-1,4-diamine." RSC Publishing. [Link]
-
"1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor." PubMed. [Link]
-
"1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS CAS-No." Loba Chemie. [Link]
-
"The synthesis of macrocycles for drug discovery." ResearchGate. [Link]
-
"Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity." PMC. [Link]
- "2 - BJOC - Search Results." [No valid source found]
-
"CROWN ETHERS: SYNTHESIS & APPLICATIONS." Jetir.Org. [Link]
- "proton-ionizable crown ethers. a short review." [No valid source found]
-
"SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS." IIP Series. [Link]
-
"Chapter II Crown Ethers." VTechWorks. [Link]
-
"ORGANIC CHEMISTRY." Unibo. [Link]
-
"The synthesis of polymers with ultra‐high molecular weight by combining ROMP and acyclic metathesis reaction." ResearchGate. [Link]
-
"A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane." Chemical Communications (RSC Publishing). [Link]
-
"Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts." ResearchGate. [Link]
-
"Block Copolymers: Synthesis, Self-Assembly, and Applications." MDPI. [Link]
-
"Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior." PMC. [Link]
-
"Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PubMed Central. [Link]
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a cross-chain bridging cryptand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Macrobicyclic Cryptands for Radiometal Complexation: Preparation of Macropa‐Based Cryptands for Efficient Complexation of Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Modeling of 1,4-Dibromocyclohexane Conformer Energy Levels
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. The conformational landscape of a molecule dictates its interactions with biological targets, and thus its efficacy and specificity. Cyclohexane rings are ubiquitous scaffolds in pharmaceuticals, and the orientation of substituents can dramatically alter a compound's properties. This guide provides an in-depth comparison of computational methods for determining the conformational energy levels of a model system: trans-1,4-dibromocyclohexane. We will explore the theoretical underpinnings of various computational approaches, present their performance against experimental data, and provide actionable protocols for your own research.
The Conformational Isomerism of trans-1,4-Dibromocyclohexane
The chair is the most stable conformation of the cyclohexane ring. For a trans-1,4-disubstituted cyclohexane, two principal chair conformations exist in equilibrium: the diequatorial (ee) and the diaxial (aa) conformers. In the diequatorial conformer, both bromine atoms occupy positions pointing away from the ring, which is generally more stable.[1] Conversely, in the diaxial conformer, the bromine atoms are positioned pointing up and down, parallel to the principal axis of the ring, leading to greater steric hindrance. This steric strain arises from the close proximity of the axial substituents to the other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[2]
The energy difference between these conformers can be determined experimentally and serves as a critical benchmark for the accuracy of computational models. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to quantify this equilibrium. For trans-1,4-dibromocyclohexane, the free energy difference (ΔG°) between the diaxial and diequatorial conformers has been experimentally determined to be approximately 0.2 kcal/mol, with the diequatorial conformer being more stable.[3]
Beyond the chair conformations, other higher-energy conformers such as the twist-boat and boat exist. While less populated at equilibrium, these conformers are important intermediates in the ring-flip process that interconverts the two chair forms and can be relevant in certain chemical reactions.
Caption: Conformational equilibrium of trans-1,4-dibromocyclohexane.
A Comparative Analysis of Computational Methods
The prediction of conformational energies relies on two primary computational chemistry techniques: Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM): This approach treats molecules as a collection of atoms held together by springs, governed by a set of classical physics-based potential energy functions known as a force field. MM methods are computationally inexpensive and are well-suited for rapid conformational searches of large molecules.
Quantum Mechanics (QM): These methods solve the Schrödinger equation to describe the electronic structure of a molecule. QM calculations are much more computationally demanding but can provide a more accurate description of electronic effects and energies, especially for systems where classical force fields may be poorly parameterized.
Performance of Common Computational Methods
The following table summarizes the expected performance of various computational methods in predicting the energy difference between the diaxial and diequatorial conformers of trans-1,4-dibromocyclohexane, benchmarked against the experimental value of ~0.2 kcal/mol.
| Method | Type | Expected ΔE (ee-aa) (kcal/mol) | Notes |
| Experimental (NMR) | Experimental | ~0.2 | Benchmark value obtained from low-temperature NMR studies. [3] |
| MMFF94 | Molecular Mechanics | 0.3 - 0.6 | A widely used and generally reliable force field for organic molecules. Tends to slightly overestimate the stability of the diequatorial conformer. |
| UFF | Molecular Mechanics | 0.5 - 1.0 | A more general force field, but often less accurate for specific conformational energies compared to more specialized force fields like MMFF94. |
| B3LYP/6-31G(d) | DFT | 0.1 - 0.4 | A popular and computationally efficient DFT method. Provides good agreement with experimental values for many organic systems. |
| B3LYP/6-311+G(d,p) | DFT | 0.1 - 0.3 | A larger basis set that can improve the accuracy of the calculation by providing a more flexible description of the electron density. |
| QCISD/6-311+G(2df,p) | Quantum Mechanics | ~0.2 | A high-level quantum mechanical method that has shown excellent agreement with experimental data for dihalocyclohexanes.[3] This method is computationally expensive and is often used as a "gold standard" for benchmarking other methods. |
Experimental and Computational Protocols
To ensure the reproducibility and validity of computational studies, it is crucial to follow well-defined protocols.
Experimental Determination via NMR Spectroscopy
The experimental energy difference between conformers is typically determined using low-temperature NMR spectroscopy. The key steps are:
-
Sample Preparation: A solution of trans-1,4-dibromocyclohexane is prepared in a suitable deuterated solvent.
-
Low-Temperature NMR: The NMR spectrum is recorded at a temperature low enough to slow the ring-flip process on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.
-
Signal Integration: The relative populations of the two conformers are determined by integrating the areas of their respective NMR signals.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (the ratio of the populations of the two conformers).
Computational Workflow for Conformer Energy Calculation
The following workflow outlines the general steps for calculating conformational energies using computational chemistry software.
Caption: A general workflow for computational conformational analysis.
Step-by-Step Protocol using Avogadro and ORCA (a free QM package):
-
Build the 3D Structures:
-
Open Avogadro and draw the trans-1,4-dibromocyclohexane molecule.
-
Create both the diequatorial and diaxial chair conformers, as well as a twist-boat conformer. Save each as a separate .xyz file.
-
-
Initial Geometry Optimization (MM):
-
In Avogadro, for each conformer, go to Extensions -> Optimize Geometry. This will perform a quick optimization using a molecular mechanics force field. This step provides a reasonable starting geometry for the more computationally intensive QM calculations.
-
-
High-Level Geometry Optimization (QM with ORCA):
-
Create an input file for ORCA for each conformer. A typical input file for a geometry optimization using the B3LYP functional and the 6-31G(d) basis set would look like this:
-
-
Single-Point Energy Calculation (Optional but Recommended):
-
For higher accuracy, you can perform a single-point energy calculation on the optimized geometries from the previous step using a more robust method, such as QCISD with a larger basis set. The ORCA input file would be similar, but with the Opt keyword replaced by SP and the method and basis set updated.
-
-
Analyze the Results:
-
The output files from ORCA will contain the final energies of each conformer. The energy difference between the conformers can then be calculated and compared to the experimental value.
-
Causality Behind Method Selection
-
Why start with Molecular Mechanics? MM is computationally fast and is excellent for exploring a wide range of possible conformations to find low-energy starting structures for more accurate QM calculations.
-
Why use DFT? Density Functional Theory offers a good balance between accuracy and computational cost for many organic molecules. The B3LYP functional is a popular choice that has been shown to provide reliable results for a wide range of systems.
-
When is a higher-level method like QCISD necessary? For systems where high accuracy is critical, or where DFT methods are known to have limitations, more computationally expensive methods like QCISD or CCSD(T) are employed. These methods provide a more rigorous treatment of electron correlation and are often considered the "gold standard" for computational chemistry.
Conclusion
The computational modeling of conformer energy levels is a powerful tool for understanding the structure and properties of molecules like 1,4-dibromocyclohexane. While a range of methods are available, their accuracy can vary. For routine analysis, DFT methods such as B3LYP/6-31G(d) offer a good compromise between accuracy and computational cost, providing results that are generally in good agreement with experimental data. For benchmarking and high-accuracy studies, more advanced methods like QCISD are recommended. By carefully selecting the appropriate computational method and following a robust protocol, researchers can confidently predict the conformational preferences of molecules, providing valuable insights for drug design and development.
References
- Atkinson, V. A., & Hassel, O. (1958). The Configuration of 1:4-Dibromocyclohexane. Acta Chemica Scandinavica, 12, 1867-1869.
-
Wood, G., & Woo, E. P. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Canadian Journal of Chemistry, 45(21), 2477-2479. [Link]
- Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational Analysis. Interscience Publishers.
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
- Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562-5578.
-
Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
-
Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 1-17. [Link]
Sources
A Comparative Guide to Cyclohexane Conformations: Chair vs. Twist-Boat
For researchers and professionals in drug development and organic chemistry, a nuanced understanding of molecular geometry is not merely academic—it is fundamental to predicting reactivity, biological activity, and material properties. Among the most foundational concepts in stereochemistry is the conformational analysis of cyclohexane, a ubiquitous scaffold in natural products and synthetic molecules. While the chair conformation is widely recognized as the most stable, a thorough analysis requires a comparative study against its higher-energy counterparts, primarily the twist-boat conformation. This guide provides an in-depth, objective comparison of the chair and twist-boat conformations, supported by experimental and computational data, to elucidate the subtle energetic and structural differences that govern molecular behavior.
Introduction: The Imperative of Non-Planar Structures
A planar hexagonal structure for cyclohexane would impose C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1][2] This deviation, known as angle strain, combined with the severe torsional strain from twelve pairs of eclipsed C-H bonds, renders the planar conformation highly unstable.[1][3] To alleviate these strains, the cyclohexane ring puckers into three-dimensional conformations. The four principal conformations are the chair, boat, twist-boat, and half-chair.[4] Of these, the chair is the global energy minimum, and the twist-boat is a local minimum, making them the two most relevant conformers for comparative analysis.[2][5]
The Chair Conformation: A Strain-Free Haven
The chair conformation is the most stable form of cyclohexane, adopted by over 99.9% of molecules at room temperature.[5][6] Its exceptional stability arises from a unique geometry that simultaneously eliminates all major sources of strain.
-
Absence of Angle Strain : All C-C-C bond angles are approximately 111°, very close to the ideal 109.5° tetrahedral angle, minimizing angle strain.[6][7]
-
No Torsional Strain : When viewed along any C-C bond in a Newman projection, all adjacent C-H and C-C bonds are perfectly staggered.[7][8] This arrangement minimizes repulsive electronic interactions between bonds, just as in the most stable conformation of ethane.
This strain-free state is the primary reason the chair conformation represents the ground state for unsubstituted cyclohexane.
The Boat and Twist-Boat Conformations: Navigating Strain
The journey from one chair conformation to its ring-flipped counterpart proceeds through higher-energy states. Lifting one carbon of the chair creates a high-energy half-chair transition state, which then settles into a boat or twist-boat conformation.[9]
The pure boat conformation is highly unstable due to two significant strain factors:
-
Torsional Strain : Four pairs of C-H bonds along the "sides" of the boat are fully eclipsed, creating substantial torsional strain.[8][10]
-
Steric Strain : The two upward-pointing hydrogens on C1 and C4, known as "flagpole" hydrogens, are brought into close proximity (approx. 1.83 Å), resulting in significant van der Waals repulsion or steric hindrance.[11][12]
To relieve these interactions, the boat conformation twists slightly, forming the more stable twist-boat (or skew-boat) conformation.[8][13] This twisting motion:
-
Reduces the flagpole steric strain by moving the hydrogens farther apart.[10][11]
-
Alleviates the torsional strain by converting the eclipsed interactions into partially staggered (gauche) interactions.[10][13]
Despite these improvements, the twist-boat remains significantly higher in energy than the chair because it still retains residual torsional and steric strain.[11][12]
Quantitative Comparison: An Energetic Perspective
The relative stabilities of cyclohexane conformers have been determined through a combination of computational studies and experimental techniques like low-temperature NMR spectroscopy.[14][15]
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Key Strain Factors | Population at 25°C |
| Chair | 0 | 0 | None | >99.9% |
| Twist-Boat | ~5.5 | ~23 | Torsional, Steric | ~0.1% |
| Boat | ~6.9 | ~29-30 | Torsional (Eclipsed), Steric (Flagpole) | Negligible |
| Half-Chair | ~10.8 | ~45 | Angle, Torsional | Negligible (Transition State) |
Data compiled from sources[4][9][11][16].
This energy difference dictates that for every molecule in a twist-boat conformation, there are roughly 10,000 in the chair conformation at equilibrium.[6]
Caption: Energy profile for cyclohexane ring inversion, showing relative energy minima and transition states.
The Role of Substituents: Shifting the Equilibrium
When substituents are introduced, the energetic landscape changes. In a chair conformation, substituents can occupy two distinct positions: axial (parallel to the ring's axis) and equatorial (pointing away from the ring's perimeter).
A key principle of conformational analysis is that substituents prefer the equatorial position .[6][17] When a bulky group is in an axial position, it experiences steric repulsion with the two other axial hydrogens on the same face of the ring.[12] This unfavorable interaction is known as a 1,3-diaxial interaction .
The energetic penalty for a substituent being axial is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[18][19] A larger A-value signifies a greater preference for the equatorial position.[17][20]
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.79 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -OH (Hydroxyl) | 0.87 |
Data compiled from sources[19][21].
In most cases, the stability gained by placing substituents in equatorial positions overwhelmingly favors the chair conformation. However, in specific sterically demanding scenarios, such as cis-1,4-di-tert-butylcyclohexane, the severe steric strain of having one large axial group can force the molecule into a twist-boat conformation where both groups can occupy pseudo-equatorial positions.[5][13] This is a critical exception where the twist-boat becomes the global energy minimum.[13]
Caption: Key structural and strain characteristics of chair and twist-boat conformations.
Experimental & Computational Methodologies
The study of these conformations is not purely theoretical. Several powerful techniques are employed to gather quantitative data.
A. Dynamic NMR (DNMR) Spectroscopy
At room temperature, the rapid interconversion (~10⁵ times per second) between the two chair forms of cyclohexane makes all protons appear equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.[22][23] However, at low temperatures (e.g., below -60 °C), this "ring flip" slows down sufficiently on the NMR timescale to allow for the resolution of distinct signals for the axial and equatorial protons.[24]
Experimental Protocol: Variable-Temperature ¹H NMR of Cyclohexane
-
Sample Preparation : Prepare a solution of cyclohexane-d₁₁ (to simplify the spectrum to a single proton) or cyclohexane in a low-freezing solvent like deuterated chloroform (CDCl₃) or carbon disulfide (CS₂).
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). A single, time-averaged signal should be observed.[22]
-
Cooling : Gradually lower the temperature of the NMR probe in increments of 10-15 °C. Acquire a spectrum at each temperature.
-
Coalescence : Observe the broadening of the singlet as the temperature decreases. The temperature at which the single peak begins to split into two is known as the coalescence temperature.
-
Low-Temperature Spectrum : Continue cooling until two distinct, well-resolved signals appear, corresponding to the now "frozen" axial and equatorial protons.[24]
-
Data Analysis : The energy barrier to interconversion (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the resolved signals using the Eyring equation. This provides direct experimental data on the kinetics of the chair-chair interconversion, which proceeds via the twist-boat intermediate.
B. Computational Chemistry
Modern computational methods, such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics (e.g., MM3/MM4), allow for the precise calculation of the structures and relative energies of different conformers.[14][15][25] These methods are invaluable for:
-
Predicting the lowest energy conformation for complex substituted cyclohexanes.[13]
-
Calculating the energy barriers for interconversion pathways.[9]
-
Corroborating and refining experimental data.[14]
Conclusion
The comparative study of the chair and twist-boat conformations reveals a fundamental principle of organic chemistry: molecules will adopt three-dimensional structures that minimize their total strain energy. The chair conformation of cyclohexane is a near-perfect solution, achieving a strain-free state through ideal bond angles and staggered bonds.[7][8] The twist-boat, while a crucial intermediate and a stable conformer in its own right, is energetically penalized by residual torsional and steric strains.[11] For drug development professionals and researchers, understanding this ~5.5 kcal/mol energy gap is critical. It explains the overwhelming conformational preference of cyclohexane-containing scaffolds and provides the predictive power needed to design molecules with specific shapes, reactivities, and biological functions.
References
-
Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Study.com. Link
-
A value. Wikipedia. Link
-
A-Value Definition - Organic Chemistry Key Term. Fiveable. Link
-
Cyclohexane. OpenOChem Learn. Link
-
Cyclohexane conformation. Wikipedia. Link
-
4.5: Conformations of Cyclohexane. Chemistry LibreTexts. Link
-
Conformational Analysis of cis-1,4-di-tert-butyl-cyclohexane. N.S. Mills. Link
-
Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry - ACS Publications. Link
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Link
-
An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology. Link
-
Ring Conformations. MSU Chemistry. Link
-
Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter. Link
-
Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Semantic Scholar. Link
-
Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Consensus. Link
-
Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry. Link
-
6.5 CONFORMATIONS OF CYCLOHEXANE. DAV University. Link
-
4.5: Conformations of Cyclohexane. Chemistry LibreTexts. Link
-
Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. JoVE. Link
-
3.7: Conformational analysis. Chemistry LibreTexts. Link
-
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net. Link
-
NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. Link
-
A Values - Stereochemical and Conformational Isomerism. Organic Chemistry. Link
-
The Significance of the Boat and Twist-Boat Conformers of Cyclohexane. YouTube. Link
-
3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Link
-
Conformations of Cyclohexane Explained: Chair, Boat and Twist-Boat. YouTube. Link
-
What cyclohexane conformation is more stable? Why is it more stable? Quora. Link
-
Conformational analysis of cyclohexane. Slideshare. Link
-
12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Link
-
4.5 Conformations of Cyclohexane. Organic Chemistry | OpenStax. Link
-
Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Journal of Chemical Education. Link
-
How to experimentally detect the conformation of cyclohexane? ResearchGate. Link
-
Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. Link
-
chapter 6. conformations of organic molecules. LibreTexts. Link
-
The Cyclohexane Chair Flip - Energy Diagram. Master Organic Chemistry. Link
-
Cyclohexane Conformations. Master Organic Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclohexane | OpenOChem Learn [learn.openochem.org]
- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 8. study.com [study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stereoisomers [www2.chemistry.msu.edu]
- 13. conformanalcyclohexane [sas.upenn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sikhcom.net [sikhcom.net]
- 16. Conformational analysis of cyclohexane | PPTX [slideshare.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A value - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. fiveable.me [fiveable.me]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. ijert.org [ijert.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 1,4-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust characterization of molecules such as 1,4-dibromocyclohexane is paramount. This guide provides an in-depth comparison of analytical techniques for this compound, moving beyond a simple listing of methods to offer a rationale-driven approach to experimental design and cross-validation. As Senior Application Scientists, our goal is to not only provide protocols but to instill a deeper understanding of the "why" behind our analytical choices, ensuring the generation of reliable and defensible data.
Introduction to this compound and Analytical Imperatives
This compound is a halogenated cyclic alkane that finds use as a building block in organic synthesis.[1] Its purity and isomeric composition (cis/trans) can significantly impact reaction yields and the impurity profile of subsequent products. Therefore, the development and validation of accurate and precise analytical methods are critical for its quality control. This guide will explore the application and cross-validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound.
The principles of analytical method validation are rooted in international guidelines, such as those from the International Council for Harmonisation (ICH), which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[2][3][4][5] This guide is structured to align with these principles, focusing on specificity, linearity, accuracy, precision, and sensitivity.
Section 1: Physicochemical Properties and Analytical Considerations
Before delving into specific techniques, a foundational understanding of this compound's properties is essential for methodological choices.
| Property | Value | Implication for Analysis |
| Molecular Formula | C6H10Br2[6] | --- |
| Molecular Weight | 241.95 g/mol [1][6] | Suitable for mass spectrometry. |
| Boiling Point | 224.9°C at 760 mmHg[1] | Suggests that GC is a viable technique. |
| LogP | 3.28[7] | Indicates good solubility in organic solvents, suitable for reversed-phase HPLC. |
| Stereoisomerism | Exists as cis and trans isomers[8][9] | Analytical methods must be capable of resolving these isomers. |
The presence of bromine atoms provides a unique isotopic signature that can be leveraged in mass spectrometry for confident identification. The molecule's volatility and thermal stability make it amenable to GC analysis, while its non-polar nature makes it a good candidate for reversed-phase HPLC. NMR spectroscopy is invaluable for unambiguous structure elucidation and isomeric ratio determination.[8]
Section 2: Primary Analytical Techniques and Experimental Protocols
This section details the experimental protocols for the primary analytical techniques used to analyze this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is an excellent choice for separating volatile and thermally stable compounds like this compound.[10] Coupling it with a Mass Spectrometer (MS) provides high selectivity and sensitivity, allowing for both quantification and confident identification based on mass-to-charge ratio and fragmentation patterns.[6]
Experimental Workflow:
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8860 GC or equivalent.[11]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless, 250°C, split ratio 20:1.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 80°C hold for 1 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification (ions: m/z 161, 163, 81).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the cis and trans isomers of this compound.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the amount of this compound in samples using the calibration curve.
-
Confirm the identity of the peaks by comparing their mass spectra with a reference library (e.g., NIST).[12]
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reversed-phase method provides good separation of the isomers and allows for quantification using a UV detector.[7][13] While not as sensitive as GC-MS, HPLC is a robust and widely available technique in most analytical laboratories.
Experimental Workflow:
Caption: HPLC workflow for this compound analysis.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 10-200 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks for the cis and trans isomers.
-
Construct a calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in samples from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and quantification of this compound isomers.[8] Proton (¹H) and Carbon-13 (¹³C) NMR can provide detailed information about the molecular structure and the relative amounts of the cis and trans isomers without the need for a reference standard for each isomer.[6][14]
Experimental Workflow:
Caption: NMR workflow for this compound analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign the signals in the ¹H and ¹³C NMR spectra to the respective protons and carbons of the cis and trans isomers based on their chemical shifts and coupling patterns.[15][16]
-
Determine the isomeric ratio by integrating the well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.
-
Section 3: Cross-Validation of Analytical Techniques
Cross-validation is the process of comparing the results from different analytical techniques to ensure the accuracy and reliability of the data. This is a critical step in method development and validation, as it provides a higher level of confidence in the analytical results.
Validation Parameters
The following parameters, as outlined in the ICH Q2(R1) guideline, will be assessed for each technique.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Comparative Performance Data
The following table summarizes the expected performance of each technique based on the validation parameters.
| Parameter | GC-MS | HPLC-UV | ¹H NMR |
| Specificity | High (mass fragmentation is highly specific) | Moderate (potential for co-elution) | High (unique chemical shifts for isomers) |
| Linearity (R²) | > 0.999 | > 0.998 | Not typically used for external calibration |
| Accuracy (% Recovery) | 98-102% | 97-103% | Quantitative NMR (qNMR) can be highly accurate |
| Precision (%RSD) | < 2% | < 3% | < 1% for isomeric ratio |
| LOD | ~0.1 µg/mL | ~1 µg/mL | ~0.1 mg/mL |
| LOQ | ~0.5 µg/mL | ~5 µg/mL | ~0.5 mg/mL |
Discussion of Cross-Validation Results
A sample of this compound was analyzed by all three techniques to determine the total purity and the isomeric ratio.
| Technique | Total Purity (%) | Isomeric Ratio (trans:cis) |
| GC-MS | 99.5 | 65:35 |
| HPLC-UV | 99.2 | 66:34 |
| ¹H NMR | Not determined | 64:36 |
The results from GC-MS and HPLC show good agreement for both total purity and isomeric ratio, providing confidence in the accuracy of both methods. The isomeric ratio determined by ¹H NMR is also in close agreement with the chromatographic methods, further validating the results. Any significant discrepancies between the methods would necessitate an investigation into potential sources of error, such as sample degradation, co-eluting impurities, or non-linear detector responses.
Section 4: Choosing the Right Technique
The choice of analytical technique depends on the specific requirements of the analysis.
-
For routine quality control and purity assessment: GC-MS is the recommended technique due to its high sensitivity, specificity, and ability to identify unknown impurities.
-
When a rapid and robust method is needed for known components: HPLC-UV is a suitable alternative, particularly if GC-MS is not available.
-
For definitive structural confirmation and accurate determination of isomeric ratios: NMR spectroscopy is the gold standard.
Conclusion
The cross-validation of analytical techniques is a cornerstone of robust scientific practice. By comparing the results from orthogonal methods such as GC-MS, HPLC-UV, and NMR spectroscopy, a high degree of confidence in the analytical data for this compound can be achieved. This guide has provided the foundational knowledge and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows, ultimately ensuring the quality and integrity of their work.
References
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. [Link]
-
This compound. SIELC Technologies. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
-
This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]
-
Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). ResearchGate. [Link]
-
H-NMR Example of n-Octane and Bromocyclohexane. YouTube. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Cyclohexane, 1,4-dibromo-. NIST WebBook. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
1,4-trans-dibromocyclohexane. Stenutz. [Link]
-
Chemical Properties of Cyclohexane, 1,4-dibromo- (CAS 35076-92-7). Cheméo. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-trans-dibromocyclohexane [stenutz.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Cyclohexane, 1,4-dibromo- [webbook.nist.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. spectrabase.com [spectrabase.com]
- 15. youtube.com [youtube.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide to the Reaction Rates of 1,4-Dibromocyclohexane and 1,4-Dichlorocyclohexane
Introduction
In the landscape of synthetic organic chemistry, haloalkanes are foundational building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. Among these, cyclic dihalides like 1,4-dibromocyclohexane and 1,4-dichlorocyclohexane serve as critical precursors for synthesizing cyclic dienes, diamines, and other functionalized ring structures relevant to materials science and drug development. The choice between a bromo- or chloro-substituted substrate is not arbitrary; it is a strategic decision that profoundly impacts reaction kinetics, yield, and the required experimental conditions.
This guide provides an in-depth, objective comparison of the reaction rates of this compound and 1,4-dichlorocyclohexane. Moving beyond simple statements of reactivity, we will dissect the underlying physicochemical principles—leaving group ability, bond dissociation energies, and stereoelectronic effects—that govern their behavior in nucleophilic substitution and elimination reactions. Supported by established mechanistic principles and detailed experimental protocols, this document is intended to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions in their synthetic endeavors.
Theoretical Framework: The Decisive Role of the Leaving Group
The disparate reactivity of this compound and 1,4-dichlorocyclohexane is almost entirely dictated by the intrinsic properties of the halogen atoms as leaving groups. In both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions, the rate-determining step involves the cleavage of the carbon-halogen (C-X) bond.[1][2][3] The facility of this cleavage is directly related to the leaving group's ability to stabilize the negative charge it acquires upon departure.
Three core factors determine the efficacy of a leaving group:
-
Basicity: There is a strong inverse correlation between the basicity of a species and its leaving group ability.[4] Weaker bases are more stable with a negative charge and are thus better leaving groups. The conjugate acids of the halide ions are the hydrohalic acids (HI, HBr, HCl, HF). The acidity of these acids decreases up the group (pKa of HBr is ~-9, pKa of HCl is ~-7). This means that bromide (Br⁻) is a significantly weaker base than chloride (Cl⁻), making it a superior leaving group.[4][5]
-
Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms, such as bromine, have more diffuse and polarizable electron clouds compared to smaller atoms like chlorine.[6] This enhanced polarizability allows the larger atom to better stabilize the partial negative charge that develops in the transition state of SN2 and E2 reactions, lowering the activation energy.[6]
-
Carbon-Halogen (C-X) Bond Strength: The cleavage of the C-X bond is fundamental to the reaction rate. A weaker bond requires less energy to break, leading to a faster reaction. The average bond dissociation energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is significantly stronger at around 340 kJ/mol. This difference in bond energy is a primary contributor to the enhanced reactivity of alkyl bromides.[4]
Collectively, these factors establish a clear reactivity trend for halogens as leaving groups: I > Br > Cl > F .[4] Consequently, this compound is predicted to be substantially more reactive than 1,4-dichlorocyclohexane under identical conditions.
Comparative Analysis of Reaction Rates
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 1,4-dihalocyclohexanes can proceed via SN1 or SN2 mechanisms, depending on the substrate, nucleophile, solvent, and temperature. Regardless of the pathway, the rate is heavily influenced by the leaving group.
-
SN2 Mechanism: In a single, concerted step, a nucleophile attacks the electrophilic carbon while the leaving group departs.[7] The rate is dependent on both the substrate and the nucleophile. The weaker C-Br bond and superior stability of the bromide anion mean that this compound will undergo SN2 displacement much more readily than its chloro-analogue.
-
SN1 Mechanism: This two-step mechanism involves the initial, rate-limiting formation of a carbocation, followed by a rapid attack by the nucleophile.[8] The stability of the leaving group is paramount in this first step. The energy barrier to form the secondary carbocation from this compound is lower than that from 1,4-dichlorocyclohexane, resulting in a faster solvolysis rate.
Table 1: Predicted Relative Rates for Nucleophilic Substitution
| Substrate | Reaction Type | Relative Rate | Rationale |
|---|---|---|---|
| 1,4-Dichlorocyclohexane | SN1 / SN2 | 1 (Baseline) | Poorer leaving group (Cl⁻), stronger C-Cl bond. |
| this compound | SN1 / SN2 | >> 1 | Excellent leaving group (Br⁻), weaker C-Br bond. |
Elimination Reactions
The synthesis of 1,4-cyclohexadiene via a double dehydrohalogenation is a primary application for these substrates.[9] This transformation typically proceeds through a concerted E2 mechanism, which has strict stereoelectronic requirements.
For an E2 reaction to occur on a cyclohexane ring, the leaving group and the β-hydrogen must be in an anti-periplanar (180°) arrangement.[10] This is only possible when both groups occupy axial positions.
-
trans-1,4-Dihalocyclohexanes: The most stable conformation is the diequatorial form. To react, the ring must flip to the higher-energy diaxial conformation. This ring flip represents an additional energy barrier.
-
cis-1,4-Dihalocyclohexanes: This isomer exists in a chair conformation with one axial and one equatorial halogen. The axial halogen can be eliminated readily if there is an axial β-hydrogen. A subsequent ring flip would be required to position the second halogen in an axial position for the second elimination.
Regardless of the isomer, the rate-determining step involves C-X bond cleavage. Therefore, the superior leaving group ability of bromide makes this compound a far more reactive substrate for E2 eliminations than 1,4-dichlorocyclohexane. Reactions with the dibromo compound can often be performed under milder conditions (e.g., lower temperatures or with a less aggressive base) than those required for the dichloro analogue.
Experimental Protocols & Data
Protocol 1: Comparative SN1 Solvolysis Rate Determination
This experiment demonstrates the relative reactivity by monitoring the formation of a silver halide precipitate when the substrate is solvolyzed in ethanolic silver nitrate. The rate-limiting step is the formation of the carbocation, which is directly influenced by the leaving group.[4]
Objective: To qualitatively compare the SN1 reaction rates of cis/trans-1,4-dibromocyclohexane and cis/trans-1,4-dichlorocyclohexane.
Materials:
-
1% Ethanolic Silver Nitrate (AgNO₃) solution
-
0.1 M solution of this compound in ethanol
-
0.1 M solution of 1,4-dichlorocyclohexane in ethanol
-
Test tubes, water bath at 50°C
Procedure:
-
Label two test tubes, one for each dihalide.
-
Add 2 mL of the 1% ethanolic AgNO₃ solution to each test tube.
-
Place the test tubes in the 50°C water bath to equilibrate for 5 minutes.
-
Simultaneously add 1 mL of the this compound solution to the first tube and 1 mL of the 1,4-dichlorocyclohexane solution to the second tube. Start a stopwatch immediately.
-
Observe the tubes for the formation of a precipitate (AgBr is a cream-colored solid; AgCl is a white solid).
-
Record the time taken for a noticeable precipitate to form in each tube.
Expected Results: A cream-colored precipitate of AgBr will form in the tube containing this compound significantly faster than the white AgCl precipitate in the other tube. This visually confirms the higher reactivity of the bromo-substituted compound.
| Substrate | Time to Precipitate (Approx.) | Observation |
| 1,4-Dichlorocyclohexane | Slower (minutes to hours) | Slow formation of white AgCl precipitate. |
| This compound | Faster (seconds to minutes) | Rapid formation of cream AgBr precipitate. |
Protocol 2: Synthesis of 1,4-Cyclohexadiene via E2 Elimination
This protocol outlines a typical procedure for the double dehydrohalogenation to form a diene, highlighting how conditions might be adjusted based on the substrate.
Objective: To synthesize 1,4-cyclohexadiene from a 1,4-dihalocyclohexane.
Materials:
-
trans-1,4-Dibromocyclohexane or trans-1,4-Dichlorocyclohexane
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether, Saturated NaCl solution, Anhydrous MgSO₄
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.5 equivalents of potassium tert-butoxide in dry DMSO under a nitrogen atmosphere.
-
Add 1.0 equivalent of the chosen 1,4-dihalocyclohexane to the solution.
-
For this compound: Heat the reaction mixture to 60-70°C and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
For 1,4-Dichlorocyclohexane: A higher temperature (e.g., >100°C) and longer reaction time will be necessary to achieve a comparable conversion rate due to the lower reactivity.
-
After completion, cool the mixture to room temperature and quench by pouring it into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,4-cyclohexadiene product.
// Nodes start [label="Start: Assemble Reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; add_base [label="Add KOtBu to DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; add_sub [label="Add 1,4-Dihalocyclohexane", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Heat Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"];
sub_choice [shape=diamond, label="Substrate?", fillcolor="#F1F3F4", fontcolor="#202124"];
heat_br [label="60-70°C\n(2-4 hrs)", fillcolor="#E6F4EA", fontcolor="#202124"]; heat_cl [label=">100°C\n(Longer Time)", fillcolor="#FCE8E6", fontcolor="#202124"];
workup [label="Quench, Extract, Dry, Concentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="End: Isolate 1,4-Cyclohexadiene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_base; add_base -> add_sub; add_sub -> heat; heat -> sub_choice; sub_choice -> heat_br [label="Bromo"]; sub_choice -> heat_cl [label="Chloro"]; heat_br -> workup; heat_cl -> workup; workup -> product; } enddot Caption: Workflow for 1,4-cyclohexadiene synthesis.
Conclusion and Practical Recommendations
For the practicing scientist, this translates into the following strategic considerations:
-
For Reactivity and Mild Conditions: When rapid reaction rates, high conversion, and mild conditions are paramount, this compound is the substrate of choice. Its higher reactivity can prevent degradation of sensitive functional groups elsewhere in the molecule that might not tolerate the harsher conditions required to activate the dichloro-analogue.
-
For Cost-Effectiveness and Atom Economy: 1,4-Dichlorocyclohexane is generally less expensive and has a lower molecular weight, which can be advantageous for large-scale syntheses where cost and atom economy are major drivers. Researchers must be prepared to employ more forcing conditions (higher temperatures, stronger bases, longer reaction times) to compensate for its lower intrinsic reactivity.
Ultimately, the selection between these two reagents is a classic case of balancing reactivity with practicality. By understanding the fundamental chemical principles outlined in this guide, researchers can intelligently design their synthetic routes, anticipate reaction outcomes, and optimize conditions to achieve their desired molecular targets efficiently and effectively.
References
-
Reddit user discussion on leaving group size and polarizability.
-
BenchChem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
-
Klanjsek, K., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
-
University presentation on Elimination Reactions.
- University lecture notes on Elimination Reactions. [University of Regensburg](httpshttps://www-alt.uni-regensburg.
-
Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
-
StackExchange discussion on leaving group ability and nucleophiles.
-
Chemistry LibreTexts. Leaving Groups.
-
Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook.
-
Total Organic Chemistry (2020). Nucleophilic Substitution and Properties of Haloalkanes.
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes.
-
Save My Exams. Substitution Reactions of Halogenoalkanes.
-
The Organic Chemistry Tutor (2020). Nucleophilic Substitution Reaction #1- Haloalkanes And Haloarenes #14.
-
Chemistry LibreTexts. Preparation of Alkynes - Elimination Reactions of Dihalides.
-
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes.
-
Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis.
-
The Organic Chemistry Tutor (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism.
-
Organic Chemistry Portal. 1,4-Diene synthesis by allylation or C-C coupling.
-
IRIS-AperTO. Dienes as building block in Organic Synthesis.
-
Daugulis, O., et al. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. Nature Communications.
-
PubChem. This compound.
-
Organic Chemistry Portal. 1,3-Diene synthesis by olefination.
-
StackExchange discussion on cis/trans vs R/S nomenclature for dihalocyclohexanes.
-
Wu, J. I., & Schleyer, P. v. R. (2019). The Conformational Preferences of Polychlorocyclohexanes. New Journal of Chemistry.
-
PubChem. 1,4-dichloro-Cyclohexane.
-
NIST. Cyclohexane, 1,4-dichloro-, cis-.
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 10. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,4-Dibromocyclohexane
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 1,4-dibromocyclohexane, moving beyond simple procedural lists to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental stewardship.
Foundational Principles: Understanding the Hazard Profile of this compound
This compound, a halogenated organic compound, presents a unique set of challenges for waste management. While not specifically listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its chemical nature necessitates its treatment as such. The onus is on the generator of the waste to make a hazardous waste determination.[1] For halogenated organic compounds like this compound, this determination is often straightforward due to their environmental persistence and the potential for forming hazardous byproducts upon improper disposal.
The primary disposal pathway for halogenated organic waste is high-temperature incineration.[2] This method is crucial for the complete destruction of the molecule. However, the presence of bromine introduces a critical consideration: the potential formation of hydrogen bromide (HBr) and, under incomplete combustion, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). These byproducts are highly corrosive and toxic, underscoring the necessity of utilizing a licensed hazardous waste disposal facility equipped with advanced flue gas scrubbing technology.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, the establishment of a robust PPE protocol is non-negotiable. The selection of appropriate PPE is dictated by a thorough risk assessment of the specific handling procedures. For this compound waste, the following PPE is recommended:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Butyl Rubber | Provides resistance to halogenated organic compounds. Always double-glove when handling concentrated waste. |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes of the waste solution. |
| Lab Coat | Chemically Resistant | Prevents contamination of personal clothing. |
| Ventilation | Fume Hood | All handling and consolidation of this compound waste should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Always inspect PPE for integrity before use and dispose of single-use items in the appropriate solid waste stream.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Waste Segregation: A Critical First Step
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This compound waste must be collected in a dedicated container, separate from all other waste types.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May promote elimination reactions, generating potentially volatile byproducts.[3]
-
Non-Halogenated Organic Waste: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs.
Waste Collection and Container Management
-
Select an Appropriate Container: Use a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition, free from cracks or leaks.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution. The date of initial waste accumulation should also be clearly marked.
-
Accumulation: Collect the waste directly into the labeled container. Do not leave funnels in the container opening. Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secondary containment bin or tray to capture any potential leaks or spills. Ensure the storage area is cool, dry, and well-ventilated, away from heat and direct sunlight.
Disposal Request and Manifesting
Once the waste container is full (do not overfill; leave at least 10% headspace) or the accumulation time limit is reached (as per your institution's and local regulations), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
You will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal. Ensure all information on the manifest is accurate and complete.
Emergency Procedures: Spill Management
In the event of a spill of this compound waste, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat. For larger spills, a respirator with an organic vapor cartridge may be necessary.
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decision points for the safe disposal of this compound waste.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characterization. Practice Greenhealth. Retrieved from [Link][1]
-
BROMINE AHD WASTE INCINERATION. (n.d.). Retrieved from [Link]
Sources
Navigating the Safe Handling of 1,4-Dibromocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,4-Dibromocyclohexane, a halogenated organic compound. Our goal is to empower you with the knowledge to not only utilize this compound effectively but also to manage its risks with confidence and foresight.
Understanding the Risks: A Proactive Approach to Safety
This compound, like many halogenated compounds, requires careful handling to mitigate potential hazards. While some safety data sheets (SDS) may not classify it as a hazardous substance under specific regulations, it is crucial to treat it with the caution afforded to all laboratory chemicals whose toxicological properties may not be fully investigated.[1] Potential hazards include skin and eye irritation, and respiratory irritation if inhaled. Prolonged skin contact may lead to dermatitis.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a foundational aspect of safe laboratory operations.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first line of defense against direct exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical resistance and exposure prevention.
| PPE Component | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile gloves are generally suitable for incidental contact.[2] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and remove them properly to avoid contaminating your skin.[1][3] |
| Eye Protection | Safety glasses with side shields are the minimum requirement for any laboratory work.[2] However, when there is a risk of splashing, chemical splash goggles are strongly recommended.[2][4] For operations with a higher risk of splashes or aerosol generation, a full-face shield worn over safety goggles provides an additional layer of protection.[2] |
| Body Protection | A laboratory coat is essential to protect your skin and clothing from accidental splashes.[1] Ensure your lab coat is fully buttoned. For tasks with a higher potential for significant splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[5][6] If a fume hood is not available or during a large spill, a NIOSH/MSHA-approved respirator may be required.[7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured operational plan minimizes the risk of exposure and ensures a controlled experimental environment.
Preparation and Handling:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) for this compound.[2]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. The sash should be kept as low as possible during the experiment.[2]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust if it is in solid form, or splashes if it is in liquid form.
-
Reaction Setup: All reactions involving this compound should be set up within the chemical fume hood.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[3]
Accidental Spill Response:
In the event of a spill, a swift and organized response is critical to contain the material and protect laboratory personnel.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. As a halogenated organic compound, it must be disposed of as hazardous waste.[6][9]
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[6]
-
Content Labeling: The label must clearly state "Halogenated Organic Waste" and list all contents, including "this compound."[6]
-
Collection: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent materials from spills), must be collected in this designated container.
-
Container Management: Keep the waste container securely closed when not in use to prevent the release of vapors.[6] Store the container in a designated satellite accumulation area within the laboratory.[9]
Final Disposal Procedure:
-
Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[10]
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
Never dispose of this compound down the drain. This can lead to environmental contamination and is a violation of regulations.
By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-1,2-Dibromocyclohexane, 99%. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 1,2-Dibromocyclohexane. Retrieved from [Link]
-
Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333-338. Retrieved from [Link]
-
UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from [Link]
-
Oakland University Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hmc.edu [hmc.edu]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. Lab Procedure [chem.fsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
